Boc-3-(2-quinolyl)-DL-alanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKVPSHCOQHAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403891 | |
| Record name | Boc-3-(2-quinolyl)-DL-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401813-49-8 | |
| Record name | Boc-3-(2-quinolyl)-DL-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-3-(2-quinolyl)-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-tert-butyloxycarbonyl-3-(2-quinolyl)-DL-alanine (Boc-3-(2-quinolyl)-DL-alanine). This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and peptide synthesis, primarily owing to the unique combination of a bulky, acid-labile Boc protecting group and a biologically significant quinoline moiety. This document delves into the structural features, spectroscopic signature, stability, and solubility of the compound, offering insights for its effective utilization in research and development. Furthermore, it outlines detailed protocols for its incorporation into peptide chains and subsequent deprotection, alongside a discussion of its potential impact on the biological activity of resulting peptidomimetics and other advanced applications.
Introduction: The Strategic Value of Unnatural Amino Acids
The synthesis and incorporation of unnatural amino acids are cornerstones of modern drug design, protein engineering, and the development of novel biomaterials. These non-proteinogenic amino acids are instrumental in creating peptides and other molecules with specific, desirable functionalities. The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis, particularly in solid-phase synthesis. The use of a Boc protecting group offers several advantages, including enhanced stability and solubility of the amino acid derivative, making it more manageable in various chemical reactions.
The quinoline scaffold is a prominent heterocyclic compound that is a versatile and privileged structure in medicinal chemistry. Quinoline and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The presence of the quinoline ring in a molecule can significantly influence its biological and chemical properties, often enhancing the biological activity of drug candidates. This compound, therefore, represents a convergence of these two key chemical motifs, offering a unique tool for the design of novel therapeutics.
Physicochemical Properties
Core Chemical Structure and Data
This compound is a derivative of the natural amino acid alanine, where a quinolin-2-ylmethyl group is attached to the β-carbon. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀N₂O₄ | [1], [2] |
| Molecular Weight | 316.35 g/mol | [1], [2] |
| CAS Number | 401813-49-8 (DL form) | [3] |
| Appearance | White to off-white powder | [2] |
| Melting Point | D-enantiomer: 147 - 151 °C, L-enantiomer: 155-159º C | [2] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons in the aromatic region (typically δ 7.5-8.5 ppm). The α-proton of the alanine backbone would likely appear as a multiplet around δ 4.5 ppm. The β-protons would resonate as a multiplet further upfield. A characteristic singlet for the nine equivalent protons of the Boc group would be observed around δ 1.4 ppm.[4]
-
¹³C NMR: The carbon NMR would display signals for the quinoline ring carbons, the carbonyl carbons of the carboxylic acid and the Boc group, the α- and β-carbons of the alanine backbone, and the carbons of the tert-butyl group.[5]
-
FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300 cm⁻¹), C=O stretching of the carboxylic acid and the Boc group (around 1700-1750 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring.[6][7]
-
Mass Spectrometry (ESI-MS): In positive ion mode, the ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 317.36. Common fragmentation patterns for Boc-protected amino acids involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8][9][10][11][12]
Solubility and Stability
-
Solubility: As a Boc-protected amino acid, this compound is expected to be sparingly soluble in water but readily soluble in many organic solvents such as methanol, ethanol, dichloromethane (DCM), and dimethylformamide (DMF).[13][14] The quinoline moiety may slightly enhance its solubility in moderately polar organic solvents.
-
Stability: The Boc protecting group is stable under basic and nucleophilic conditions, making it compatible with many standard peptide coupling reactions. However, it is labile to strong acids. The compound should be stored in a cool, dry place to prevent degradation. The quinoline ring is generally stable but can undergo reactions under specific conditions.[15]
Synthesis and Reactivity
General Synthetic Approach
The synthesis of this compound typically involves the reaction of a suitable quinoline derivative with a protected alanine precursor. A plausible synthetic route is outlined below:
Caption: A potential synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its three main functional components:
-
Boc-protected Amine: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, to yield the free amine.[16][17][18][19]
-
Carboxylic Acid: The carboxylic acid can be activated using various coupling reagents for amide bond formation.
-
Quinoline Ring: The quinoline moiety can participate in various aromatic substitution reactions, allowing for further functionalization if desired.
Applications in Research and Development
Peptide Synthesis
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.[1] Its incorporation into a peptide sequence can significantly influence the resulting peptide's conformation and biological activity.
Experimental Protocol: Incorporation into a Peptide Chain (Boc-SPPS)
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).
-
Deprotection: Remove the Boc group from the resin-bound amino acid using a solution of 25-50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 5% N,N-diisopropylethylamine (DIEA) in DCM) followed by more DCM and DMF washes.
-
Coupling:
-
Dissolve this compound (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Caption: Workflow for incorporating this compound in SPPS.
Drug Discovery and Development
The incorporation of the quinoline moiety can impart a range of biological activities to peptides and small molecules.[1] These include potential applications in the development of:
-
Anticancer agents: Quinoline derivatives have shown promise in cancer research.[1][13]
-
Neuropharmacological agents: The quinoline scaffold is present in several compounds with activity in the central nervous system.[1]
-
Antimicrobial peptides: The hydrophobic and aromatic nature of the quinoline ring can enhance the antimicrobial properties of peptides.[20]
Safety and Handling
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Specific Hazards of Components:
-
Quinoline Derivatives: Quinoline itself is a hazardous substance and is suspected of being a carcinogen and mutagen.[21][22][23][24][25][26] While the toxicity of this compound has not been specifically determined, it should be handled with care, assuming it may have similar hazards.
-
Boc Group Reagents: Reagents used for the synthesis and deprotection of the Boc group, such as di-tert-butyl dicarbonate and TFA, are corrosive and should be handled with appropriate precautions.
In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed information.
Conclusion
This compound is a valuable and versatile building block for chemical and pharmaceutical research. Its unique structural features, combining the benefits of a Boc-protected amino acid with the biological potential of the quinoline moiety, make it an attractive tool for the design and synthesis of novel peptides and peptidomimetics with tailored properties. This guide provides a foundational understanding of its chemical properties and practical applications to aid researchers in harnessing its full potential in their scientific endeavors.
References
- BenchChem. (n.d.). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved from [Link]
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Al-Warhi, T., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Reddy, P. N., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24567-24571.
- BenchChem. (n.d.). Application Notes and Protocols for Coupling 13C Labeled Boc-Amino Acids.
- Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662.
-
Grzonka, Z., et al. (2019). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled... [Image]. ResearchGate. Retrieved from [Link]
- Guida, E., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry, 48(8), 917-926.
- Reddy, P. N., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry, 43(11), 1546-1558.
- Le-Nguyen, D., et al. (2012).
- Sánchez-Viesca, F., & Berros, M. (2018). The Physical and Chemical Properties of Quinoline.
- Reddy, P. N., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 914-924.
- Novelty Journals. (2022).
- ResearchGate. (n.d.). Quinoline derivatives (organic compounds) and their properties.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (n.d.). FTIR spectra of Boc 2-lysine-OH (BL), Boc 2-lysine-NHS (BLN), Boc 2-lysine-DA (BLDA) and lysine-dopamine (LDA). [Image].
- Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides.
- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their applic
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
- Weidmann, J. L., et al. (2014). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET.
- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(9), 2292.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline.
-
PubChem. (n.d.). Quinoline. Retrieved from [Link]
- ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. [Image].
- AccuStandard. (n.d.). CAS No. 91-22-5 - Quinoline.
-
Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Retrieved from [Link]
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Image].
- Der Pharma Chemica. (n.d.). Scholars Research Library.
- Gallagher, W. (n.d.). FTIR Analysis of Protein Structure.
- Al-Malki, A. L. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules, 26(4), 933.
- Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers, 37(4), 329-335.
- ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed... [Image].
- ResearchGate. (n.d.). Biological activity of synthetic peptides. [Table].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 401813-49-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. noveltyjournals.com [noveltyjournals.com]
- 14. Quinoline - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. technopharmchem.com [technopharmchem.com]
- 22. lobachemie.com [lobachemie.com]
- 23. pentachemicals.eu [pentachemicals.eu]
- 24. chemos.de [chemos.de]
- 25. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. accustandard.com [accustandard.com]
Synthesis of Boc-3-(2-quinolyl)-DL-alanine: A Technical Guide for Medicinal Chemists
Introduction
Boc-3-(2-quinolyl)-DL-alanine is a non-canonical amino acid derivative of significant interest in medicinal chemistry and drug development.[1] Its structure, incorporating a quinoline moiety, offers a unique combination of aromatic, heterocyclic, and hydrogen-bonding properties, making it a valuable building block for constructing novel peptides and small molecule therapeutics.[1] The quinoline group can participate in π-π stacking and hydrogen bonding interactions, potentially enhancing the binding affinity and specificity of drug candidates to their biological targets.[2] The tert-butyloxycarbonyl (Boc) protecting group ensures its stability and compatibility with standard peptide synthesis protocols.[3][4]
This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound. We will explore two robust and widely applicable methods: the Strecker amino acid synthesis and the phase-transfer catalytic (PTC) alkylation of a glycine equivalent. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale and field-proven insights to ensure successful synthesis.
Chapter 1: Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two logical disconnection points, leading to two distinct and powerful synthetic strategies.
-
Cα-CN Bond Disconnection (Strecker Approach): This classic approach builds the amino acid backbone from an aldehyde. The target molecule is disconnected back to 3-(2-quinolyl)-DL-alanine, which in turn derives from 2-quinolinecarboxaldehyde, ammonia, and a cyanide source.[5][6]
-
Cα-Cβ Bond Disconnection (Alkylation Approach): This modern strategy involves forming the bond between the α-carbon of a glycine synthon and the quinoline moiety. This disconnects the target amino acid to a glycine enolate equivalent and an electrophilic 2-(halomethyl)quinoline species.
Caption: Retrosynthetic analysis of this compound.
Chapter 2: Synthetic Strategy I: The Strecker Approach
The Strecker synthesis is a foundational method for preparing α-amino acids from aldehydes.[5][7] The process involves a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[8][9]
2.1 Principle and Mechanism
The reaction proceeds through two main stages:
-
α-Aminonitrile Formation: 2-Quinolinecarboxaldehyde first reacts with ammonia to form an imine intermediate. The subsequent nucleophilic addition of a cyanide ion to the imine carbon yields the α-aminonitrile.[6]
-
Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to afford the carboxylic acid, yielding the final racemic amino acid.[7]
Caption: The general workflow of the Strecker amino acid synthesis.
2.2 Experimental Protocol
Step 2.2.1: Synthesis of 2-Quinolinecarboxaldehyde
While commercially available, 2-quinolinecarboxaldehyde can be synthesized from ethyl quinoline-2-carboxylate via reduction.[10][11]
-
Procedure: Dissolve ethyl quinoline-2-carboxylate (1 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C under an argon atmosphere. Add a 1M solution of diisobutylaluminium hydride (DIBAL-H) in toluene (1.5 eq) dropwise over 30 minutes. Stir the reaction at -78 °C for 1 hour. Quench the reaction by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir overnight. Filter the mixture through a pad of celite, dry the organic phase over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel chromatography (eluent: hexane/ethyl acetate) to yield the aldehyde as a yellowish solid.[10]
Step 2.2.2: Formation of 3-(2-quinolyl)-DL-alanine
This step follows the classic Strecker procedure.[12]
-
Procedure: In a sealed vessel, combine 2-quinolinecarboxaldehyde (1 eq), ammonium chloride (NH₄Cl, 1.1 eq), and an aqueous solution of sodium cyanide (NaCN, 1.1 eq). Stir the mixture vigorously at room temperature for 4-6 hours. Transfer the reaction mixture to a round-bottom flask and add concentrated hydrochloric acid (HCl) (Hood!). Heat the solution to reflux for 8-12 hours to facilitate hydrolysis of the aminonitrile. After cooling, evaporate the solution to dryness. The resulting solid residue contains the hydrochloride salt of the desired amino acid along with inorganic salts.
Step 2.2.3: N-Boc Protection
The final step is the protection of the amino group.[13]
-
Procedure: Dissolve the crude 3-(2-quinolyl)-DL-alanine hydrochloride from the previous step in a 1:1 mixture of 1,4-dioxane and water. Cool the solution in an ice bath and adjust the pH to 9-10 with 1N sodium hydroxide (NaOH). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise while maintaining the pH with additional NaOH. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture to pH 2-3 with a cold 1N potassium bisulfate (KHSO₄) solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound. Further purification can be achieved by column chromatography if necessary.[13]
2.3 Data Summary
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield | Reference |
| 2.2.1 | Ethyl quinoline-2-carboxylate, DIBAL-H | CH₂Cl₂, Toluene | -78 to RT | ~82% | [10] |
| 2.2.2 | 2-Quinolinecarboxaldehyde, NH₄Cl, NaCN, HCl | Water, Ether | RT to Reflux | Variable | [12] |
| 2.2.3 | Amino acid·HCl, Boc₂O, NaOH | 1,4-Dioxane, Water | 0 to RT | >85% | [13] |
Chapter 3: Synthetic Strategy II: Phase-Transfer Catalytic Alkylation
The alkylation of glycine Schiff base esters under phase-transfer catalysis (PTC) conditions, pioneered by O'Donnell, is a powerful and versatile method for synthesizing unnatural α-amino acids. It avoids the use of highly toxic cyanide and often proceeds with high efficiency.
3.1 Principle and Mechanism
This method relies on the generation of a nucleophilic glycine enolate in an organic solvent, which then reacts with an electrophile.[14]
-
Phase-Transfer System: A biphasic system, typically dichloromethane and aqueous sodium hydroxide, is used. A phase-transfer catalyst (e.g., a quaternary ammonium salt) transports the hydroxide ion into the organic phase to deprotonate the glycine Schiff base.[15]
-
Alkylation: The resulting Schiff base anion, paired with the catalyst's cation, is highly nucleophilic and reacts in the organic phase with an alkylating agent, in this case, 2-(bromomethyl)quinoline.[16]
-
Deprotection: Subsequent acidic hydrolysis cleaves both the benzophenone imine and the tert-butyl ester, yielding the free amino acid.[15]
Caption: The catalytic cycle in phase-transfer alkylation.
3.2 Experimental Protocol
Step 3.2.1: Preparation of 2-(Bromomethyl)quinoline
This key electrophile is prepared from 2-methylquinoline via radical bromination.
-
Procedure: Dissolve 2-methylquinoline (1 eq) and N-Bromosuccinimide (NBS, 1.1 eq) in carbon tetrachloride (CCl₄). Add a catalytic amount of benzoyl peroxide (BPO). Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours, or until TLC indicates consumption of the starting material. Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution and then brine. Dry the organic layer over MgSO₄ and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 3.2.2: PTC Alkylation and Deprotection
-
Procedure: To a vigorously stirred mixture of N-(diphenylmethylene)glycine tert-butyl ester (1 eq), 2-(bromomethyl)quinoline (1.1 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in dichloromethane, add 50% aqueous NaOH. Stir the biphasic mixture at room temperature for 12-18 hours. After the reaction is complete, separate the layers. Wash the organic layer with water and brine, then dry over Na₂SO₄ and concentrate. Dissolve the crude alkylated product in a mixture of THF and 2N HCl and stir at room temperature for 4-6 hours to hydrolyze the imine and ester. Concentrate the solution, and then proceed with Boc protection as described in Step 2.2.3.
3.3 Data Summary
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield | Reference |
| 3.2.1 | 2-Methylquinoline, NBS, BPO | CCl₄ | Reflux | ~70-80% | General Method |
| 3.2.2 | Glycine Schiff base, 2-(BrMe)quinoline, TBAB, NaOH | CH₂Cl₂ / H₂O | RT | High | [14] |
Chapter 4: Comparative Analysis and Expert Insights
Causality Behind Experimental Choices:
-
Strecker Synthesis:
-
Advantage: Utilizes simple, inexpensive starting materials. It is a well-established, classic method.
-
Disadvantage: The primary drawback is the use of highly toxic sodium or potassium cyanide, which requires stringent safety protocols and specialized handling. The harsh acidic hydrolysis step can sometimes lead to side products.[5]
-
-
PTC Alkylation:
-
Advantage: Avoids the use of cyanide. The reaction conditions are generally milder, leading to cleaner reactions and often higher yields. The methodology is robust and broadly applicable to a wide range of electrophiles.[17]
-
Trustworthiness: This protocol is a self-validating system. The use of a tert-butyl ester for the glycine component is a key choice; it is stable to the basic PTC conditions but is readily cleaved simultaneously with the Schiff base during the final acidic workup, improving efficiency.[15] Using other esters like ethyl or methyl could lead to saponification under the strongly basic conditions.[15]
-
Field-Proven Insights:
-
In the PTC alkylation, vigorous stirring is critical to maximize the interfacial area between the aqueous and organic phases, which directly impacts the reaction rate.
-
Over-alkylation (dialkylation) can sometimes be an issue in the PTC method. This can be minimized by using the bulky benzophenone imine as the protecting group and avoiding a large excess of the alkylating agent.
-
For both methods, the final Boc-protection step is crucial. Ensuring the pH is maintained in the basic range (9-10) during the addition of Boc anhydride is essential for efficient acylation of the amino group.
Chapter 5: Characterization
The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum should show characteristic signals for the quinoline ring protons, the alanine α- and β-protons, and the large singlet corresponding to the nine protons of the Boc group.[18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the synthesized compound.[18]
Conclusion
Both the Strecker synthesis and phase-transfer catalytic alkylation represent viable and effective strategies for the preparation of this compound. The PTC alkylation method is often preferred in modern laboratory settings due to its milder conditions, higher yields, and avoidance of highly toxic cyanide reagents. The choice of synthesis will ultimately depend on the specific resources, safety infrastructure, and scale requirements of the research team. This guide provides the necessary procedural and theoretical foundation for the successful synthesis of this valuable building block for advanced drug discovery programs.
References
-
O'Donnell, M. J. (1994). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 27(11), 333-341. [Link]
-
Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. [Link]
-
Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028. [Link]
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
-
Jew, S. S., et al. (2003). Asymmetric Phase-Transfer Catalytic Alkylation of Glycine Imines for the Synthesis of α-Alkyl and α,α-Dialkyl-α-amino Acids. The Journal of Organic Chemistry, 68(11), 4514-4516. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
PubMed. Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors. [Link]
-
Organic Syntheses. dl-ALANINE. [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
Der Pharma Chemica. Synthesis and characterization of a new dipeptide analogue. [Link]
-
National Center for Biotechnology Information. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 2-Quinolinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. 2-キノリンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound | 401813-49-8 | Benchchem [benchchem.com]
Boc-3-(2-quinolyl)-DL-alanine CAS number and structure
A Comprehensive Resource for Drug Discovery Professionals
Compound Identification and Chemical Profile
Boc-3-(2-quinolyl)-DL-alanine is a non-natural, synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. Its structure incorporates three key features: a DL-alanine core, providing the fundamental amino acid framework; a tert-butyloxycarbonyl (Boc) protecting group on the amine, which facilitates controlled peptide coupling reactions; and a quinoline moiety attached at the β-carbon.[1][2] The quinoline ring system is a recognized pharmacophore, a structural feature responsible for a drug's biological activity, and is present in numerous therapeutic agents.[3][4] This makes the title compound a valuable starting material for designing novel peptides and small molecules with potential therapeutic applications, particularly in oncology and neuropharmacology.[1]
The CAS number for the racemic DL-mixture is 401813-49-8 .[5][6] It is important to distinguish this from the individual stereoisomers, Boc-3-(2'-quinolyl)-L-alanine (CAS: 161453-37-8) and Boc-3-(2'-quinolyl)-D-alanine (CAS: 170157-64-9).[1][2]
Chemical Structure and Properties
The molecule consists of a propanoic acid backbone substituted with a (tert-butoxycarbonyl)amino group at the alpha-position and a quinolin-2-yl group at the beta-position.
Chemical Structure:
-
IUPAC Name: 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid[5]
-
Molecular Weight: 316.35 g/mol [5]
The structural representation is as follows:
Physicochemical Data Summary
The following table summarizes key physicochemical properties for this compound and its corresponding L- and D-isomers for comparative reference.
| Property | This compound | Boc-3-(2'-quinolyl)-L-alanine | Boc-3-(2'-quinolyl)-D-alanine |
| CAS Number | 401813-49-8[5][6] | 161453-37-8[1] | 170157-64-9[2] |
| Appearance | White to Off-white powder | White powder[1] | Off-white powder[2] |
| Molecular Formula | C₁₇H₂₀N₂O₄[5] | C₁₇H₂₀N₂O₄[1] | C₁₇H₂₀N₂O₄[2] |
| Molecular Weight | 316.35 g/mol [5] | 316.3 g/mol [1] | 316.3 g/mol [2] |
| Purity | ≥95.0%[6] | ≥99% (TLC)[1] | ≥99% (HPLC)[2] |
| Melting Point | Not specified | 155-159 °C[1] | 147-151 °C[2] |
| Storage | 0-8°C | 0-8°C[1] | 0-8°C[2] |
Synthesis and Manufacturing Insights
The most common approach involves the alkylation of a protected glycine or malonate equivalent with a reactive quinoline precursor.
Conceptual Synthesis Workflow
The following diagram illustrates a plausible synthetic pathway. The core principle is the formation of the crucial carbon-carbon bond between the alanine backbone and the quinoline ring.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Protocol (Hypothetical)
This protocol is a representative example based on standard organic chemistry principles for unnatural amino acid synthesis.[7]
Step 1: Alkylation of Diethyl Acetamidomalonate
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl acetamidomalonate (1.0 eq) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of 2-(chloromethyl)quinoline (1.05 eq) in anhydrous THF dropwise over 15 minutes.
-
Causality: The highly nucleophilic malonate enolate displaces the chloride from the benzylic-like position of the quinoline derivative. THF is used to ensure solubility of the quinoline reactant.
-
-
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction, quench with saturated aqueous ammonium chloride, and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2-acetamido-2-(quinolin-2-ylmethyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Reflux the crude malonate adduct from Step 1 in 6M hydrochloric acid.
-
Causality: The strong acidic conditions hydrolyze both the ester groups and the acetamide protecting group to yield a carboxylic acid and a primary amine, respectively.
-
-
Continue heating until TLC or LC-MS analysis confirms the disappearance of the intermediate. The heat also facilitates the decarboxylation of the resulting malonic acid intermediate to form the final amino acid.
-
Cool the mixture and neutralize with a suitable base (e.g., NaOH or an ion-exchange resin) to precipitate the crude 3-(2-quinolyl)-DL-alanine.[8]
-
Filter the solid and wash with cold water and diethyl ether.
Step 3: Boc Protection
-
Suspend the crude amino acid from Step 2 in a mixture of dioxane and water.
-
Add triethylamine (TEA) or sodium bicarbonate to basify the solution.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and stir vigorously at room temperature overnight.
-
Causality: The amino group, now a free base, acts as a nucleophile, attacking the electrophilic carbonyl of the Boc anhydride to form the stable carbamate (Boc) protecting group.
-
-
Acidify the reaction mixture to pH ~2-3 with cold 1M HCl.
-
Extract the final product, this compound, with ethyl acetate.
-
Purify by column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a specialized building block. The quinoline moiety is not merely a passive structural element; it is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[4][9]
Rationale for Use
-
Pharmacophore Integration: The quinoline ring system is found in drugs with diverse activities, including antibacterial (ciprofloxacin), antimalarial (chloroquine), and anticancer (cabozantinib) properties.[3][9] Incorporating this moiety into a peptide or small molecule scaffold can impart or enhance biological activity.[3][10]
-
Structural Scaffolding: The rigid, planar structure of the quinoline ring can be used to constrain the conformation of a peptide backbone. This is a key strategy in drug design to increase binding affinity and selectivity for a target receptor or enzyme.
-
Modulation of Physicochemical Properties: The aromatic and weakly basic quinoline ring can influence the solubility, lipophilicity, and metabolic stability of the parent molecule, which are critical parameters for drug development.
Therapeutic Areas of Interest
Research has shown that quinoline-containing compounds are actively investigated for a multitude of therapeutic applications.
| Therapeutic Area | Rationale and Examples | Supporting Sources |
| Anticancer | Quinoline derivatives can act as kinase inhibitors (e.g., lenvatinib, cabozantinib) or DNA binding agents, interfering with cancer cell proliferation. | [3][4] |
| Antimicrobial | The quinolone and fluoroquinolone class of antibiotics are classic examples. New derivatives are being explored to combat resistant bacterial strains. | [3][10] |
| Antimalarial | Chloroquine and mefloquine are cornerstone quinoline-based drugs for treating malaria. The scaffold is central to new antimalarial discovery. | [3] |
| Neuroprotection | Quinoline derivatives have been studied for their antioxidant and metal-chelating properties, which are relevant to neurodegenerative diseases. | [9][11] |
| Anti-inflammatory | Certain quinoline structures have shown potential as anti-inflammatory agents. | [4] |
The logical application of this compound in a drug discovery program is outlined below.
Caption: Role of this compound in a drug discovery cascade.
Analytical Characterization
Confirming the identity and purity of this compound is essential. Standard analytical techniques are employed for its characterization.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals would include the Boc group protons (~1.4 ppm), the alanine α- and β-protons, and the characteristic aromatic protons of the quinoline ring system.[12]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. Electrospray ionization (ESI) would typically show the [M+H]⁺ or [M+Na]⁺ adducts.[12]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase column with a mobile phase of acetonitrile/water containing trifluoroacetic acid is a common method.
-
Thin Layer Chromatography (TLC): A rapid method for monitoring reaction progress and assessing purity, often with a specified minimum purity of ≥99%.[1]
Handling, Storage, and Safety
-
Storage: The compound should be stored in a cool, dry place, typically at 0-8°C, to prevent degradation.[1][2] It should be kept in a tightly sealed container under an inert atmosphere if possible.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a fume hood.
-
Safety: While specific toxicity data is not widely available, compounds of this class should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin. Refer to the supplier's Safety Data Sheet (SDS) for detailed information.
References
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
-
BOC-3-(2-QUINOLYL)-DL-ALA-OH, >=95.0%. Research Scientific. [Link]
-
Synthesis of quinoline derivatives 15 the reaction of amino acids and... ResearchGate. [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health (NIH). [Link]
-
Boc-3-(2'-quinolyl)-L-alanine. American Elements. [Link]
-
BOC-D-alanine. PubChem, National Institutes of Health (NIH). [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
dl-Alanine (CAS 302-72-7) - Chemical & Physical Properties. Cheméo. [Link]
-
3-(2-Quinolyl)-DL-alanine. PubChem, National Institutes of Health (NIH). [Link]
- Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
-
AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE. SOUTHERN JOURNAL OF SCIENCES. [Link]
-
Design, Synthesis, in vitro and in silico Characterization of 2-Quinolone-L-alaninate-1,2,3-triazoles as Antimicrobial Agents. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
- Process for the preparation of protected l-alanine derivatives.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. BOC-3-(2-QUINOLYL)-DL-ALA-OH | 401813-49-8 [amp.chemicalbook.com]
- 6. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 7. sjofsciences.com [sjofsciences.com]
- 8. 3-(2-Quinolyl)-DL-alanine | C12H12N2O2 | CID 4587030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]
- 11. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 401813-49-8 | Benchchem [benchchem.com]
Spectroscopic Data for Boc-3-(2-quinolyl)-DL-alanine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-3-(2-quinolyl)-DL-alanine, a key building block in peptide synthesis and drug discovery. The unique combination of a bulky Boc-protecting group, a chiral alanine core, and a heteroaromatic quinoline sidechain presents a distinct spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimentally-derived spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and predictive models to offer a robust characterization.
Molecular Structure and its Spectroscopic Implications
Boc-3-(2-quinolyl)-DL-alanine possesses a molecular formula of C₁₇H₂₀N₂O₄ and a molecular weight of 316.35 g/mol [1][2]. The structure, presented below, is fundamental to understanding its spectral features.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra of the title compound.
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will exhibit characteristic signals corresponding to the three main structural motifs: the Boc protecting group, the alanine backbone, and the quinoline sidechain. The predicted chemical shifts (in ppm) in CDCl₃ are summarized below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.45 | s | 9H | tert-butyl (Boc) |
| ~3.40-3.60 | m | 2H | β-CH₂ |
| ~4.70-4.80 | m | 1H | α-CH |
| ~5.50 | br d | 1H | N-H |
| ~7.50-8.20 | m | 6H | Quinoline aromatic protons |
| ~10.0 | br s | 1H | Carboxylic acid OH |
-
Expertise & Experience: The nine protons of the tert-butyl group are chemically equivalent and thus appear as a sharp singlet significantly upfield. The diastereotopic β-protons will likely appear as a multiplet due to coupling to the α-proton. The α-proton, being adjacent to both the nitrogen and the carboxyl group, is shifted downfield. The amide proton often appears as a broad doublet and can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear. The aromatic protons of the quinoline ring will reside in the downfield region, typically between 7.5 and 8.5 ppm[3]. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~28.3 | (CH₃)₃C (Boc) |
| ~38.0 | β-CH₂ |
| ~53.0 | α-CH |
| ~80.0 | (CH₃)₃C (Boc) |
| ~122-148 | Quinoline aromatic carbons |
| ~155.0 | N-C=O (Boc) |
| ~175.0 | COOH |
-
Expertise & Experience: The tert-butyl carbons of the Boc group are highly shielded and appear upfield. The α- and β-carbons of the alanine backbone will be in the aliphatic region. The quaternary carbon of the Boc group is found further downfield. The aromatic carbons of the quinoline ring will produce a cluster of signals in the 122-148 ppm range. The two carbonyl carbons, from the Boc group and the carboxylic acid, will be the most downfield signals due to the deshielding effect of the adjacent oxygen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol for FTIR-ATR Data Acquisition
Caption: Workflow for acquiring an FTIR-ATR spectrum.
Predicted IR Absorption Frequencies
The IR spectrum of this compound is expected to show the following characteristic absorption bands.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3300 | Medium | N-H stretch (amide) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1680 | Strong | C=O stretch (amide, Boc group) |
| 1600-1475 | Medium-Weak | C=C stretch (aromatic) |
-
Expertise & Experience: The most prominent features will be the strong carbonyl stretching vibrations from the carboxylic acid and the Boc-protecting group, expected around 1710 cm⁻¹ and 1680 cm⁻¹, respectively[4]. A very broad absorption from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid[5]. The N-H stretch of the amide will likely appear as a medium-intensity band around 3300 cm⁻¹[6]. Aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively[7].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Experimental Protocol for ESI-MS Data Acquisition
Caption: General workflow for ESI-MS analysis.
Predicted Mass Spectrum
In positive-ion electrospray ionization (ESI), the molecule is expected to be readily protonated.
| m/z | Assignment |
| 317.15 | [M+H]⁺ (protonated molecule) |
| 261.13 | [M+H - C₄H₈]⁺ (loss of isobutylene) |
| 217.10 | [M+H - Boc]⁺ or [M+H - C₅H₉O₂]⁺ |
| 170.07 | [Quinoline-CH₂-CH=NH₂]⁺ |
-
Expertise & Experience: The base peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 317.15[3]. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to give a carbamic acid intermediate, which can then lose CO₂ (44 Da)[8][9]. Therefore, a significant fragment ion at m/z 261.13 is anticipated. Another expected fragmentation is the loss of the entire Boc group (100 Da) or related fragments. Further fragmentation of the alanine backbone could lead to characteristic ions representing the quinoline-containing sidechain.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on established principles and data from analogous compounds. The predicted NMR, IR, and MS data offer a solid foundation for researchers to identify and characterize this important synthetic building block. The provided experimental protocols are robust and can be readily adapted for laboratory use, ensuring self-validating and reliable results.
References
-
ESI-MS/MS of protonated and alkali-cationized Boc-N-protected hybrid peptides. PubMed. [Link]
-
Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides. ACS Publications. [Link]
-
Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. PubMed. [Link]
-
Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Experimental Procedures. The Royal Society of Chemistry. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]
-
Synthesis of Boc-protected bicycloproline. PMC - NIH. [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Kwantlen Polytechnic University. [Link]
-
IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. [Link]
-
BOC-D-alanine. PubChem - NIH. [Link]
-
BOC-3-(2-QUINOLYL)-DL-ALA-OH, >=95.0%. Research Scientific. [Link]
-
Boc-Ala-OH - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
Sources
- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 2. BOC-3-(2-QUINOLYL)-DL-ALA-OH | 401813-49-8 [amp.chemicalbook.com]
- 3. This compound | 401813-49-8 | Benchchem [benchchem.com]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Profile of Boc-3-(2-quinolyl)-DL-alanine
An In-depth Technical Guide
Abstract
Boc-3-(2-quinolyl)-DL-alanine is a crucial synthetic building block in medicinal chemistry and peptide synthesis, valued for its unique quinoline moiety that can impart specific biological activities to target molecules.[1] A fundamental understanding of its solubility in common laboratory solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and designing effective formulation protocols. This guide provides a detailed examination of the physicochemical properties of this compound, a theoretical framework for predicting its solubility, and a rigorous, step-by-step experimental protocol for its precise quantitative determination. It is intended for researchers, chemists, and drug development professionals who utilize this and similar complex amino acid derivatives.
Introduction and Physicochemical Characterization
This compound is a non-canonical amino acid derivative. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function, which enhances its stability and utility in standard peptide coupling reactions.[1] The presence of the quinoline ring system is of particular interest in drug discovery, as this heterocycle is a key pharmacophore in numerous therapeutic agents, including antimalarials and antibacterials.[2]
The success of synthetic and formulation efforts heavily relies on the compound's solubility, a critical parameter that influences bioavailability, reaction kinetics, and purification efficiency.[3] Poor solubility can pose significant challenges during lead optimization and process development.[4] This document serves as a foundational resource for understanding and experimentally determining the solubility of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid | [5] |
| CAS Number | 401813-49-8 | [5] |
| Molecular Formula | C₁₇H₂₀N₂O₄ | [1][5] |
| Molecular Weight | 316.35 g/mol | [5] |
| Appearance | White powder | [1] |
| Melting Point | 155-159 °C (for L-isomer) | [1] |
Theoretical Solubility Framework and Predictions
While specific quantitative solubility data for this compound is not widely published, a robust predictive analysis can be performed by dissecting its molecular structure. The overall solubility is a balance between its polar and nonpolar characteristics.
-
The Boc Group (tert-butyloxycarbonyl): This bulky, aliphatic protecting group significantly increases the molecule's hydrophobicity and steric hindrance, reducing its solubility in highly polar protic solvents like water.[6]
-
The Alanine Backbone: The core amino acid structure contains a carboxylic acid group (a hydrogen bond donor and acceptor) and an amide linkage, contributing polar character.
-
The Quinoline Moiety: This aromatic, heterocyclic ring is largely nonpolar and hydrophobic.[2][7] It can participate in π-π stacking interactions with aromatic solvents. The nitrogen atom in the ring provides a site for weak hydrogen bonding.
Based on this amphiphilic nature, we can predict its solubility behavior. The large nonpolar surface area from the Boc group and the quinoline ring suggests good solubility in moderately polar and nonpolar organic solvents. Conversely, the polar functional groups will prevent it from being freely soluble in purely nonpolar hydrocarbon solvents, while the overall hydrophobicity will limit its solubility in water.
Table 2: Predicted Qualitative Solubility of this compound in Common Solvents
Disclaimer: The qualitative solubility data presented in this table is predictive and based on structural analysis and general trends for similar protected amino acids. Experimental verification is essential for all quantitative applications.
| Solvent Family | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Excellent hydrogen bond acceptor, effectively solvates both polar and nonpolar moieties. |
| Dimethylformamide (DMF) | 6.4 | High | Strong polar solvent capable of disrupting intermolecular hydrogen bonds. | |
| Acetonitrile (ACN) | 5.8 | Moderate | Less polar than DMF/DMSO, but still effective for moderately polar compounds. | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | High | Effectively solvates large, moderately polar molecules with significant nonpolar character. |
| Chloroform | 4.1 | High | Similar to DCM, provides a good balance for the molecule's amphiphilic nature. | |
| Ethers | Tetrahydrofuran (THF) | 4.0 | High | Good solvent for moderately polar compounds, can accept hydrogen bonds. |
| Diethyl Ether | 2.8 | Low to Moderate | Lower polarity may be less effective at solvating the polar groups. | |
| Esters | Ethyl Acetate (EtOAc) | 4.4 | Moderate to High | Balances polarity and hydrogen bond accepting capability. |
| Alcohols | Methanol (MeOH) | 5.1 | Moderate | Can solvate the polar groups but the nonpolar regions may limit high solubility. |
| Ethanol (EtOH) | 4.3 | Low to Moderate | Increasing alkyl chain length reduces its effectiveness compared to methanol. | |
| Hydrocarbons | Toluene | 2.4 | Low | Can engage in π-stacking with the quinoline ring, but poor solvation of polar groups. |
| Hexanes | 0.1 | Insoluble | Lacks the polarity needed to solvate the carboxylic acid and amide groups. | |
| Aqueous | Water | 10.2 | Insoluble | The large hydrophobic surface area of the Boc and quinoline groups dominates. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain definitive, quantitative data, a rigorous experimental approach is necessary. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and directness.[8]
Causality and Experimental Design
The core principle of this method is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase.[9] Key choices in the protocol are designed to ensure this equilibrium is truly reached and accurately measured:
-
Using Excess Solid: This is non-negotiable. The persistent presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point.
-
Controlled Temperature and Agitation: Solubility is temperature-dependent. A constant temperature bath ensures thermodynamic consistency. Agitation is crucial to accelerate the dissolution process and ensure the entire volume of the solvent is saturated.
-
Equilibration Time: A sufficient duration (typically 24-72 hours) is required for complex molecules to reach true equilibrium between the solid and solution states.
-
Phase Separation: This is a critical step where errors can be introduced. Centrifugation is often preferred over filtration, as filtration can sometimes lead to underestimation if the compound adsorbs to the filter material.[9]
-
Quantification Method: The gravimetric method described below is fundamental and accurate, relying on the direct measurement of mass. For lower solubilities or higher throughput, HPLC-UV analysis of the supernatant is a common alternative.
Step-by-Step Gravimetric Protocol
-
Materials & Reagents:
-
This compound (high purity, >98%)
-
Selected solvents (analytical or HPLC grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Multiple glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Centrifuge
-
Calibrated pipettes
-
Pre-weighed glass vials for evaporation
-
Vacuum oven or desiccator
-
-
Procedure:
-
Preparation: Add an excess amount (e.g., 10-20 mg) of this compound to a 4 mL glass vial. The exact mass is not critical, but it must be enough to ensure solid remains after equilibration.
-
Solvent Addition: Accurately add a known volume (e.g., 2.00 mL) of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial and place it in the temperature-controlled shaker (e.g., set to 25 °C and 200 RPM). Allow the slurry to equilibrate for at least 48 hours. Check visually to confirm that undissolved solid is still present.
-
Phase Separation: Remove the vial from the shaker and let it stand for 30 minutes to allow larger particles to settle. Transfer the vial to a centrifuge and spin at a high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.
-
Sample Collection: Carefully open the vial, taking care not to disturb the solid pellet. Using a calibrated pipette, withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant and transfer it to a pre-weighed evaporation vial.
-
Solvent Evaporation: Place the evaporation vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant dry weight of the dissolved solid is achieved.
-
Calculation: Weigh the evaporation vial containing the dried solute. The solubility is calculated using the following formula:
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot taken
-
Experimental Workflow Diagram
Caption: Workflow for the isothermal shake-flask gravimetric method.
Kinetic vs. Thermodynamic Solubility in Drug Development
For professionals in drug discovery, it is important to distinguish between two types of solubility measurements.[4]
-
Thermodynamic Solubility: As determined by the shake-flask method, this is the true equilibrium solubility of the most stable crystalline form of the compound. It is a critical parameter for formulation and biopharmaceutical classification.[4][8]
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that was initially prepared in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer.[4] This method is high-throughput and is used in early discovery to flag compounds that might have precipitation issues in biological assays.[4][10]
Caption: Thermodynamic vs. Kinetic solubility concepts.
Conclusion
While published data is scarce, a systematic analysis of the molecular structure of this compound predicts high solubility in polar aprotic and chlorinated solvents, moderate solubility in alcohols and esters, and poor solubility in water and nonpolar hydrocarbons. This guide provides the complete theoretical and practical framework for researchers to confirm these predictions and generate precise, reliable solubility data. Adherence to the detailed isothermal shake-flask protocol will ensure the generation of high-quality, reproducible results essential for advancing research and development involving this important synthetic building block.
References
- A review of methods for solubility determination in biopharmaceutical drug characterisation.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Boc-3-(2'-quinolyl)-L-alanine. Chem-Impex.
- BOC-3-(2-QUINOLYL)-DL-ALA-OH | 401813-49-8. ChemicalBook.
- Quinoline | C9H7N | CID 7047. PubChem - NIH.
- Boc-3-(2-quinolyl)-D-alanine. Chem-Impex.
- Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents.
- Quinoline. Wikipedia.
- The Physical and Chemical Properties of Quinoline.
- The Solubility Profile of BOC-L-Alanine Benzyl Ester: A Technical Guide for Researchers. Benchchem.
- BOC-D-alanine | C8H15NO4 | CID 637606. PubChem - NIH.
- Technical Guide: Solubility Parameters of Boc-L-Valine-d8 in Common Labor
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. PubMed Central.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. rheolution.com [rheolution.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. BOC-3-(2-QUINOLYL)-DL-ALA-OH | 401813-49-8 [amp.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Synthesis of Boc-3-(2-quinolyl)-DL-alanine: A Key Building Block in Medicinal Chemistry
This guide provides an in-depth exploration of a plausible synthetic route for N-tert-butoxycarbonyl-3-(2-quinolyl)-DL-alanine, a specialized amino acid derivative of significant interest in drug discovery and peptide synthesis. While a singular, seminal report on its "first" discovery and synthesis is not prominently documented, this paper constructs a scientifically rigorous and logical pathway based on established and well-documented synthetic methodologies for related quinoline-containing amino acids and standard protection chemistries. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both the theoretical underpinnings and practical, field-proven protocols.
The Strategic Importance of the Quinoline Moiety in Amino Acid Scaffolds
The incorporation of heterocyclic ring systems, such as quinoline, into amino acid structures represents a powerful strategy in medicinal chemistry. The quinoline scaffold is a privileged structure, found in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] When appended to an alanine backbone, the quinoline moiety introduces unique steric and electronic properties, enabling novel interactions with biological targets like enzymes and receptors.[3] The resulting amino acid, 3-(2-quinolyl)-alanine, serves as a valuable building block for creating peptides with enhanced stability, constrained conformations, and potentially novel therapeutic activities.[4] The tert-butoxycarbonyl (Boc) protecting group is then essential for the controlled, stepwise assembly of these peptides.[4][5]
A Proposed Pathway for the First Synthesis
The synthesis of Boc-3-(2-quinolyl)-DL-alanine can be logically approached as a two-stage process:
-
Stage 1: Construction of the core amino acid, 3-(2-quinolyl)-DL-alanine. This involves the formation of the carbon-carbon bond between the quinoline ring and the alanine backbone.
-
Stage 2: Protection of the α-amino group with the Boc moiety. This is a standard procedure to render the amino acid suitable for peptide synthesis and other synthetic transformations.[5]
This guide will detail a robust and well-precedented method for each stage, drawing from analogous syntheses of similar unnatural amino acids.[6]
Experimental Protocols & Methodologies
Stage 1: Synthesis of 3-(2-quinolyl)-DL-alanine
The chosen method is an adaptation of the acetamidomalonate synthesis, a classic and reliable route for the preparation of α-amino acids. This pathway involves the alkylation of diethyl acetamidomalonate with a suitable quinoline-containing electrophile, followed by hydrolysis and decarboxylation.
Core Rationale: The acetamidomalonate anion provides a stabilized carbanion that is an excellent nucleophile for C-C bond formation. The subsequent acidic hydrolysis efficiently removes both the acetyl and the ester groups, leading to a spontaneous decarboxylation to yield the desired amino acid. A plausible electrophile, 2-(chloromethyl)quinoline, can be prepared from commercially available quinaldine (2-methylquinoline) via free-radical chlorination.
Step-by-Step Protocol:
-
Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol. To this solution, diethyl acetamidomalonate (1.0 eq) is added, and the mixture is stirred until a clear solution of the sodium salt is formed.
-
Alkylation Reaction: A solution of 2-(chloromethyl)quinoline (1.0 eq) in anhydrous dimethylformamide (DMF) is added dropwise to the prepared nucleophile solution at room temperature. The reaction mixture is then heated to 60-80 °C and stirred for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of the Intermediate: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude diethyl 2-acetamido-2-((quinolin-2-yl)methyl)malonate. This intermediate can be purified by column chromatography on silica gel.
-
Hydrolysis and Decarboxylation: The purified intermediate is suspended in 6 M hydrochloric acid. The mixture is heated to reflux (approximately 110 °C) for 6-12 hours. This step effects the hydrolysis of the esters and the amide, followed by decarboxylation.
-
Isolation of the Amino Acid: The reaction mixture is cooled, and the resulting precipitate of 3-(2-quinolyl)-DL-alanine hydrochloride can be collected by filtration. To obtain the free amino acid, the hydrochloride salt is dissolved in a minimum amount of water, and the pH is adjusted to the isoelectric point (typically around 6-7) with a base such as ammonium hydroxide or sodium hydroxide solution. The precipitated 3-(2-quinolyl)-DL-alanine is then collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Stage 2: N-Boc Protection of 3-(2-quinolyl)-DL-alanine
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry and is fundamental to solid-phase peptide synthesis.[5][7] Its stability in basic and nucleophilic conditions, combined with its easy removal under mild acidic conditions (e.g., with trifluoroacetic acid), makes it an ideal choice.[5][8] The standard method for its introduction utilizes di-tert-butyl dicarbonate, also known as Boc anhydride.[7]
Core Rationale: The amino group of 3-(2-quinolyl)-DL-alanine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[7][8] The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acid formed during the reaction.[5]
Step-by-Step Protocol:
-
Dissolution: 3-(2-quinolyl)-DL-alanine (1.0 eq) is suspended in a mixture of dioxane and water (e.g., a 1:1 or 2:1 ratio). A base, such as sodium hydroxide or triethylamine (2.0-2.5 eq), is added to dissolve the amino acid and deprotonate the amino group.
-
Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq), dissolved in a small amount of dioxane, is added dropwise to the stirred solution of the amino acid at 0 °C or room temperature.
-
Reaction: The reaction mixture is allowed to warm to room temperature and is stirred for 4-12 hours. The pH of the reaction should be maintained in the basic range (pH 9-10) by the periodic addition of base if necessary. The progress of the reaction is monitored by TLC.
-
Work-up and Isolation: Once the reaction is complete, the dioxane is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent like ether or ethyl acetate to remove any unreacted Boc anhydride and byproducts. The aqueous layer is then acidified to pH 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or citric acid).
-
Extraction and Purification: The acidified aqueous layer is extracted several times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude this compound. The final product can be purified by crystallization or column chromatography.
Data Summary and Visualization
Table 1: Summary of Synthetic Steps and Expected Data
| Step | Key Reactants | Key Reagents | Expected Product | Typical Yield | Key Analytical Data |
| Stage 1 | 2-(chloromethyl)quinoline, Diethyl acetamidomalonate | Sodium ethoxide, HCl | 3-(2-quinolyl)-DL-alanine | 60-70% | ¹H NMR, ¹³C NMR, Mass Spec (m/z for C₁₂H₁₂N₂O₂) |
| Stage 2 | 3-(2-quinolyl)-DL-alanine | Di-tert-butyl dicarbonate, NaOH | This compound | 85-95% | ¹H NMR, ¹³C NMR, Mass Spec (m/z for C₁₇H₂₀N₂O₄) |
Diagram 1: Synthetic Workflow for this compound
Caption: Overall synthetic scheme for this compound.
Conclusion: A Foundation for Innovation
This technical guide outlines a robust and logical synthetic pathway for this compound, a compound of significant interest to the drug development community. By breaking down the synthesis into two manageable stages—the formation of the core amino acid and its subsequent N-protection—researchers are provided with a clear and actionable framework. The protocols described herein are built upon decades of established organic chemistry principles, ensuring a high degree of reliability and reproducibility. The availability of this and similar non-natural amino acids is critical for expanding the chemical space available to medicinal chemists, enabling the design and synthesis of novel peptides and small molecules with enhanced therapeutic potential.
References
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
- BenchChem. (2025). The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide. BenchChem.
- Steven, S. (2009). An Efficient Synthesis of β-(3-Quinolinyl)-α-Alanine. Southern Journal of Sciences.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Chem-Impex. (n.d.). 3-(2'-Quinolyl)-L-alanine. Chem-Impex.
- Chem-Impex. (n.d.). Boc-3-(2'-quinolyl)-L-alanine. Chem-Impex.
- Shaaban, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sjofsciences.com [sjofsciences.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Boc-3-(2-quinolyl)-DL-alanine as a non-canonical amino acid
An In-Depth Technical Guide to Boc-3-(2-quinolyl)-DL-alanine as a Non-Canonical Amino Acid
Abstract
Non-canonical amino acids (ncAAs) represent a paradigm shift in peptide and protein engineering, offering a vastly expanded chemical toolbox beyond the 20 proteinogenic residues. Their incorporation allows for the precise tailoring of molecular properties, leading to significant improvements in stability, biological activity, and target specificity. This guide provides a comprehensive technical overview of this compound, a versatile synthetic building block poised at the intersection of peptide chemistry and medicinal chemistry. The quinoline moiety, a privileged scaffold in drug discovery, imparts unique structural, spectroscopic, and functional properties. We will explore the synthesis of this compound, its strategic incorporation into peptide sequences, its impact on peptide structure and function, and the analytical methods for characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of quinoline-containing ncAAs to overcome challenges in therapeutic peptide design.
Introduction: The Rationale for Quinolyl-Alanine
The limitations of natural peptides as therapeutics, such as poor metabolic stability and limited structural diversity, have driven the exploration of ncAAs.[1][2] The incorporation of synthetic residues can confer resistance to enzymatic degradation, constrain peptide conformation to enhance receptor binding, and introduce novel functionalities like fluorescent probes or bio-orthogonal handles.[3]
This compound is particularly noteworthy for several reasons:
-
Structural Rigidity and Hydrophobicity: The bulky, aromatic quinoline side chain introduces significant steric hindrance and hydrophobicity. This can be strategically employed to disrupt protease recognition sites, thereby enhancing the peptide's in vivo half-life.[4] Furthermore, such bulky groups can influence and stabilize specific secondary structures, such as helices or turns, which are often critical for biological function.[5]
-
Medicinal Chemistry Precedent: The quinoline ring is a well-established pharmacophore found in numerous FDA-approved drugs, known for its diverse biological activities, including anticancer, antiviral, and antimalarial properties.[6][7] Its incorporation into a peptide sequence can imbue the resulting molecule with novel therapeutic activities.[8]
-
Intrinsic Spectroscopic Properties: The quinoline system is inherently fluorescent, allowing it to serve as an intrinsic spectroscopic probe.[9] When incorporated into a peptide, it can report on its local environment, conformational changes, and binding events without the need for external fluorescent labels, which can sometimes perturb molecular interactions.[10]
This guide will provide the foundational knowledge and practical protocols to effectively utilize this powerful building block.
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis is crucial for specialized applications or custom isotopic labeling. A robust method can be adapted from established syntheses of related quinolinyl alanines.[11]
Synthetic Pathway
The synthesis leverages a malonic ester strategy, a classic and reliable method for amino acid preparation. The key steps involve the alkylation of a protected malonate with a reactive quinoline precursor, followed by hydrolysis and decarboxylation.
Caption: A plausible synthetic route to this compound.
Characterization
Rigorous characterization is essential to confirm the identity and purity of the final compound.
A summary of key properties is presented below. Solubility in polar aprotic solvents like DMF is a critical parameter for successful application in solid-phase peptide synthesis.[12]
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀N₂O₄ | [12] |
| Molecular Weight | 316.35 g/mol | [12] |
| Appearance | White to off-white powder | [12][13] |
| Storage | 0-8°C | [13] |
| Solubility | Soluble in water and organic solvents such as DMF, DCM, and MeOH. | [12][13] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure. Key expected signals in the ¹H NMR spectrum include the characteristic aromatic protons of the quinoline ring, the α-proton of the alanine backbone, and the singlet corresponding to the nine protons of the tert-butyl group of the Boc protector.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound, matching the calculated mass of 316.35 g/mol .
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the final product, which should typically be ≥95% for use in peptide synthesis.[14]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the standard Fmoc/tBu SPPS workflow.[15] However, the bulky nature of the quinoline side chain classifies it as a sterically hindered amino acid, necessitating specific considerations to ensure efficient and complete coupling.[3][16]
The Challenge of Steric Hindrance
Standard coupling reagents like HBTU or DIC/HOBt may prove inefficient when coupling a sterically hindered amino acid, leading to incomplete reactions, deletions in the final peptide sequence, and low yields.[16] The causality lies in the physical obstruction presented by the large quinoline ring, which impedes the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.
Recommended Coupling Strategies
To overcome this steric barrier, more potent activating reagents are required. These reagents generate highly reactive ester intermediates that can overcome the steric hindrance and react efficiently.
Caption: Decision workflow for selecting coupling reagents in SPPS.
Expert Insight: For residues like this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice. The resulting OAt-ester is more reactive than the OBt-ester generated by HBTU, due to the lower pKa of its leaving group (HOAt), which accelerates the aminolysis reaction.[17]
Detailed SPPS Protocol for a Single Coupling Cycle
This protocol outlines the manual incorporation of Fmoc-3-(2-quinolyl)-L-alanine (the Fmoc-protected version is used in Fmoc-based SPPS)[1] onto a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin (e.g., Rink Amide resin)
-
Fmoc-3-(2-quinolyl)-L-alanine (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF (Peptide synthesis grade)
-
DCM (N,N-Dichloromethane)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Amino Acid Activation (Pre-activation): a. In a separate vial, dissolve Fmoc-3-(2-quinolyl)-L-alanine and HATU in a minimal amount of DMF. b. Add DIPEA to the solution. The solution will typically change color. c. Allow the mixture to pre-activate for 2-5 minutes. Causality: Pre-activation ensures the highly reactive OAt-ester is fully formed before it is introduced to the resin, maximizing the driving force for the coupling reaction.
-
Coupling Reaction: a. Add the activated amino acid solution to the swollen resin. b. Agitate the mixture for 1-2 hours at room temperature. Note: This is an extended coupling time compared to standard amino acids.
-
Monitoring: a. Take a small sample of resin beads, wash thoroughly with DMF and DCM, and dry. b. Perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates successful coupling. A positive result (beads turn dark blue/purple) indicates incomplete coupling.
-
Recoupling (If Necessary): If the ninhydrin test is positive, drain the reaction vessel and repeat steps 3-4 (a "double coupling").
-
Capping (Optional but Recommended): If the ninhydrin test remains positive after recoupling, cap any unreacted N-terminal amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes. This prevents the formation of deletion sequences.
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts. A typical wash cycle is 3x DMF, 3x DCM, 3x DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.
Impact on Peptide Properties and Function
The introduction of a quinoline moiety has profound and predictable effects on the resulting peptide.
Conformational Influence
The large, planar aromatic system of the quinoline side chain can significantly restrict the conformational freedom of the peptide backbone.[5] This can be leveraged to stabilize specific secondary structures. While specific data for 2-quinolyl-alanine is sparse, related aromatic ncAAs are known to promote stable turn or helical structures through favorable intramolecular interactions (e.g., π-stacking with adjacent aromatic residues or CH-π interactions).[5] This conformational ordering can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity for its target.
Spectroscopic Reporter Function
The quinoline ring system possesses intrinsic fluorescence. Studies on the closely related quinoxaline-containing dipeptides have shown that their emission properties are sensitive to the environment, including temperature and solvent polarity.[18]
-
Anticipated Properties: Peptides incorporating 3-(2-quinolyl)-alanine are expected to exhibit fluorescence with an excitation maximum in the UV range (likely ~310-330 nm) and an emission maximum in the violet-blue region (~380-450 nm).
-
Application: This intrinsic fluorescence can be used as a tool. For example, a blue shift in the emission maximum upon binding to a target protein would indicate that the quinoline side chain has moved into a more hydrophobic environment within a binding pocket. This provides a powerful, label-free method for studying peptide-protein interactions.
Enhanced Enzymatic Stability
One of the most valuable attributes of incorporating bulky ncAAs is the enhancement of stability against proteolysis.[2]
-
Mechanism of Action: Proteolytic enzymes have specific recognition pockets (e.g., the S1 pocket in chymotrypsin, which recognizes large hydrophobic residues). The unique and bulky shape of the 2-quinolyl side chain is unlikely to fit optimally into these pockets, sterically hindering the enzyme's ability to bind and cleave the adjacent peptide bond.[4]
-
Self-Validating Protocol for Stability Assay: The efficacy of this strategy can be validated with a straightforward in vitro stability assay.
Protocol: In Vitro Peptide Stability in Human Serum
-
Peptide Preparation: Prepare stock solutions (e.g., 1 mg/mL) of both the native peptide and the quinolyl-alanine-modified peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: a. In separate microcentrifuge tubes, mix the peptide stock solution with fresh human serum to a final peptide concentration of 100 µg/mL. b. Incubate the tubes at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot from each tube.
-
Quenching: Immediately quench the enzymatic activity in the aliquot by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% formic acid). This precipitates the serum proteins.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. Collect the supernatant containing the peptide.
-
Analysis: Analyze the supernatant by LC-MS. Quantify the peak area corresponding to the full-length, intact peptide at each time point.
-
Data Analysis: Plot the percentage of remaining intact peptide versus time. Calculate the half-life (t₁/₂) for both the native and modified peptides. A significantly longer t₁/₂ for the quinolyl-alanine peptide provides direct evidence of enhanced enzymatic stability.
Conclusion
This compound is more than just a synthetic building block; it is a strategic tool for peptide chemists and drug developers. Its incorporation offers a multi-faceted approach to improving peptide therapeutics by simultaneously enhancing proteolytic stability, influencing conformation, and providing a handle for biophysical analysis through its intrinsic fluorescence. By understanding the synthetic rationale and applying optimized protocols that account for its steric bulk, researchers can effectively harness the unique properties of the quinoline moiety to design next-generation peptide candidates with superior drug-like properties.
References
-
The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. Available at: [Link]
-
AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE. SOUTHERN JOURNAL OF SCIENCES. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Quinolines from Allyl alcohols and Anilines. The Royal Society of Chemistry. Available at: [Link]
-
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. SciSpace. Available at: [Link]
-
3-(2-Quinolyl)-DL-alanine. ChemBK. Available at: [Link]
-
Peptide Coupling Reagents: Selection and Use. Technology Networks. Available at: [Link]
-
Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations. PubMed. Available at: [Link]
-
Fluorescence spectroscopy of peptides. PubMed. Available at: [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. Available at: [Link]
-
13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. Available at: [Link]
-
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. ResearchGate. Available at: [Link]
-
BOC-D-alanine. PubChem. Available at: [Link]
-
Fluorescence Spectroscopy of Peptides. Springer Nature Experiments. Available at: [Link]
-
3-(2-Quinolyl)-DL-alanine. PubChem. Available at: [Link]
-
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Publishing. Available at: [Link]
-
Alanine at BMRB. BMRB. Available at: [Link]
-
Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]
-
Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. Available at: [Link]
-
Total wash elimination for solid phase peptide synthesis. CEM GmbH. Available at: [Link]
-
Fluorescence Spectroscopy in Peptide and Protein Analysis. CMB-UNITO. Available at: [Link]
-
Fluorescence Spectroscopy in Peptide and Protein Analysis. ResearchGate. Available at: [Link]
-
What Is Solid-Phase Peptide Synthesis? Chemistry For Everyone. YouTube. Available at: [Link]
-
Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. PubMed. Available at: [Link]
-
Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. PubMed. Available at: [Link]
-
Peptides from General By-Products: Unveiling Their Potential Biological Activities in Human Health. MDPI. Available at: [Link]
-
CHEMISTRY AND BIOLOGICAL ACTIVITY OF PEPTIDES. ResearchGate. Available at: [Link]
-
Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
-
BOC-3-(2-QUINOLYL)-DL-ALA-OH, >=95.0%. Research Scientific. Available at: [Link]
-
Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. ResearchGate. Available at: [Link]
-
Systematic alanine and stapling mutational analysis of antimicrobial peptide Chem-KVL. PubMed. Available at: [Link]
-
Influence of Lysine Content and pH on the Stability of Alanine-Based Copolypeptides. PubMed. Available at: [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Available at: [Link]
-
Unusually stable helix formation in short alanine-based peptides. PubMed - NIH. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. scispace.com [scispace.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sjofsciences.com [sjofsciences.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chembk.com [chembk.com]
- 14. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bachem.com [bachem.com]
- 18. Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Activity of Quinolyl Alanines
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Quinolyl alanines, a unique class of unnatural amino acids, stand at the intersection of neuroscience, oncology, and anti-inflammatory research. By integrating the rigid, heterocyclic quinoline scaffold with the fundamental biochemical functionality of alanine, these compounds offer a versatile platform for designing novel therapeutic agents. This guide delves into the core biological activities of quinolyl alanines, with a primary focus on their roles as neuroprotective agents through the modulation of excitatory amino acid receptors. We will explore their synthesis, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers aiming to harness the unique properties of quinolyl alanines in drug discovery and development.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular agents.[1][2] The incorporation of an alanine moiety into the quinoline structure creates "quinolyl alanines," which are being explored for their potential in pharmaceutical development, particularly in neuropharmacology and cancer research.[5] These compounds serve as valuable building blocks for synthesizing novel bioactive molecules, leveraging the quinoline's ability to interact with biological systems like specific receptors and enzymes.[5]
The Neuroprotective Potential of Quinolyl Alanines: Focus on Excitatory Amino Acid Receptors
A significant body of research on quinolyl alanines and their analogs has centered on their ability to modulate excitatory neurotransmission, a key process in both normal brain function and the pathophysiology of numerous neurological disorders.
2.1. Kynurenic Acid: The Endogenous Precursor
Kynurenic acid (KYNA), an endogenous metabolite of tryptophan, is a broad-spectrum antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[6][7] This antagonism confers neuroprotective properties, as overactivation of these receptors is a key factor in excitotoxicity-mediated neuronal damage seen in conditions like stroke, epilepsy, and neurodegenerative diseases.[6][8] However, the therapeutic utility of KYNA itself is severely limited by its poor ability to cross the blood-brain barrier (BBB).[6][7][9] This limitation has driven the development of synthetic KYNA analogs, including various quinolyl alanines, designed for improved central nervous system (CNS) penetration.[6][7][9]
2.2. Quinolyl Alanines as NMDA Receptor Antagonists
The NMDA receptor, a crucial player in synaptic plasticity and memory, possesses a glycine co-agonist binding site that must be occupied for the receptor to be activated by glutamate.[10][11] Several quinoline-containing compounds have been identified as potent antagonists at this strychnine-insensitive glycine binding site.[10] This mechanism offers a more nuanced approach to modulating NMDA receptor activity compared to direct glutamate site antagonists or channel blockers, which can be associated with significant side effects.[8][12]
Quinoxaline derivatives, which are structurally related to quinolines, have also demonstrated high-affinity antagonism at the NMDA receptor-associated glycine site.[13] This highlights the broader potential of quinoline-like scaffolds in targeting this specific modulatory site. The development of bioavailable glycine antagonists based on the quinoline structure is a promising strategy for novel epilepsy therapies.[10]
2.3. Structure-Activity Relationships (SAR)
The biological activity of quinolyl alanines is highly dependent on their specific chemical structure. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective compounds.[14][15] Key factors influencing activity include:
-
Substitution on the Quinoline Ring: The position and nature of substituents on the quinoline core can dramatically alter a compound's binding affinity, selectivity, and pharmacokinetic properties.[14][16] For instance, the presence of a fluorine atom and a piperazine ring in some quinolone antibiotics broadens their spectrum of activity and increases their potency.[14]
-
Modifications to the Alanine Side Chain: Alterations to the amino acid portion of the molecule can impact its interaction with target receptors and its metabolic stability.[15]
-
Overall Physicochemical Properties: Properties such as lipophilicity and polarity are critical for BBB penetration and oral bioavailability.[17][18]
Beyond Neuroprotection: Other Biological Activities of Quinolyl Alanines
While neuroprotection is a major focus, the versatile quinoline scaffold imparts a wide range of other potential biological activities to quinolyl alanines.
3.1. Anticonvulsant Activity
Given their role as NMDA receptor antagonists, it is not surprising that many quinoline derivatives exhibit anticonvulsant properties.[19][20][21][22][23] The maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens are commonly used preclinical models to identify and characterize the anticonvulsant potential of these compounds.[19][20] Several novel quinoline and quinazoline derivatives have shown promising activity in these models, suggesting their potential for development as new antiepileptic drugs.[19][20][21]
3.2. Anti-inflammatory and Immunomodulatory Effects
Recent studies have revealed that KYNA and its brain-penetrant analogs can exert significant anti-inflammatory effects.[9][24] For example, the KYNA analog SZR104 has been shown to modulate the inflammatory response in microglia, the primary immune cells of the CNS.[9][24] This is achieved, in part, by influencing histone methylation patterns, suggesting an epigenetic mechanism of action.[24] These findings open up possibilities for the use of quinolyl alanines in treating neuroinflammatory conditions.
3.3. Anticancer and Antimicrobial Potential
The quinoline core is present in many compounds with demonstrated anticancer and antimicrobial activity.[1][2][16][25][26] Researchers have synthesized and evaluated numerous quinoline derivatives for their antiproliferative effects against various tumor cell lines.[16] Additionally, the development of novel antibacterial agents based on the quinolone scaffold remains an active area of research, driven by the persistent challenge of antibiotic resistance.[25]
Experimental Workflows and Methodologies
The investigation of the biological activity of quinolyl alanines involves a multi-step process, from chemical synthesis to in vitro and in vivo evaluation.
4.1. Synthesis of Quinolyl Alanines
The synthesis of quinolyl alanines can be achieved through various organic chemistry routes. A common approach involves the condensation of a substituted quinoline derivative with a protected alanine precursor.[27][28] The specific synthetic strategy will depend on the desired substitution pattern on the quinoline ring and the stereochemistry of the alanine moiety. Established methods for quinoline synthesis, such as the Skraup, Doebner-Von Miller, and Friedländer reactions, can be adapted to produce the necessary quinoline starting materials.[4][29]
Diagram: General Synthetic Workflow for Quinolyl Alanines
Caption: A generalized workflow for the synthesis of quinolyl alanines.
4.2. In Vitro Evaluation of Biological Activity
A battery of in vitro assays is employed to characterize the biological activity of newly synthesized quinolyl alanines.
Table 1: Key In Vitro Assays for Quinolyl Alanines
| Assay Type | Purpose | Key Parameters Measured |
| Receptor Binding Assays | To determine the affinity of the compound for its molecular target (e.g., NMDA receptor). | Ki (inhibition constant), IC50 (half-maximal inhibitory concentration) |
| Enzyme Inhibition Assays | To assess the compound's ability to inhibit specific enzymes (e.g., acetylcholinesterase). | IC50 |
| Cell-Based Functional Assays | To measure the compound's effect on cellular processes (e.g., inhibition of excitotoxicity). | EC50 (half-maximal effective concentration), cell viability |
| Antimicrobial Susceptibility Testing | To determine the compound's effectiveness against various bacterial or fungal strains. | MIC (minimum inhibitory concentration) |
| Blood-Brain Barrier Permeability Assays | To predict the compound's ability to enter the CNS. | Papp (apparent permeability coefficient) |
Experimental Protocol: NMDA Receptor Binding Assay (Glycine Site)
-
Membrane Preparation: Isolate synaptic membranes from rat forebrain tissue.
-
Radioligand Binding: Incubate the membranes with a radiolabeled glycine site ligand (e.g., [³H]glycine) in the presence of varying concentrations of the test quinolyl alanine.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the Ki value of the test compound by analyzing the competition binding curve.
4.3. In Vivo Assessment of Efficacy and Safety
Promising compounds identified through in vitro screening are advanced to in vivo studies in animal models of disease.
Table 2: Common In Vivo Models for Evaluating Quinolyl Alanines
| Disease Model | Animal Species | Purpose | Key Endpoints |
| Maximal Electroshock (MES) Seizure Model | Mouse, Rat | To assess anticonvulsant activity against generalized tonic-clonic seizures. | Seizure severity, latency to seizure, mortality |
| Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model | Mouse, Rat | To evaluate anticonvulsant activity against absence seizures. | Seizure score, latency to clonic convulsions |
| Stroke Models (e.g., MCAO) | Rat, Mouse | To determine neuroprotective effects against ischemic brain injury. | Infarct volume, neurological deficit score |
| Alzheimer's Disease Models (e.g., Transgenic Mice) | Mouse | To assess effects on cognitive deficits and AD pathology.[17][18][30] | Performance in behavioral tasks (e.g., Morris water maze), amyloid plaque load |
| Xenograft Tumor Models | Mouse | To evaluate antitumor efficacy.[16] | Tumor growth inhibition, survival |
Diagram: In Vivo Evaluation Workflow
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and biological effects of some kynurenic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 13. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and anticonvulsant activity of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. sjofsciences.com [sjofsciences.com]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
Quinoline-Containing Amino Acids: A Technical Guide for Drug Discovery and Development
Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its inherent structural features, including its aromaticity, hydrogen bonding capabilities, and potential for diverse functionalization, have established it as a "privileged scaffold." This distinction arises from its recurring presence in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[1] From the historical significance of quinine in combating malaria to the clinical success of modern anticancer agents, the quinoline nucleus has consistently proven to be a fertile ground for the development of novel therapeutics.[2]
The incorporation of amino acid moieties into the quinoline framework represents a compelling strategy in drug design. This hybridization synergistically combines the pharmacological prowess of the quinoline core with the biocompatibility and diverse chemical functionalities of amino acids.[3] Amino acids can serve as versatile linkers, enhance solubility, and provide chiral centers that can influence target binding and specificity. The resulting quinoline-containing amino acids and their peptide conjugates have emerged as a promising class of molecules with significant potential in oncology, infectious diseases, and beyond.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of quinoline-containing amino acids. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights to empower the reader in their own research endeavors. Every protocol described is intended to be a self-validating system, grounded in authoritative references to ensure scientific integrity.
I. Synthesis of Quinoline-Containing Amino Acids: A Chemist's Toolkit
The synthetic accessibility of quinoline-containing amino acids is a key driver of their exploration in drug discovery. A variety of classical and modern synthetic methodologies can be employed to construct the quinoline core and subsequently couple it to an amino acid or peptide.
Constructing the Quinoline Core: Classical Approaches
Several named reactions have stood the test of time for their utility in synthesizing the quinoline ring system. The choice of method often depends on the desired substitution pattern.
-
The Skraup Synthesis: This is one of the oldest and most direct methods for producing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4][5][6] While effective, the reaction is notoriously exothermic and requires careful control.
-
The Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[7][8][9]
-
The Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[1][10][11][12] It offers a versatile route to a wide array of substituted quinolines.
The following diagram illustrates the general schemes for these classical synthetic routes.
Caption: Classical synthetic routes to the quinoline core.
A Step-by-Step Protocol for the Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid Amino Acid Derivatives
This protocol details a reliable three-step synthesis for creating quinoline-amino acid conjugates, adapted from Moussaoui et al.[3]
Step 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid
-
In a round-bottom flask, combine isatin (1 equivalent), malonic acid (1.5 equivalents), and sodium acetate (1 equivalent) in glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Step 2: Formation of the Quinoline Carboxamide Amino Acid Methyl Ester
-
Suspend the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 equivalent) in thionyl chloride and reflux for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the acid chloride.
-
Dissolve the acid chloride in DMF and add a solution of the desired amino acid methyl ester hydrochloride (1.5 equivalents) and triethylamine (3.3 equivalents) in DMF dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis to the Final Quinoline-Containing Amino Acid
-
Dissolve the quinoline carboxamide amino acid methyl ester (1 equivalent) in a mixture of THF and water (1:2 v/v).
-
Add sodium hydroxide (1.2 equivalents) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with water, and dry to yield the final 2-oxo-1,2-dihydroquinoline-4-carboxamide amino acid derivative.[3]
Characterization: The synthesized compounds should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.[3]
Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of quinoline-containing amino acids into peptides is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[13] The key is to have the quinoline-amino acid prepared with an Fmoc-protected amine and a free carboxylic acid, ready for coupling to the resin-bound peptide chain.
Protocol for a Single Coupling Cycle in Manual Fmoc-SPPS:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[13]
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the resin-bound amine by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected quinoline-amino acid (3 equivalents), a coupling agent such as HBTU (3 equivalents), and a base like DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test to ensure completion.
-
-
Washing: After complete coupling, thoroughly wash the resin with DMF and dichloromethane (DCM).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
II. Biological Activities and Mechanisms of Action
Quinoline-containing amino acids and their derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for therapeutic development.
Anticancer Activity
A significant body of research has focused on the anticancer potential of quinoline-based compounds.[9][14] Their mechanisms of action are often multifaceted, targeting key cellular processes that are dysregulated in cancer.
2.1.1. Inhibition of Topoisomerases
Many quinoline derivatives exert their anticancer effects by acting as topoisomerase inhibitors.[15][16][17][18] Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. By inhibiting these enzymes, quinoline compounds can lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[2] For instance, certain quinoline derivatives have been shown to stabilize the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand.[15]
2.1.2. Induction of Apoptosis
The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[19][20] For example, the quinoline derivative PQ1 has been reported to activate both caspase-8 (an initiator caspase in the extrinsic pathway) and caspase-9 (an initiator caspase in the intrinsic pathway), leading to the execution of apoptosis in breast cancer cells.[19] This can involve the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria.
Caption: Apoptosis induction by quinoline derivatives.
Antibacterial Activity
The emergence of antibiotic resistance is a global health crisis, necessitating the development of new antibacterial agents.[16] Quinoline-containing amino acids have shown considerable promise in this area.[3][21]
2.2.1. Inhibition of DNA Gyrase and Topoisomerase IV
The primary mechanism of action for many quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are type II topoisomerases that are crucial for bacterial DNA replication, repair, and recombination. By forming a complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to the accumulation of double-strand breaks and ultimately bacterial cell death. Molecular docking studies suggest that quinoline-amino acid derivatives can bind favorably to the fluoroquinolone binding site on these enzymes.[3][22]
Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Quinoline-Amino Acid Derivatives against Bacterial Strains
| Compound | E. coli (μg/mL) | S. aureus (μg/mL) | P. aeruginosa (μg/mL) | B. subtilis (μg/mL) | Reference |
| Compound 6 | >16 | >16 | >16 | >16 | [23] |
| Compound 7 | 8.0 | 8.0 | 8.0 | 8.0 | [23] |
| QST4 | - | - | - | - | [24] |
| QST3 | - | - | - | - | [24] |
| QST10 | - | - | - | - | [24] |
| 43a | 620 | 620 | 620 | 620 | [21] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. "-" indicates data not available in the cited source.
III. Experimental Protocols for Biological Evaluation
Rigorous and standardized biological evaluation is critical for advancing quinoline-containing amino acids from discovery to clinical candidates.
In Vitro Anticancer Activity Assessment
3.1.1. MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the quinoline-containing amino acids in culture medium. Replace the old medium with medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[25]
Table 2: IC₅₀ Values of Representative Quinoline Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 12e | MGC-803 (Gastric) | 1.38 | [26] |
| HCT-116 (Colon) | 5.34 | [26] | |
| MCF-7 (Breast) | 5.21 | [26] | |
| Compound 26 | A375 (Melanoma) | 0.19 | [27] |
| DAOY (Medulloblastoma) | 0.13 | [27] | |
| Compound 4c | SNB-19 (CNS) | 9.25 | [28] |
| NCI-H322M (Lung) | 10.50 | [28] | |
| Compound 55 | HL-60 (Leukemia) | 19.88 µg/ml | [29] |
| U937 (Leukemia) | 43.95 µg/ml | [29] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions and units.
3.1.2. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle, revealing if a compound induces cell cycle arrest.[25][14][30][31][32]
-
Cell Treatment: Seed and treat cells with the test compounds for a desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A and incubate in the dark for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, proportional to PI fluorescence, will allow for the discrimination of cells in G0/G1, S, and G2/M phases.[25][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. One moment, please... [iipseries.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. researchgate.net [researchgate.net]
- 23. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 29. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 30. cancer.wisc.edu [cancer.wisc.edu]
- 31. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Boc-3-(2-quinolyl)-DL-alanine: From Sourcing to Synthetic Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Quinoline-Containing Amino Acid
In the landscape of peptide synthesis and medicinal chemistry, the incorporation of non-canonical amino acids is a cornerstone of innovation. Boc-3-(2-quinolyl)-DL-alanine emerges as a particularly strategic building block, offering a unique combination of a sterically defined alanine backbone and the biologically significant quinoline moiety. The tert-butyloxycarbonyl (Boc) protecting group provides robust, acid-labile protection of the α-amino group, rendering it highly compatible with established peptide synthesis workflows.[1][2] The quinoline ring system, a privileged scaffold in drug discovery, is known to impart a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[3] This guide provides an in-depth exploration of the commercial availability, technical specifications, and practical applications of this compound, designed to empower researchers in their synthetic endeavors.
Commercial Availability and Supplier Overview
This compound, along with its individual L- and D-enantiomers, is available from a range of specialized chemical suppliers. The choice of supplier may depend on the required quantity, purity, and the specific stereoisomer needed for the research application. Below is a comparative table of prominent suppliers.
| Supplier | Product Name | CAS No. | Purity | Available Forms |
| Chem-Impex | Boc-3-(2'-quinolyl)-L-alanine | 161453-37-8 | ≥ 99% (TLC) | L-isomer |
| Boc-3-(2'-quinolyl)-D-alanine | 170157-64-9 | ≥ 99% (HPLC) | D-isomer | |
| Research Scientific | BOC-3-(2-QUINOLYL)-DL-ALA-OH | 401813-49-8 | ≥95.0% | DL-racemate |
| Benchchem | This compound | 401813-49-8 | Inquire | DL-racemate |
| Santa Cruz Biotechnology | Boc-3-(2-quinoxalyl)-DL-Ala-OH | N/A | Inquire | DL-racemate (Quinoxalyl variant)[4] |
| MedChemExpress | Boc-3-(3-quinolyl)-DL-Ala-OH | N/A | Inquire | DL-racemate (3-quinolyl isomer)[5] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis.
Structure and Stereochemistry:
The molecule consists of a central alanine core, with the α-amino group protected by a Boc group and the side chain being a 2-substituted quinoline ring. It is commercially available as a racemic mixture (DL-alanine) and as individual L- and D-enantiomers. The choice of stereoisomer is critical in drug design and peptide synthesis, as it directly influences the biological activity and conformational properties of the final product.
Caption: General structure of Boc-3-(2-quinolyl)-alanine.
Solubility:
As with most Boc-protected amino acids, this compound exhibits good solubility in a range of organic solvents.[6] It is generally soluble in polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF). Its solubility in alcohols like methanol and ethanol is moderate, while it is sparingly soluble in water and non-polar solvents like hexanes.[7]
Spectroscopic Data:
While a specific Certificate of Analysis with detailed spectra for the DL-form was not publicly available, the expected spectroscopic characteristics can be inferred. For the individual enantiomers, some data is available.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the alanine backbone protons (α- and β-protons), and the aromatic protons of the quinoline ring (typically in the 7.5-8.5 ppm region).
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the alanine backbone, and the distinct signals of the quinoline ring system.
-
Mass Spectrometry: The expected molecular weight is approximately 316.35 g/mol . Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ or [M+Na]⁺ ions.
-
Optical Rotation: For the stereoisomers, specific rotation values are a key quality parameter. For example, Boc-3-(2'-quinolyl)-L-alanine is reported to have an optical rotation of -22.50º ± 1º (c=1% in MeOH), while the D-isomer has a value of +11 ± 1 º (C=0.62 in MeOH).[1][8]
Handling, Storage, and Safety
Storage:
This compound should be stored in a cool, dry place, typically at 0-8°C, away from light and moisture to prevent degradation.[1] The container should be tightly sealed.
Safety Precautions:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Toxicity: Quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[9] While the toxicity of the alanine derivative may be different, it is prudent to handle it with care.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Application in Peptide Synthesis: A Practical Workflow
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and effective method for peptide synthesis.[2]
Caption: A typical Boc-SPPS cycle for incorporating this compound.
Step-by-Step Boc-SPPS Protocol:
This protocol outlines a general procedure for the incorporation of this compound into a growing peptide chain on a solid support.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with a free amino group. Swell the resin in an appropriate solvent like DCM.
-
Coupling:
-
Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) in DMF.
-
Add a coupling reagent such as HBTU (2-4 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (4-8 equivalents).[10]
-
Add the activated amino acid solution to the resin and agitate until the coupling reaction is complete (monitor with a ninhydrin test).
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
-
Boc Deprotection:
-
Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) to remove the Boc protecting group.[]
-
Wash the resin with DCM to remove the TFA and the cleaved Boc group.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of DIEA in DMF or DCM.
-
Wash the resin again to remove the excess base and salts.
-
-
Chain Elongation: Repeat the coupling, deprotection, and neutralization steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12] This step requires specialized equipment and safety precautions.
Potential Side Reactions and Mitigation:
-
Racemization: During activation and coupling, some degree of racemization can occur. To minimize this, use coupling reagents known for low racemization potential (e.g., DIC/Oxyma) and avoid excessive pre-activation times.[13]
-
Incomplete Coupling: Due to the bulky nature of the quinoline side chain, coupling may be sluggish. A "double coupling" (repeating the coupling step) may be necessary to ensure complete reaction.[13]
Conclusion
This compound is a valuable synthetic tool for researchers aiming to introduce the unique structural and biological properties of the quinoline scaffold into peptides and other molecules. Its commercial availability from several suppliers, coupled with well-established protocols for its use in peptide synthesis, makes it an accessible and powerful building block for drug discovery and development. By understanding its properties, handling requirements, and synthetic nuances, researchers can effectively leverage this compound to advance their scientific objectives.
References
-
Research Scientific. BOC-3-(2-QUINOLYL)-DL-ALA-OH, >=95.0%. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Journal of Visualized Experiments. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
-
CAS. CAS References. [Link]
-
Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Research Scientific. Boc-3-(3-quinolyl)-DL-Ala-OH, >= 97.0 % HPLC. [Link]
-
SpectraBase. Boc-Ala-OH - Optional[1H NMR] - Spectrum. [Link]
-
Chemistry Research Journal. A Review on Quinoline: Diverse Pharmacological Agent. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Aapptec. Boc-Ala-OH, Boc-alanine [15761-38-3]. [Link]
-
PubChem. BOC-D-alanine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. This compound | 401813-49-8 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. chemimpex.com [chemimpex.com]
- 9. BOC-3-(2-QUINOLYL)-DL-ALA-OH | 401813-49-8 [amp.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 12. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Incorporation of Boc-3-(2-quinolyl)-DL-alanine into Peptides
Introduction: The Strategic Value of Quinolyl Alanine in Peptide Science
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, potency, and functionality.[1][2] Boc-3-(2-quinolyl)-DL-alanine, a synthetic amino acid featuring a quinoline moiety, is a particularly valuable building block in medicinal chemistry and drug development.[3] The quinoline group, a bicyclic aromatic heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimalarial, anticancer, and antibacterial properties.[4][5][6] Its incorporation into a peptide sequence can confer unique structural constraints, enhance binding affinity to biological targets, and introduce novel functionalities.[3][4]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using both solid-phase and solution-phase synthesis methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this unnatural amino acid in their work.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling and incorporation into peptides. The bulky and aromatic nature of the quinolyl side chain can introduce steric hindrance, which requires careful consideration during the selection of coupling reagents and reaction conditions.
| Property | Value | Source |
| Synonyms | Boc-L-Ala(2'-quinolyl)-OH, Boc-(S-2-amino-3-quinolin-2-yl-propionic acid | [3] |
| CAS Number | 161453-37-8 (L-isomer), 401813-49-8 (DL-racemate) | [3][7] |
| Molecular Formula | C17H20N2O4 | [3][7] |
| Molecular Weight | 316.35 g/mol | [3][7] |
| Appearance | White powder | [3] |
| Melting Point | 155-159 °C | [3] |
| Solubility | Favorable solubility in a range of coupling reagents. | [3] |
| Storage Conditions | 0-8°C | [3] |
PART 1: Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptides, including those containing unnatural amino acids.[1] The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classical and effective approach for SPPS.[8][9]
Core Principles of Boc-SPPS for Incorporating this compound
The fundamental workflow for incorporating this compound follows the iterative cycle of standard SPPS: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and washing to remove excess reagents.[1][9] However, the steric bulk of the quinolyl side chain necessitates optimization of the coupling step.
Detailed SPPS Protocol
This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.
I. Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality (acid or amide).[10]
-
For C-terminal acids: Merrifield or PAM resins are commonly used.[10][11]
-
For C-terminal amides: BHA or MBHA resins are the preferred choice.[10]
Protocol: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) for 15-20 minutes to allow for adequate swelling.
-
Drain the DCM.
II. Nα-Boc Deprotection
The acid-labile Boc group is removed to expose the free amine for the subsequent coupling reaction.[8]
Protocol: Boc Deprotection
-
Swell the peptide-resin with DCM.
-
Treat the peptide-resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[11]
-
Drain the solution and add fresh 50% TFA/DCM. Stir for an additional 20 minutes.[11]
-
Wash the peptide-resin with DCM (2x) and isopropanol (IPA) (2x) before neutralization.[11]
III. Neutralization
The TFA salt formed during deprotection must be neutralized to the free amine before coupling.[9]
Protocol: Neutralization
-
Wash the peptide-resin with DCM.
-
Treat the peptide-resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM to remove excess base.
IV. Coupling of this compound
This is a critical step due to the steric hindrance of the quinolyl side chain. The choice of coupling reagent and reaction conditions is paramount for achieving high coupling efficiency.
Rationale for Reagent Selection:
-
Carbodiimides (DCC, DIC): While commonly used, they may be less effective for sterically hindered amino acids and can lead to racemization.[12] The addition of an activating agent like HOBt is recommended to suppress this.[13]
-
Uronium/Aminium Reagents (HBTU, HATU): These are generally more effective for difficult couplings due to their rapid reaction kinetics.[13] HATU is often preferred for overcoming steric hindrance.[13]
-
Phosphonium Reagents (PyBOP, PyAOP): PyAOP has shown success in coupling hindered amino acids.[12]
Protocol: Coupling
-
Dissolve this compound (2-4 equivalents) and an activating agent (e.g., HOBt, 2-4 equivalents) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., DIC or HATU, 2-4 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours. The reaction can be monitored using a ninhydrin test to check for the presence of free amines.
-
If the coupling is incomplete, a second coupling can be performed.
-
Wash the resin thoroughly with DMF and DCM.
V. Capping (Optional)
To prevent the formation of deletion sequences, any unreacted amino groups can be capped by acetylation.
Protocol: Capping
-
Treat the peptide-resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
VI. Cleavage and Deprotection
The final step involves cleaving the completed peptide from the resin and removing any side-chain protecting groups. For Boc/Bzl chemistry, this is typically achieved with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8][11][14]
Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
Protocol: HF Cleavage
-
Dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous HF, typically with a scavenger like anisole, at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash with cold ether.
SPPS Workflow Diagram
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
PART 2: Solution-Phase Peptide Synthesis Protocols
Solution-phase peptide synthesis (SPPS), while often more labor-intensive than SPPS, remains a valuable technique, particularly for the synthesis of short peptides or when SPPS is not feasible.[15]
Core Principles of Solution-Phase Synthesis
In solution-phase synthesis, all reactions are carried out in a suitable solvent, and the product is isolated and purified after each step.[16] This requires the protection of both the N-terminus of one amino acid and the C-terminus of the other to ensure specific peptide bond formation.[15]
Detailed Solution-Phase Protocol
This protocol describes the coupling of this compound with a C-terminally protected amino acid ester.
I. Protection of Reactants
-
N-terminus: this compound is already N-terminally protected.
-
C-terminus: The receiving amino acid must have its carboxyl group protected, typically as a methyl or benzyl ester.
II. Coupling Reaction
Protocol: Solution-Phase Coupling
-
Dissolve the C-terminally protected amino acid ester and an equivalent amount of a base (e.g., triethylamine or DIEA) in a suitable solvent (e.g., DCM or DMF).
-
In a separate flask, dissolve this compound (1 equivalent) and an activating agent (e.g., HOBt, 1 equivalent) in the same solvent.
-
Add a coupling reagent (e.g., DIC, 1.1 equivalents) to the Boc-amino acid solution and stir for 10-15 minutes at 0°C for pre-activation.
-
Add the activated this compound solution to the amino acid ester solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off any precipitated urea byproduct (if using DCC/DIC).
-
Work up the reaction mixture by washing with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO3 solution) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by column chromatography.
III. Deprotection
The Boc and ester protecting groups can be removed in subsequent steps.
-
Ester deprotection: Typically by saponification (for methyl esters) or hydrogenolysis (for benzyl esters).
Solution-Phase Synthesis Workflow Diagram
Caption: General workflow for Solution-Phase Peptide Synthesis.
PART 3: Purification and Characterization
Regardless of the synthetic method, the crude peptide must be purified and characterized to ensure its identity and purity.
Purification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[19][20]
-
Stationary Phase: Typically C18-modified silica.[19]
-
Mobile Phase: A gradient of water and acetonitrile, usually containing 0.1% TFA as an ion-pairing agent.[21][22]
The hydrophobicity of the quinoline moiety will significantly influence the retention time of the peptide on the RP-HPLC column.
Characterization
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. High-resolution mass spectrometry (HR-MS) can verify the elemental composition.[23]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[20][23]
-
Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.[20][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the peptide, particularly to confirm the incorporation and conformation of the quinolyl-alanine residue.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Steric hindrance from the quinolyl side chain. | Use a more powerful coupling reagent (e.g., HATU, PyAOP).[12][13] Increase the equivalents of amino acid and coupling reagents. Extend the coupling time. Perform a double coupling. |
| Racemization | Over-activation of the carboxylic acid. | Add a racemization suppressant like HOBt.[13] Use milder activation conditions. |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Ensure the use of fresh 50% TFA/DCM.[11] Extend the deprotection time. |
| Poor Solubility of Crude Peptide | Aggregation due to the hydrophobic quinoline group. | Use chaotropic salts in the purification buffers.[24] Employ alternative purification strategies like ion-exchange chromatography. |
Conclusion
The incorporation of this compound into peptides offers a promising avenue for the development of novel therapeutics with enhanced biological properties. While the steric bulk of the quinolyl moiety presents challenges, these can be overcome through the careful selection of synthetic strategies, optimized coupling conditions, and robust purification methods. The protocols and insights provided in this guide are intended to facilitate the successful synthesis and application of quinolyl-containing peptides in diverse research and drug discovery endeavors.
References
-
Boc / Bzl Solid Phase Synthesis - Sunresin. (n.d.). Retrieved from [Link]
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Dilun. Retrieved from [Link]
-
Wu, Y., Li, Z., Zhou, J., & Qu, X. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and protocols, 4(2), 33. [Link]
-
Singh, R., Goutam, U., & Patel, S. K. S. (2021). Reprogramming natural proteins using unnatural amino acids. RSC advances, 11(60), 38165–38179. [Link]
-
Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science (New York, N.Y.), 244(4901), 182–188. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Retrieved from [Link]
- In vivo incorporation of unnatural amino acids. (2008). Google Patents.
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]
-
Chen, F. M., & Benoiton, N. L. (1995). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. International journal of peptide and protein research, 46(3-4), 214–220. [Link]
-
Rodriguez, A. L., Carlson, K. E., Kadwell, S. H., & Katzenellenbogen, J. A. (2005). Discovery of novel quinoline-based estrogen receptor ligands using peptide interaction profiling. Journal of medicinal chemistry, 48(13), 4172–4177. [Link]
-
BOC-3-(2-QUINOLYL)-DL-ALA-OH, >=95.0%. (n.d.). Research Scientific. Retrieved from [Link]
-
Peptide Synthesis- Solution-Phase. (2025, April 28). Chemistry LibreTexts. Retrieved from [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2009). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. Molecules (Basel, Switzerland), 14(7), 2419–2428. [Link]
-
Synthesis and Conformational Analysis of Quinoline–Oxazole Peptides. (2016, May 1). Semantic Scholar. Retrieved from [Link]
-
3-(2-Quinolyl)-DL-alanine. (n.d.). PubChem. Retrieved from [Link]
-
BOC-3-(2-QUINOXALYL)-DL-ALANINE. (n.d.). ChemBK. Retrieved from [Link]
-
Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Advances. Retrieved from [Link]
-
Creating Atropisomeric Macrocyclic Peptides with Quinolines. (2025, September 17). Scienmag. Retrieved from [Link]
-
BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC. Retrieved from [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Institutes of Health. Retrieved from [Link]
-
BOC-D-alanine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 22). IJFMR. Retrieved from [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Advances. Retrieved from [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023, May 3). Agilent. Retrieved from [Link]
-
Targeting Peptide Quality Testing and Purification. (n.d.). Protheragen. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. scienmag.com [scienmag.com]
- 5. Synthesis & Characterization of Biologically Important Quinoline & It’s Derivatives - IJFMR [ijfmr.com]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. BOC-3-(2-QUINOLYL)-DL-ALA-OH | 401813-49-8 [amp.chemicalbook.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. file.globalso.com [file.globalso.com]
- 14. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jk-sci.com [jk-sci.com]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. bachem.com [bachem.com]
- 20. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 21. agilent.com [agilent.com]
- 22. agilent.com [agilent.com]
- 23. Targeting Peptide Quality Testing and Purification - Creative Peptides [creative-peptides.com]
- 24. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Boc-3-(2-quinolyl)-DL-alanine
Introduction: The Strategic Incorporation of Quinolylalanine in Peptide Therapeutics
The integration of unnatural amino acids into peptide scaffolds is a transformative strategy in modern drug discovery, offering a pathway to overcome the inherent limitations of native peptides, such as poor stability and limited efficacy.[1] Among these, 3-(2-quinolyl)-DL-alanine stands out as a particularly valuable building block. The quinoline moiety, a bicyclic aromatic heterocycle, can significantly enhance the biological and physicochemical properties of a peptide.[2] Its rigid structure can impose conformational constraints, leading to improved receptor binding and selectivity, while the aromatic system can participate in π-π stacking interactions, further stabilizing peptide-protein complexes. Moreover, the quinoline group may enhance resistance to enzymatic degradation, thereby prolonging the in-vivo half-life of the peptide therapeutic.[]
This guide provides a comprehensive technical overview and detailed protocols for the incorporation of Boc-3-(2-quinolyl)-DL-alanine into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, the following sections are designed to not only provide a step-by-step methodology but also to elucidate the underlying chemical principles and critical considerations for the successful synthesis of quinolylalanine-containing peptides.
Core Principles of Boc-Based Solid-Phase Peptide Synthesis
Boc-SPPS is a robust and well-established method for the stepwise assembly of peptides on an insoluble polymeric support.[4][5] The synthesis proceeds from the C-terminus to the N-terminus, with each cycle involving two key steps: the deprotection of the Nα-amino group and the coupling of the next amino acid.[6] The defining characteristic of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group, which is typically removed with a moderate acid like trifluoroacetic acid (TFA).[7] In contrast, side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[5][8] This difference in acid lability is the cornerstone of the Boc/Bzl protection strategy, enabling the selective deprotection required for chain elongation.[4]
The incorporation of sterically hindered or electronically unique unnatural amino acids like this compound necessitates careful optimization of coupling conditions to ensure high reaction yields and prevent side reactions.[1] The bulky quinolyl side chain may slow down the coupling reaction, requiring the use of more potent activating reagents or extended reaction times.
Experimental Workflow for SPPS with this compound
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing this compound.
Caption: General workflow for Boc-SPPS incorporating this compound.
Detailed Protocols
PART 1: Peptide Chain Elongation
This protocol describes the manual solid-phase synthesis of a model peptide containing 3-(2-quinolyl)-DL-alanine on a 0.1 mmol scale.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh) or PAM resin
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Methanol (MeOH)
-
Isopropanol (IPA)
-
Peptide synthesis vessel with a sintered glass filter
Protocol Steps:
-
Resin Preparation:
-
Place the resin (e.g., 0.1 mmol of Merrifield resin) in the synthesis vessel.
-
Swell the resin in DCM for 1 hour, followed by washing with DMF (3 x 10 mL).
-
-
First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin according to standard procedures for Merrifield or PAM resins.[9]
-
-
Iterative Deprotection and Coupling Cycle:
-
Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.
-
Drain the solution and treat with fresh 50% TFA in DCM for 20 minutes.[9]
-
Wash the resin with DCM (3 x 10 mL), IPA (2 x 10 mL), and DCM (3 x 10 mL).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes (repeat twice).[7]
-
Wash the resin with DCM (5 x 10 mL).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the next Boc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).
-
Add DIEA (0.8 mmol, 8 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.
-
-
Coupling of this compound:
-
Due to potential steric hindrance from the quinolyl group, a more robust activation and extended coupling time is recommended.
-
Pre-activate this compound (0.4 mmol, 4 eq.) with HBTU/HOBt/DIEA as described above.
-
Add the activated solution to the resin and shake for a minimum of 4 hours, or overnight if necessary.
-
The use of alternative coupling reagents like HATU may also be beneficial.
-
Thoroughly wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) after coupling.
-
-
Repeat: Continue the deprotection, neutralization, and coupling cycles until the desired peptide sequence is assembled.
-
PART 2: Cleavage and Deprotection
WARNING: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[10]
Materials:
-
Anhydrous hydrogen fluoride (HF)
-
Anisole or p-cresol (scavengers)
-
HF cleavage apparatus
-
Cold diethyl ether
Protocol Steps:
-
Preparation for Cleavage:
-
After the final Nα-Boc deprotection, wash the peptide-resin thoroughly with DCM and methanol, then dry under a stream of nitrogen and subsequently under high vacuum for at least 4 hours.[10]
-
Transfer the dried peptide-resin to the reaction vessel of the HF apparatus.
-
Add a scavenger such as anisole or p-cresol (typically 1 mL per gram of resin) to trap carbocations generated during cleavage.[8]
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C.
-
Distill the required amount of anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the residue with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether several times to remove any remaining organic impurities.[1]
-
Dry the crude peptide under vacuum.
-
PART 3: Purification and Analysis
Materials:
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Protocol Steps:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous ACN with 0.1% TFA).
-
Purify the peptide by RP-HPLC using a C18 column and a linear gradient of ACN in water, both containing 0.1% TFA.
-
Collect the fractions containing the desired peptide, as determined by UV absorbance at 220 nm and 280 nm.
-
-
Analysis:
-
Confirm the identity and purity of the peptide by analytical RP-HPLC.
-
Verify the molecular weight of the purified peptide using mass spectrometry.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Synthesis Scale | 0.1 mmol | |
| Resin | Merrifield or PAM | 100-200 mesh, 1% DVB |
| Amino Acid Excess | 4 equivalents | Per coupling |
| Coupling Reagent Excess | 3.8 equivalents | HBTU |
| Standard Coupling Time | 1-2 hours | |
| Quinolylalanine Coupling Time | 4+ hours | May require overnight reaction |
| Deprotection Reagent | 50% TFA in DCM | |
| Neutralization Reagent | 10% DIEA in DCM | |
| Cleavage Reagent | Anhydrous HF | With scavenger |
| Cleavage Time | 1-2 hours | At 0 °C |
Troubleshooting and Key Considerations
-
Incomplete Coupling of Quinolylalanine: The bulky side chain of 3-(2-quinolyl)-DL-alanine can lead to incomplete coupling. If the Kaiser test remains positive after the initial coupling, a second coupling should be performed. The use of a stronger activating agent like HATU or extending the coupling time can improve the yield.
-
Side Reactions during Cleavage: The electron-rich quinoline ring may be susceptible to modification by carbocations generated during HF cleavage. The use of appropriate scavengers is crucial to minimize these side reactions.[8]
-
Racemization: While SPPS generally proceeds with minimal racemization, the use of a DL-mixture of 3-(2-quinolyl)-alanine will result in a mixture of diastereomeric peptides. These may be separable by RP-HPLC. If a specific stereoisomer is required, the corresponding enantiomerically pure Boc-amino acid should be used.
-
Purification Challenges: The hydrophobicity of the quinoline moiety may affect the solubility and chromatographic behavior of the peptide. Optimization of the RP-HPLC gradient and solvent system may be necessary for efficient purification.
Conclusion
The solid-phase synthesis of peptides containing this compound is a viable and powerful approach for developing novel peptide-based therapeutics.[2] While the incorporation of this unnatural amino acid presents certain challenges, particularly concerning coupling efficiency, these can be overcome through the rational selection of coupling reagents and optimization of reaction conditions.[1] The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully synthesize and purify these modified peptides, paving the way for the exploration of their therapeutic potential.
References
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS).
- Chem-Impex. Boc-3-(2'-quinolyl)-L-alanine.
- CS Bio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Barany, G., & Merrifield, R. B. (1979). Principles and Practice of Solid-Phase Peptide Synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- ResearchGate.
- Hart, D., & Liras, S. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 49–60.
- BOC Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. csbio.com [csbio.com]
- 6. peptide.com [peptide.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Deprotection of Boc group from Boc-3-(2-quinolyl)-DL-alanine
Application Note & Protocol Guide
Topic: Strategic Deprotection of Boc-3-(2-quinolyl)-DL-alanine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Quinolyl Alanines and Amine Protection
Non-canonical amino acids are foundational building blocks in modern medicinal chemistry, enabling the synthesis of novel peptides and small molecules with tailored pharmacological profiles. Among these, amino acids bearing heterocyclic side chains, such as 3-(2-quinolyl)-DL-alanine, are of significant interest. The quinoline moiety, a privileged scaffold in drug discovery, can participate in π-π stacking, hydrogen bonding, and metal coordination, offering a versatile tool for modulating target affinity and specificity[1][2]. Its incorporation into therapeutic candidates has been explored for applications ranging from antiviral to anticancer agents[2].
The synthesis of peptides and complex molecules requires a robust strategy of orthogonal protecting groups to prevent unwanted side reactions at reactive sites. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a broad range of nucleophilic and basic conditions, and its clean, acid-labile removal[3][4].
This guide provides a comprehensive, in-depth protocol for the deprotection of this compound. We will move beyond a simple list of steps to explore the underlying chemical principles, potential pitfalls, and the critical role of scavengers in preserving the integrity of the quinolyl side chain. This document is designed to equip researchers with the expertise to perform this transformation efficiently and with high fidelity.
The Mechanism and Rationale of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved under strong acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice[5][6]. The reaction proceeds via a specific acid-catalyzed cleavage mechanism (E1 elimination).
The Deprotection Cascade:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA[7]. This step activates the carbamate for cleavage.
-
Formation of the tert-Butyl Cation: The protonated carbamate collapses, leading to the departure of the stable, resonance-stabilized tert-butyl carbocation and the formation of an unstable carbamic acid intermediate[5][7].
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free primary amine of the alanine derivative[5][7].
-
Salt Formation: Under the highly acidic reaction conditions, the newly liberated amine is immediately protonated, yielding its corresponding trifluoroacetate salt.
Figure 1: Mechanism of acid-catalyzed Boc deprotection.
A Critical Consideration: The Electrophilic tert-Butyl Cation
The liberation of the tert-butyl cation is the most significant event concerning potential side reactions[4]. This highly reactive electrophile can attack any nucleophilic sites within the substrate molecule. Electron-rich aromatic systems are particularly susceptible to this Friedel-Crafts-type alkylation[4][8]. The quinoline ring in 3-(2-quinolyl)-DL-alanine is an electron-rich heterocycle and is therefore a prime target for unwanted t-butylation. This necessitates the use of "scavengers" to intercept and neutralize the carbocation before it can cause product degradation[8].
Experimental Protocol: Deprotection of this compound
This protocol is optimized for the clean and efficient removal of the Boc group while minimizing side reactions on the quinolyl moiety.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Grade | Key Safety Precautions |
| This compound | C₁₇H₂₀N₂O₄ | 316.35 | ≥95% | Handle with standard PPE. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Volatile, suspected carcinogen. Use in a fume hood. |
| Trifluoroacetic Acid (TFA) | CF₃COOH | 114.02 | ReagentPlus®, ≥99% | Highly corrosive, causes severe burns. Use in a fume hood with appropriate PPE. |
| Anisole (Scavenger) | C₇H₈O | 108.14 | Anhydrous, 99.7% | Combustible liquid, irritant. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Extremely flammable. Forms explosive peroxides. |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | ACS Reagent | Standard lab reagent. |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | ACS Reagent | Standard lab reagent. |
Step-by-Step Deprotection Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scientist's Note: Anhydrous conditions are crucial to prevent water from competing with the substrate or interfering with the reaction. DCM is a common solvent for Boc deprotections as it is relatively inert to acidic conditions and effectively solubilizes many protected amino acids[9].
-
Add anisole (5-10 eq) to the solution.
-
Rationale for Scavenger: Anisole is an excellent carbocation scavenger. Its electron-rich aromatic ring is more reactive towards the tert-butyl cation than the quinoline ring, effectively trapping the cation and preventing alkylation of the desired product. An excess is used to ensure efficient scavenging.
-
-
Initiation of Deprotection:
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 25-50% (v/v)[10].
-
Scientist's Note: The reaction is exothermic. A slow, cooled addition of TFA prevents a rapid temperature increase. The optimal TFA concentration can vary; 25% is often sufficient and reduces the harshness of the conditions, while 50% ensures rapid and complete deprotection[9][10].
-
-
Reaction Monitoring:
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
TLC System: A typical mobile phase is 10:1 DCM:Methanol. The product (a salt) will have a much lower Rf value (closer to the baseline) than the less polar, Boc-protected starting material. Stain with ninhydrin to visualize the primary amine of the product.
-
The reaction is typically complete within 1-3 hours[9].
-
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of starting material by TLC), remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with toluene (2-3 times) can help remove residual TFA.
-
The crude product is the trifluoroacetate salt of 3-(2-quinolyl)-DL-alanine, which may be a solid or a thick oil.
-
To obtain the free amine, dissolve the crude residue in a minimal amount of water or ethyl acetate and carefully add saturated sodium bicarbonate (NaHCO₃) solution dropwise until the pH is ~8-9.
-
Caution: This neutralization will cause vigorous CO₂ evolution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
-
-
Purification (if necessary):
-
If the product is not pure after work-up, it can be purified by silica gel column chromatography or recrystallization.
-
Figure 2: Experimental workflow for Boc deprotection.
Product Characterization
Validation of the final product's identity and purity is essential.
| Technique | Expected Result for 3-(2-quinolyl)-DL-alanine |
| ¹H NMR | Disappearance of the characteristic Boc singlet at ~1.4 ppm. Appearance of aromatic protons corresponding to the quinoline ring and aliphatic protons for the alanine backbone. |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 217.0977 |
| FT-IR | Disappearance of the carbamate C=O stretch (~1690 cm⁻¹). Appearance of N-H stretching bands for the primary amine (~3300-3400 cm⁻¹). |
| TLC | Rf (Product) << Rf (Starting Material). Product spot is ninhydrin positive. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution |
| Incomplete Reaction | Insufficient TFA concentration or reaction time. | Increase TFA concentration to 50% (v/v) or extend the reaction time, continuing to monitor by TLC. |
| Side Product Formation (Higher MW) | Alkylation of the quinoline ring by the tert-butyl cation. | Increase the amount of anisole scavenger (up to 10 eq or 5% v/v). Ensure the reaction is not overheating. |
| Low Yield after Work-up | The product may be partially soluble in the aqueous layer, especially as a salt. | Ensure complete neutralization to pH 8-9 before extraction. Increase the number of organic extractions (e.g., to 5x). |
| Product is TFA Salt | Incomplete neutralization during work-up. | Re-dissolve the product and repeat the neutralization step with saturated NaHCO₃ solution, confirming the final pH with pH paper. |
Conclusion
The acid-catalyzed deprotection of this compound is a straightforward yet nuanced procedure. Success hinges on understanding the underlying mechanism, particularly the behavior of the tert-butyl carbocation. By employing a suitable scavenger such as anisole and carefully controlling the reaction conditions, researchers can reliably access the deprotected quinolyl-alanine building block in high yield and purity, paving the way for its incorporation into novel therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][3]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][5]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link][4]
-
Bhatt, U. et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(7), 2096–2106. [Link][11]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link][6]
-
Hartwig, S. et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. Retrieved from [Link][12]
-
Kuba, M. O. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link][13]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link][7]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link][9]
-
Audie, J. et al. (2003). Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. U.S. Patent No. 6,528,505 B1. [1]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?[Link][14]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?[Link][15]
-
Appiah, C. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23996-24002. [Link][16]
-
Research Scientific. (n.d.). BOC-3-(2-QUINOLYL)-DL-ALA-OH, >=95.0%. Retrieved from [Link][17]
-
Yajima, H. et al. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 36(11), 4596-4601. [Link][18]
-
AHB Global. (2024). DL-Alanine: A bio-based monomer for multi-field applications. Retrieved from [Link][2]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?[Link][19]
Sources
- 1. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]
- 2. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. chempep.com [chempep.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 17. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 18. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Harnessing Boc-3-(2-quinolyl)-DL-alanine in Advanced Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-3-(2-quinolyl)-DL-alanine is a non-canonical amino acid that is gaining significant traction in medicinal chemistry and drug development. Its unique structure, which combines the backbone of alanine with a quinoline moiety, offers a versatile scaffold for the synthesis of novel peptides and complex organic molecules. The quinoline group, a privileged structure in pharmacology, can engage in various biological interactions, making this building block particularly valuable for designing targeted therapeutics, including enzyme inhibitors and modulators of protein-protein interactions.[1] The tert-butyloxycarbonyl (Boc) protecting group ensures its stability and compatibility with a wide array of standard coupling chemistries.[1] This guide provides an in-depth exploration of the application of this compound in key synthetic transformations, including peptide bond formation and palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and practical considerations are presented to enable researchers to effectively utilize this promising building block in their synthetic endeavors.
Introduction: The Strategic Advantage of the Quinolyl-Alanine Scaffold
The incorporation of unnatural amino acids into peptides and other molecular frameworks is a powerful strategy for modulating their pharmacological properties. This compound stands out due to the unique attributes of the quinoline ring system. Quinolines are present in a wide range of pharmaceuticals, agrochemicals, and materials, underscoring their broad utility. The quinoline moiety can act as a rigid structural element, a hydrogen bond acceptor, and can participate in π-π stacking interactions, thereby influencing the conformation and binding affinity of the parent molecule.
The Boc protecting group is a cornerstone of modern peptide synthesis, prized for its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[2] This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of peptide chains.
This document will detail two primary classes of coupling reactions involving this compound:
-
Amide Bond Formation: For the incorporation of the quinolyl-alanine residue into peptide sequences.
-
Palladium-Catalyzed Cross-Coupling Reactions: To further functionalize the quinoline ring, opening avenues for the synthesis of complex molecular architectures.
Peptide Bond Formation: Incorporating Quinolyl-Alanine into Peptides
The formation of an amide (peptide) bond is a condensation reaction between a carboxylic acid and an amine.[1] In peptide synthesis, this reaction is mediated by coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Causality Behind Experimental Choices in Peptide Coupling
The choice of coupling reagent and reaction conditions is critical for achieving high yields and minimizing side reactions, particularly racemization. For sterically hindered or unusual amino acids like this compound, more powerful coupling reagents are often preferred.
-
Carbodiimide-based reagents (EDC, DCC): These are widely used and cost-effective. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly useful in solution-phase synthesis as its urea byproduct is water-soluble, simplifying purification.[3][4][5] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) is crucial to suppress racemization and improve coupling efficiency.
-
Uronium/Aminium-based reagents (HBTU, HATU): Reagents like HBTU and HATU are highly efficient and lead to rapid coupling with minimal racemization.[1][6][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is generally considered more reactive than HBTU and is particularly effective for coupling sterically demanding amino acids.[1][7]
The following diagram illustrates the general workflow for a solution-phase peptide coupling reaction.
Sources
The Strategic Integration of Boc-3-(2-quinolyl)-DL-alanine in Modern Medicinal Chemistry: A Guide for the Advanced Researcher
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the use of Boc-3-(2-quinolyl)-DL-alanine. It provides a comprehensive overview of its synthesis, properties, and strategic applications in medicinal chemistry, with a focus on peptide science. The protocols and insights herein are designed to be self-validating, explaining the causality behind experimental choices to ensure both scientific integrity and practical success.
Introduction: The Quinoline Moiety as a Privileged Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to engage in various non-covalent interactions with biological macromolecules, including π-π stacking, hydrogen bonding, and metal chelation.[3] Consequently, the quinoline scaffold is found in a wide array of approved drugs with diverse pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects.[4]
The incorporation of a quinoline moiety into an amino acid framework, such as in 3-(2-quinolyl)-alanine, creates a powerful building block for designing novel peptide and small molecule therapeutics.[5][6] This unnatural amino acid introduces a bulky, aromatic, and heteroatomic side chain that can impart unique conformational constraints, enhance binding affinity to protein targets, and improve metabolic stability. The N-terminal protection with a tert-butyloxycarbonyl (Boc) group makes this compound particularly amenable to solid-phase peptide synthesis (SPPS), a foundational technique in drug discovery.[7][8]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is critical for its effective use. While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts and similar molecules.
| Property | Expected Value/Characteristic | Rationale and Handling Considerations |
| Molecular Formula | C₁₇H₂₀N₂O₄ | - |
| Molecular Weight | 316.35 g/mol | Important for calculating molar equivalents in reactions. |
| Appearance | Likely a white to off-white or grayish powder.[6] | Visual inspection can be an initial indicator of purity. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMF, NMP, and DCM.[2][3] | Good solubility in SPPS solvents is crucial for efficient coupling reactions.[3] For solution-phase chemistry, a solvent screen may be necessary. |
| Stability | Stable under neutral and basic conditions. The Boc group is labile to strong acids.[7] | Store in a cool, dry place. Avoid exposure to strong acids to prevent premature deprotection. |
Synthesis of this compound: A Proposed Protocol
Diagram: Proposed Synthesis Workflow
Caption: Proposed three-part synthesis of this compound.
Protocol 1: Synthesis of 3-(2-quinolyl)-DL-alanine via Diethyl Acetamidomalonate
This protocol is adapted from the synthesis of similar arylalanines.[9][10]
Materials:
-
2-(Bromomethyl)quinoline
-
Diethyl acetamidomalonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
6 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Alkylation:
-
In a round-bottom flask, dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide (1.0 eq) in ethanol dropwise at room temperature.
-
To this solution, add 2-(bromomethyl)quinoline (1.0 eq) and stir the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diethyl 2-acetamido-2-((quinolin-2-yl)methyl)malonate. Purify by column chromatography if necessary.
-
-
Hydrolysis and Decarboxylation:
-
Suspend the alkylated malonate intermediate in 6 M HCl.
-
Heat the mixture at reflux for 8-12 hours. This step hydrolyzes the ester and amide groups and decarboxylates the malonic acid derivative.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the resulting solid in a minimum amount of water and neutralize with a base (e.g., 2M NaOH or concentrated NH₄OH) to precipitate the free amino acid, 3-(2-quinolyl)-DL-alanine.
-
Filter the precipitate, wash with cold water and then ethanol, and dry under vacuum.
-
Protocol 2: Boc Protection of 3-(2-quinolyl)-DL-alanine
This is a standard procedure for the Boc protection of amino acids.
Materials:
-
3-(2-quinolyl)-DL-alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Dioxane and water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Citric acid solution (e.g., 10%)
Procedure:
-
Suspend 3-(2-quinolyl)-DL-alanine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add triethylamine (2.2 eq) or adjust the pH to ~10 with NaOH solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the mixture and stir vigorously at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture to remove the dioxane.
-
Dilute the aqueous residue with water and wash with a nonpolar solvent like hexanes to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold citric acid solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Boc-SPPS.[5][11] The bulky quinoline side chain can be challenging to incorporate, potentially leading to lower coupling efficiencies due to steric hindrance.[12][13] Therefore, careful selection of coupling reagents and reaction conditions is paramount.
Diagram: Boc-SPPS Cycle for Incorporating Quinolyl-Alanine
Caption: A typical cycle in Boc-SPPS for unnatural amino acid incorporation.
Protocol 3: Incorporation of this compound into a Peptide Sequence
This protocol assumes a manual Boc-SPPS workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
1-Hydroxybenzotriazole (HOBt) or equivalent additive
-
Kaiser test kit for monitoring coupling completion
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the solvent. Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 2 minutes (pre-wash), drain, and add a fresh solution of 25-50% TFA in DCM.
-
Agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Wash the resin with a solution of 5-10% DIEA in DMF (2x, 2 minutes each).
-
Wash the resin with DMF (3x) to remove excess base.
-
-
Coupling:
-
Activation: In a separate vessel, dissolve this compound (3-4 eq relative to resin loading) and a coupling additive like HOBt (3-4 eq) in a minimal amount of DMF. Add the coupling reagent (e.g., HBTU, 3-4 eq) and DIEA (6-8 eq). Allow to pre-activate for 5-10 minutes. Causality: Due to the steric bulk of the quinoline side chain, a more potent activating agent like HATU may be required for efficient coupling. Using a higher equivalency of reagents can help drive the reaction to completion.[5]
-
Coupling Reaction: Add the activated amino acid solution to the neutralized resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step with freshly activated amino acid.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next synthesis cycle.
Peptide Cleavage and Deprotection
After the synthesis is complete, the peptide must be cleaved from the resin and the side-chain protecting groups removed. In Boc chemistry, this is typically achieved with strong acid, most commonly anhydrous hydrogen fluoride (HF).
Cleavage Cocktail Considerations: The choice of "scavengers" in the cleavage cocktail is critical to prevent side reactions, particularly the alkylation of sensitive residues like tryptophan and tyrosine by carbocations generated during deprotection.
| Scavenger | Purpose | Typical Concentration |
| Anisole | Traps t-butyl and benzyl cations | 5-10% |
| Thioanisole | Scavenger for tryptophan protection | 5% |
| Ethanedithiol (EDT) | Reduces methionine sulfoxide | 2.5% |
Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and training.
Characterization of Quinolyl-Alanine Containing Peptides
Standard analytical techniques are used to characterize the final peptide product.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the correct molecular weight of the synthesized peptide. The mass of the incorporated quinolyl-alanine residue (C₁₂H₁₀N₂O) is 214.22 Da.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the crude peptide and to purify it to the desired level. The bulky, hydrophobic quinoline group will likely increase the peptide's retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed.[14][15] The aromatic protons of the quinoline ring will appear in the downfield region of the ¹H NMR spectrum (typically 7.5-8.5 ppm) and can be used as a unique spectroscopic handle.
Medicinal Chemistry Applications and Future Outlook
The incorporation of this compound into peptides can be a powerful strategy to modulate their biological activity.
-
Enhanced Receptor Binding: The rigid, aromatic quinoline side chain can serve as a key pharmacophore, making specific hydrophobic and π-stacking interactions with a target receptor or enzyme active site.[3] This can lead to increased binding affinity and selectivity.
-
Improved Metabolic Stability: Unnatural amino acids are not recognized by many proteases, thus incorporating quinolyl-alanine can protect the peptide from enzymatic degradation, increasing its in vivo half-life.[13]
-
Conformational Constraint: The steric bulk of the quinoline group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.
-
Probing Biological Systems: The quinoline moiety is fluorescent, which can be exploited in biophysical studies to investigate peptide-protein interactions or cellular uptake without the need for an external fluorescent label.
While specific bioactive peptides containing 3-(2-quinolyl)-alanine are not yet widely reported in the literature, the extensive pharmacology of the quinoline scaffold suggests immense potential.[16][17][18][19] Future research will likely focus on incorporating this and similar amino acids into known bioactive peptide scaffolds to develop novel therapeutics for a range of diseases, from cancer to infectious diseases and neurological disorders.
References
- Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (n.d.).
-
Quinoline: An Attractive Scaffold in Drug Design. (2021). Mini Reviews in Medicinal Chemistry, 21(16), 2209–2226. Retrieved from [Link]
-
Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. (1989). Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Retrieved from [Link]
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE. (2012). SOUTHERN JOURNAL OF SCIENCES, 20(1). Retrieved from [Link]
-
Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(2), 543–563. Retrieved from [Link]
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (2022). International Journal of Molecular Sciences, 23(3), 1445. Retrieved from [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3210–3216. Retrieved from [Link]
-
Dependence of stepwise SPPS yield on coupling efficiency (A) and number... (n.d.). ResearchGate. Retrieved from [Link]
-
Solid Phase Synthesis-- What are the major problems in the lab? (2018, July 14). Reddit. Retrieved from [Link]
- Water soluble solid phase peptide synthesis. (2013). Google Patents.
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. (2025). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Solid-Phase Peptide Synthesis: An Introduction. (2013). Methods in Molecular Biology, 1047, 3–26. Retrieved from [Link]
-
Bioactive Peptides. (2018). Nutrients, 10(8), 1086. Retrieved from [Link]
-
Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. (2021). International Journal of Molecular Sciences, 22(15), 8292. Retrieved from [Link]
-
Peptide NMR Analysis Services. (n.d.). Triclinic Labs. Retrieved from [Link]
-
Identification of the major bioactive peptides 1 in extensive hydrolysates of milk protein concentrates 2. (n.d.). ResearchGate. Retrieved from [Link]
-
Are double couplings in SPPS interesting for purity of short peptides? (2015, February 3). ResearchGate. Retrieved from [Link]
-
Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. (2012). Comprehensive Reviews in Food Science and Food Safety, 11(2), 183–197. Retrieved from [Link]
-
peptide nmr. (n.d.). Retrieved from [Link]
-
Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. (2018). Journal of Molecular Biology, 430(17), 2685–2701. Retrieved from [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. (n.d.). ChemRxiv. Retrieved from [Link]
- Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. (2003). Google Patents.
-
(PDF) NMR of peptides. (2025). ResearchGate. Retrieved from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2021). RSC Advances, 11(52), 32777–32810. Retrieved from [Link]
-
Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. (1987). International Journal of Peptide and Protein Research, 29(1), 118–125. Retrieved from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. (1987). International Journal of Peptide and Protein Research, 29(1), 118–125. Retrieved from [Link]
-
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). Turkish Journal of Chemistry. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. sjofsciences.com [sjofsciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. academic.oup.com [academic.oup.com]
- 8. bachem.com [bachem.com]
- 9. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Boc-3-(2-quinolyl)-DL-alanine as a Versatile Fluorescent Amino Acid Probe
Introduction: Beyond the Canonical – The Rise of Fluorescent Amino Acids
In the intricate world of molecular biology and drug discovery, the 20 canonical amino acids form the fundamental alphabet of life. However, to truly understand the dynamic narrative of protein function, interaction, and localization, we must often introduce new characters with unique properties. Fluorescent amino acids (FAAs), which can be seamlessly integrated into peptide and protein structures, are powerful tools that allow researchers to observe biological processes in real-time without the steric hindrance of larger fluorescent proteins.[1][2]
This guide focuses on Boc-3-(2-quinolyl)-DL-alanine , a non-canonical amino acid featuring a quinoline moiety. The quinoline ring system is a privileged scaffold in medicinal chemistry and a versatile fluorophore.[3] Its incorporation into an alanine framework provides a compact, environmentally sensitive probe that can be readily used in solid-phase peptide synthesis (SPPS).[1][4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the photophysical properties and diverse applications of this unique molecular tool.
**Structural Insight and
Mechanism of Fluorescence**
This compound is an alanine derivative where a quinoline ring is attached at the β-carbon. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, making it compatible with Boc-based solid-phase peptide synthesis strategies.[5] The fluorescence originates from the π-conjugated system of the quinoline ring. Upon excitation with UV light, the molecule transitions to an excited electronic state. The subsequent relaxation to the ground state results in the emission of a photon, observed as fluorescence.
The quinoline fluorophore is known to be sensitive to its local microenvironment. Changes in solvent polarity, pH, or binding to other molecules can alter the electronic distribution in the excited state, leading to shifts in the emission wavelength and changes in fluorescence intensity and lifetime.[3] This environmental sensitivity is the key to its utility as a probe for studying molecular interactions and conformational changes.
Caption: Figure 1. Structure & Fluorescence Mechanism
Photophysical Properties
While extensive data for the free amino acid is limited, studies on structurally similar quinoxaline-containing dipeptides provide valuable insights into the expected photophysical behavior of peptides incorporating 3-(2-quinolyl)alanine.[6][7] The fluorescence is highly dependent on the local environment and temperature.
| Property | Value (based on quinoxaline analogue) | Conditions & Remarks |
| Excitation Max (λex) | ~320 - 350 nm | Highly dependent on solvent and peptide sequence. |
| Emission Max (λem) | ~403 nm | At room temperature. This is temperature-dependent and can shift.[6] |
| Fluorescence Lifetime (τ) | Biexponential decay: ~2 ns and ~9 ns | The presence of multiple lifetimes suggests different conformational states of the fluorophore within the peptide structure.[6] |
| Environmental Sensitivity | High | The fluorescence intensity and emission wavelength are expected to be sensitive to solvent polarity and binding events. |
Causality Behind Photophysical Complexity: The observation of biexponential decay in similar systems is critical.[6] It implies that the quinoline side chain does not exist in a single, static state when incorporated into a peptide. Instead, it likely populates at least two distinct conformational states, each with its own fluorescence lifetime. This dynamic behavior can be exploited to report on subtle changes in peptide structure or its interaction with binding partners. For instance, a binding event might favor one conformation over the other, leading to a measurable change in the overall fluorescence decay profile.
Application I: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group makes this amino acid amenable to well-established Boc/Bzl solid-phase synthesis protocols.[8] This allows for the precise, site-specific incorporation of the fluorescent probe at any desired position within a peptide sequence.
Workflow for Peptide Synthesis
Caption: Figure 2. SPPS Workflow
Protocol 1: Manual Boc-SPPS of a Model Peptide
This protocol outlines the manual incorporation of this compound into a model peptide sequence (e.g., Ala-Ala-Xxx -Ala-Ala, where Xxx is the fluorescent residue).
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF) and HF cleavage apparatus
-
Scavengers (e.g., anisole)
-
Diethyl ether (cold)
-
RP-HPLC system and columns
-
Mass spectrometer
Step-by-Step Methodology:
-
Resin Preparation & First Amino Acid Loading:
-
Swell Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
Load the first Boc-protected amino acid (e.g., Boc-Ala-OH) onto the resin using the Caesium salt method to form an ester linkage.[9]
-
-
Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.
-
Wash thoroughly with DCM and then DMF.
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 5 minutes to neutralize the TFA salt of the N-terminal amine.
-
Wash thoroughly with DMF.
-
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours. Rationale: The bulky quinoline side chain may cause steric hindrance, necessitating a longer coupling time or stronger coupling reagents compared to canonical amino acids.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent).
-
-
Chain Elongation:
-
Repeat steps 2-4 for the remaining amino acids in the sequence.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, dry the peptide-resin thoroughly.
-
Perform the cleavage from the resin and removal of side-chain protecting groups using anhydrous HF with appropriate scavengers (e.g., anisole). Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions.
-
-
Purification and Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Application II: A Probe for Metal Ion Detection
The quinoline scaffold is a known chelator for various metal ions.[10][11][12][13] The binding of a metal ion to the quinoline nitrogen can significantly perturb the electronic system of the fluorophore, often leading to a change in fluorescence intensity (quenching or enhancement). This makes peptides containing 3-(2-quinolyl)alanine promising candidates for developing selective metal ion sensors.
Signaling Mechanism
Caption: Figure 3. Metal Ion Sensing
Protocol 2: Fluorescence Titration for Metal Ion Binding
This protocol describes how to characterize the interaction between a quinolylalanine-containing peptide and a metal ion (e.g., Cu²⁺) using fluorescence spectroscopy.
Materials:
-
Purified peptide containing 3-(2-quinolyl)alanine (stock solution in buffer, e.g., 1 mM).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4). Rationale: The choice of buffer is critical. Avoid buffers that are strong metal chelators themselves, like Tris or phosphate, if possible.
-
Stock solution of a metal salt (e.g., 10 mM CuSO₄ in water).
-
Fluorometer with quartz cuvettes.
Step-by-Step Methodology:
-
Instrument Setup:
-
Set the fluorometer to record emission spectra. Based on analogues, set the excitation wavelength to approximately 340 nm.[6]
-
Set the emission scan range from 360 nm to 600 nm. Adjust excitation and emission slit widths to obtain a good signal-to-noise ratio.
-
-
Sample Preparation:
-
Prepare a solution of the peptide in the buffer at a final concentration of 1-10 µM in a quartz cuvette. Rationale: The concentration should be low enough to avoid inner filter effects but high enough to provide a stable fluorescence signal.
-
-
Baseline Measurement:
-
Record the fluorescence emission spectrum of the peptide solution alone. This is your baseline (F₀).
-
-
Titration:
-
Add small aliquots of the metal ion stock solution to the cuvette (e.g., adding 1 µL of 1 mM CuSO₄ to a 1 mL peptide solution to achieve a 1:1 molar ratio if the peptide is at 1 µM).
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum.
-
Continue this process, incrementally increasing the concentration of the metal ion (e.g., from 0.2 to 5 equivalents).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (e.g., ~403 nm) as a function of the metal ion concentration.
-
Analyze the data using appropriate binding models (e.g., Stern-Volmer for quenching, or a 1:1 binding isotherm) to determine the binding affinity (Kd) and stoichiometry.
-
Application III: Live-Cell Imaging
Fluorescently labeled peptides are invaluable tools for visualizing biological processes in living cells, such as receptor binding, internalization, and subcellular trafficking.[7][14][15] The small size of the 3-(2-quinolyl)alanine probe is advantageous as it is less likely to perturb the peptide's native biological activity compared to larger dye conjugates.[2]
Protocol 3: Confocal Microscopy of a Labeled Peptide
This protocol provides a general framework for visualizing the cellular uptake of a peptide containing 3-(2-quinolyl)alanine.
Materials:
-
Purified peptide containing 3-(2-quinolyl)alanine.
-
Cell line of interest (e.g., HeLa cells).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Glass-bottom imaging dishes.
-
Phosphate-buffered saline (PBS).
-
Confocal microscope equipped with a UV laser (e.g., 355 nm or 405 nm) and appropriate emission filters.
-
Optional: A counterstain for the nucleus (e.g., Hoechst 33342) or lysosomes (e.g., LysoTracker Red).
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the chosen cell line on glass-bottom imaging dishes until they reach 60-70% confluency.
-
-
Peptide Treatment:
-
Prepare a working solution of the fluorescent peptide in serum-free cell culture medium at the desired final concentration (e.g., 1-10 µM).
-
Wash the cells once with warm PBS.
-
Replace the medium with the peptide-containing medium and incubate at 37°C in a CO₂ incubator for the desired time (e.g., 30 minutes to 2 hours).
-
-
Cell Staining and Imaging (No-Wash Protocol):
-
If using counterstains, add them according to the manufacturer's protocol during the last 15-30 minutes of incubation.
-
Transfer the imaging dish directly to the stage of the confocal microscope (pre-warmed to 37°C). Rationale: A "no-wash" protocol is often possible with environment-sensitive probes, as their fluorescence may be low in the aqueous medium but increases upon interacting with cellular membranes, reducing background signal.[7]
-
Set the imaging parameters:
-
Excitation: Use a UV laser line (e.g., 355 nm).
-
Emission: Collect fluorescence in a channel around 400-450 nm for the quinolylalanine probe.
-
Set additional channels for any counterstains used.
-
-
Acquire images, focusing on the cellular uptake and subcellular localization of the fluorescence signal.
-
-
Data Interpretation:
-
Analyze the images to determine the localization of the peptide. Is it on the plasma membrane, in endosomes, or diffused in the cytoplasm? Co-localization with markers like LysoTracker can help identify its trafficking pathway.
-
Conclusion and Future Outlook
This compound is a highly versatile and powerful tool for chemical biologists and drug discovery scientists. Its compatibility with standard peptide synthesis, coupled with the environmentally sensitive fluorescence of the quinoline side chain, enables a wide range of applications. From elucidating peptide-protein interactions and detecting metal ions to visualizing complex cellular processes, this fluorescent amino acid offers a compact and minimally perturbative alternative to traditional fluorescent labels. Future work will likely focus on synthesizing derivatives with shifted excitation/emission profiles and enhanced quantum yields, further expanding the utility of this valuable molecular probe.
References
-
S. Ostrowska, J. Makowska, L. Chmurzyński, and A. Liwo, "Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations," The Journal of Physical Chemistry B, 2010. [Link]
-
J. D. Sekar, J. C. Licht, and J. M. Hall, "Peptide tags for labeling membrane proteins in live cells with multiple fluorophores," Physiological Genomics, 2004. [Link]
-
A. A. Deniz, "Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking," ACS Central Science, 2024. [Link]
-
X. Xu, et al., "Recent Progress in Fluorescent Probes For Metal Ion Detection," Frontiers in Chemistry, 2022. [Link]
-
N. A. Ali, et al., "Recent development of amino acids and peptides in metal ions detection: An overview," Malaysian Journal of Analytical Sciences, 2015. [Link]
-
J. J. Gooding, et al., "Electrochemical Metal Ion Sensors. Exploiting Amino Acids and Peptides as Recognition Elements," MDPI, 2001. [Link]
-
J. H. Lee, et al., "Synthesis of highly selective fluorescent peptide probes for metal ions: tuning selective metal monitoring with secondary structure," Bioorganic & Medicinal Chemistry, 2008. [Link]
-
ChemBK, "3-(2-Quinolyl)-DL-alanine," ChemBK, Accessed Jan 2024. [Link]
-
PubChem, "3-(2-Quinolyl)-DL-alanine," National Center for Biotechnology Information, Accessed Jan 2024. [Link]
-
Sunresin, "Boc / Bzl Solid Phase Synthesis," Sunresin, Accessed Jan 2024. [Link]
-
L. Mendive-Tapia, J. Wang, and M. Vendrell, "Fluorescent cyclic peptides for cell imaging," Peptide Science, 2020. [Link]
-
M. Pap-Szonstein, et al., "A Pentapeptide with Tyrosine Moiety as Fluorescent Chemosensor for Selective Nanomolar-Level Detection of Copper(II)," International Journal of Molecular Sciences, 2020. [Link]
-
A. D. D. G. de Graaf, et al., "Orthogonal Versatile Interacting Peptide Tags for Imaging Cellular Proteins," Bioconjugate Chemistry, 2021. [Link]
-
H. Hong, et al., "Peptide-based imaging agents for cancer detection," Advanced Drug Delivery Reviews, 2014. [Link]
-
M. M. Sholola, et al., "Identification of Tunable, Environmentally Responsive Fluorogenic Dyes by High Throughput Screening," ACS Chemical Biology, 2023. [Link]
-
AAPPTec, "Boc-Ala-OH; Boc-L-alanine; CAS 15761-38-3," AAPPTec, Accessed Jan 2024. [Link]
-
A. Sutherland, "Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions," Chemical Communications, 2015. [Link]
-
A. Sutherland, "Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions," PubMed, 2015. [Link]
-
CD Formulation, "Fluorescence Labeled Peptide Synthesis," CD Formulation, Accessed Jan 2024. [Link]
-
A. Sutherland, "Environment-sensitive fluorescent tryptophan analogues via indole C-2 alkenylation reactions," ResearchGate, 2015. [Link]
-
R. W. Farndale, et al., "Use of synthetic peptides to locate novel integrin alpha2beta1-binding motifs in human collagen III," The Journal of Biological Chemistry, 2000. [Link]
-
JPT Peptide Technologies, "Fluorescent Peptides & Dye Labeled Peptides," JPT, Accessed Jan 2024. [Link]
-
E. J. Petersson, et al., "Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine," Arkivoc, 2021. [Link]
-
LubioScience, "Fluorescent Dyes for Labeling Peptides," LubioScience, Accessed Jan 2024. [Link]
-
N. R. Kallenbach, et al., "Polyproline II structure in a sequence of seven alanine residues," Proceedings of the National Academy of Sciences, 2002. [Link]
-
A. D. Fortes, et al., "A Polymorph of Dipeptide Halide Glycyl-L-Alanine Hydroiodide Monohydrate: Crystal Structure, Optical Second Harmonic Generation, Piezoelectricity and Pyroelectricity," MDPI, 2021. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environment-insensitive fluorescent probes: [researchfeatures.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lifetein.com [lifetein.com]
- 10. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 11. Recent development of amino acids and peptides in metal ions detection: An overview – Oriental Journal of Chemistry [orientjchem.org]
- 12. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of highly selective fluorescent peptide probes for metal ions: tuning selective metal monitoring with secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Proteins with Boc-3-(2-quinolyl)-DL-alanine
Introduction: A Novel Fluorogenic Alanine Derivative for Protein Interrogation
In the dynamic fields of proteomics, cell biology, and drug discovery, the covalent labeling of proteins with specific probes is a cornerstone technique for elucidating function, tracking localization, and understanding complex biological interactions.[1] Boc-3-(2-quinolyl)-DL-alanine is a unique, non-canonical amino acid derivative that holds significant promise as a labeling reagent.[1] This compound features a quinoline moiety, a heterocyclic aromatic structure known for its fluorescent properties, which can be harnessed for detection in various biological assays.[2][3] The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine and a free carboxylic acid provides orthogonal handles for a directed conjugation strategy, making it a versatile tool for researchers.[1]
This guide provides a comprehensive overview and detailed protocols for the covalent attachment of this compound to target proteins. The primary method described herein leverages the well-established carbodiimide chemistry to form a stable amide bond between the carboxylic acid of the quinoline derivative and primary amines on the protein surface.[4][5][6] We will delve into the mechanistic underpinnings of this approach, provide step-by-step experimental procedures, and discuss critical considerations for optimization and characterization.
The Scientific Rationale: Directed Labeling via Carbodiimide Chemistry
The strategic design of this compound, with its protected amine and available carboxylic acid, allows for a controlled, two-step conjugation process that minimizes undesirable side reactions. The core of this methodology is the activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][7]
Mechanism of Action:
-
Activation: EDC reacts with the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[7][8]
-
Stabilization: The addition of NHS or Sulfo-NHS displaces the O-acylisourea group, creating a more stable, amine-reactive NHS ester. This step is crucial for improving the efficiency of the conjugation reaction.[7][8]
-
Conjugation: The NHS ester readily reacts with nucleophilic primary amines on the target protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[9]
This "zero-length" crosslinking approach is advantageous as it does not introduce a spacer molecule between the fluorescent probe and the protein, which can be critical for certain structural or interaction studies.[6][8]
Caption: Workflow for EDC/NHS-mediated protein labeling.
Experimental Protocols
I. Reagent Preparation and Storage
Proper preparation and handling of reagents are critical for successful conjugation.
| Reagent | Preparation and Storage |
| This compound | Prepare a stock solution (e.g., 10-50 mM) in an organic solvent such as DMSO or DMF. Store at -20°C, protected from light and moisture. |
| EDC (EDAC) | A water-soluble carbodiimide. It is moisture-sensitive. Prepare fresh solutions immediately before use. Do not store in solution. |
| NHS or Sulfo-NHS | Prepare fresh solutions in an appropriate buffer (e.g., MES for NHS, water or PBS for Sulfo-NHS) immediately before use. |
| Protein of Interest | The protein should be in a buffer free of primary amines (e.g., Tris) and carboxylates. MES or HEPES buffers are recommended. The buffer pH should be adjusted for the specific steps of the reaction. |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0. This acidic pH is optimal for the EDC activation step. |
| Coupling Buffer | 1X PBS or 0.1 M Phosphate Buffer, pH 7.2-8.0. This slightly alkaline pH facilitates the reaction of the NHS ester with protein amines. |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5. To stop the reaction. |
II. Protocol for Protein Labeling
This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.
A. Activation of this compound
-
Bring all reagents to room temperature before opening vials to prevent condensation.
-
In a microcentrifuge tube, combine the following in order:
-
This compound (from stock solution) to a final concentration that is in 20- to 100-fold molar excess over the protein.
-
NHS or Sulfo-NHS to a final concentration of 5 mM.
-
Activation Buffer (0.1 M MES, pH 5.5).
-
-
Add freshly prepared EDC to a final concentration of 2 mM.
-
Vortex briefly to mix and incubate at room temperature for 15 minutes.
B. Conjugation to the Target Protein
-
While the activation reaction is proceeding, prepare your protein of interest in the Coupling Buffer (e.g., PBS, pH 7.4).
-
Add the activated this compound solution from step A4 to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
C. Purification of the Labeled Protein
It is crucial to remove unreacted labeling reagent and byproducts.
-
Use a desalting column (e.g., SpinOUT™ GT-600) or dialysis to separate the labeled protein from excess reagents.
-
Equilibrate the column or dialysis cassette with your desired storage buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column or place it in the dialysis cassette.
-
Collect the purified, labeled protein fractions.
Characterization of the Labeled Protein
I. Determining the Degree of Labeling (DoL)
The Degree of Labeling (DoL) is the average number of fluorophore molecules conjugated to each protein molecule.[10] This can be determined using UV-Vis spectrophotometry.[11]
-
Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the quinoline moiety (λmax). The λmax for quinoline derivatives can vary but is typically in the UV range (around 310-380 nm), and may shift upon conjugation.[12][13] It is recommended to run a full spectrum scan to determine the λmax for the conjugate.
-
Calculate the concentration of the protein, correcting for the absorbance of the quinoline label at 280 nm.
-
Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein
-
A280: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at λmax.
-
CF (Correction Factor): A280 of the free label / A_max of the free label. This must be determined empirically for this compound.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling.
-
DoL = A_max / (ε_label × Protein Concentration (M))
-
ε_label: Molar extinction coefficient of this compound at its λmax. This value may need to be determined experimentally.
-
-
An ideal DoL is typically between 0.5 and 2.0, though the optimal ratio depends on the specific application.[11]
II. Visual Confirmation of Labeling
-
SDS-PAGE: Run the labeled protein on an SDS-PAGE gel alongside an unlabeled protein control.
-
Fluorescence Imaging: After electrophoresis, visualize the gel using a UV transilluminator or a fluorescence gel imager. A fluorescent band should be observed at the molecular weight of the target protein, which is absent in the unlabeled control lane.
-
Coomassie Staining: Subsequently, stain the gel with Coomassie Brilliant Blue to visualize the total protein and confirm that the fluorescent band corresponds to the protein of interest.
Caption: Workflow for characterizing the labeled protein.
Application Insights and Advanced Considerations
Potential Applications
-
Fluorescence-based Assays: The intrinsic fluorescence of the quinoline moiety can be utilized in various assays, such as fluorescence polarization, FRET, and cellular imaging, to study protein-protein interactions, conformational changes, and localization.
-
Drug Development: As a derivative of a non-canonical amino acid, proteins labeled with this compound can be used to study the effects of incorporating such structures on protein function and stability.[1]
Optimization and Troubleshooting
-
Low Labeling Efficiency: Increase the molar excess of the labeling reagent, prolong the incubation time, or optimize the pH of the coupling buffer. Ensure that the protein buffer is free of amine-containing contaminants.
-
Protein Precipitation: This may occur due to over-labeling or the hydrophobic nature of the quinoline moiety. Reduce the molar excess of the labeling reagent or perform the reaction at a lower temperature (4°C).
-
The Role of the Boc Group: The Boc protecting group is stable under the mild conditions of the EDC/NHS coupling reaction.[14] For some applications, it may be desirable to deprotect the amine after conjugation to reveal a new reactive handle for subsequent modifications. This can be achieved under acidic conditions, for example, with trifluoroacetic acid (TFA).[15][16] However, care must be taken as harsh acidic conditions can denature the protein. Milder deprotection methods may need to be explored.[17]
Conclusion
This compound presents a valuable opportunity for researchers to label proteins with a novel fluorogenic probe. The carbodiimide-mediated conjugation strategy outlined in this guide offers a robust and controlled method for its attachment. Through careful execution of these protocols and thorough characterization of the final conjugate, scientists can effectively leverage this compound to advance their research in protein science and beyond.
References
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Available at: [Link]
-
Quantification of labeled proteins. LabRulez ICPMS. Available at: [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]
-
Fluorescence enhancement of quinolines by protonation. RSC Advances. Available at: [Link]
-
Degree-of-labeling (DOL). NanoTemper Technologies. Available at: [Link]
-
Degree of labeling (DOL) step by step. Abberior. Available at: [Link]
-
How To Determine Degree of Protein Labeling. G-Biosciences. Available at: [Link]
-
Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate. Available at: [Link]
-
Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. jk-sci.com [jk-sci.com]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging Boc-3-(2-quinolyl)-DL-alanine in the Design of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of the strategic application of the unnatural amino acid, Boc-3-(2-quinolyl)-DL-alanine, in the design and synthesis of enzyme inhibitors. The quinoline heterocycle is a well-established "privileged scaffold" in medicinal chemistry, known for its prevalence in a multitude of bioactive compounds.[1] By incorporating this moiety into a peptide backbone via this compound, researchers can systematically explore its potential to enhance binding affinity, introduce novel interactions with enzyme active sites, and improve the pharmacological properties of inhibitor candidates. This document will detail the rationale for its use, provide step-by-step protocols for its incorporation into a model peptide inhibitor using solid-phase peptide synthesis (SPPS), and outline methodologies for the subsequent enzymatic evaluation of the synthesized inhibitor, with a focus on caspases as a representative enzyme class.
Introduction: The Quinoline Moiety as a Strategic Element in Inhibitor Design
The quinoline ring system is a recurring motif in a wide array of pharmacologically active substances, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1] Its prevalence is attributed to its rigid, planar structure and its ability to participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and hydrophobic interactions, with biological macromolecules.
This compound serves as a versatile building block for introducing the quinoline scaffold into peptide-based drug candidates.[2] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in established solid-phase peptide synthesis (SPPS) workflows, allowing for the precise placement of the quinolyl side chain within a peptide sequence.[1][3] This enables the rational design of peptidomimetics and inhibitors that can target a diverse range of enzymes, including proteases, kinases, and DNA-modifying enzymes.[4]
Key Advantages of Incorporating this compound:
-
Structural Rigidity: The quinoline moiety can introduce conformational constraints to the peptide backbone, potentially leading to a more favorable binding entropy upon interaction with the target enzyme.
-
Enhanced Binding Interactions: The aromatic system of the quinoline can engage in π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) in the enzyme's active site. The nitrogen atom can also act as a hydrogen bond acceptor.
-
Modulation of Physicochemical Properties: The introduction of the quinoline group can alter the solubility, lipophilicity, and metabolic stability of the parent peptide.
-
Scaffold for Further Derivatization: The quinoline ring can be further functionalized to optimize inhibitor potency and selectivity.[5]
Design of a Hypothetical Caspase-3 Inhibitor: Ac-DEVD-Qnl-CHO
To illustrate the application of this compound, we will outline the design and synthesis of a hypothetical peptide aldehyde inhibitor targeting caspase-3, a key executioner enzyme in apoptosis.[6] The canonical recognition sequence for caspase-3 is Asp-Glu-Val-Asp (DEVD).[7][8] We will design an inhibitor, Ac-DEVD-Qnl-CHO, where the P1' residue is replaced with a quinolyl-alanine aldehyde. The aldehyde "warhead" is designed to form a reversible covalent bond with the catalytic cysteine residue in the caspase-3 active site.[2]
| Position | Residue | Rationale |
| P4 | Asp (D) | Essential for recognition by the S4 pocket of caspase-3. |
| P3 | Glu (E) | Contributes to binding affinity and selectivity. |
| P2 | Val (V) | Occupies the hydrophobic S2 pocket. |
| P1 | Asp (D) | The primary determinant for caspase specificity, binding to the highly conserved S1 pocket. |
| P1' | Quinolyl-alanine aldehyde (Qnl-CHO) | The quinoline moiety is positioned to explore interactions with the enzyme surface beyond the primary binding pockets, potentially enhancing affinity and selectivity. The aldehyde acts as a warhead. |
| N-terminus | Acetyl (Ac) | Capping the N-terminus prevents unwanted side reactions and mimics a natural peptide bond. |
Synthesis Protocol: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed protocol for the manual synthesis of the hypothetical inhibitor Ac-DEVD-Qnl-CHO on a rink amide resin, which will yield a C-terminal aldehyde upon cleavage and oxidation.
Materials and Reagents
-
Rink Amide MBHA resin
-
This compound
-
Boc-Asp(OtBu)-OH
-
Boc-Val-OH
-
Boc-Glu(OBzl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Acetic anhydride
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Dess-Martin periodinane
-
Solid-phase synthesis vessel
-
Shaker
Step-by-Step Synthesis Workflow
Diagram: Boc-SPPS workflow for the synthesis of Ac-DEVD-Qnl-CHO.
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable to the resin): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (this compound):
-
Pre-activate a 3-fold molar excess of this compound with DIC and HOBt in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Iterative Peptide Elongation:
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash with DCM.
-
Neutralization: Treat the resin with 10% DIPEA in DMF.
-
Washing: Wash with DMF and DCM.
-
Coupling: Couple the next Boc-protected amino acid (Boc-Asp(OtBu)-OH, Boc-Val-OH, Boc-Glu(OBzl)-OH) using the same pre-activation method as in step 4.
-
-
N-terminal Acetylation: After the final coupling, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Oxidation to Aldehyde:
-
Dissolve the lyophilized peptide (containing a C-terminal alcohol after cleavage from the rink amide resin) in a suitable solvent like DCM.
-
Add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature for 1-2 hours.
-
Quench the reaction and purify the crude peptide aldehyde.
-
-
Purification and Characterization:
-
Purify the peptide aldehyde by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Enzymatic Assay Protocol: Evaluation of Caspase-3 Inhibition
This protocol describes a fluorometric assay to determine the inhibitory potency (IC₅₀) of the synthesized Ac-DEVD-Qnl-CHO against recombinant human caspase-3.
Materials and Reagents
-
Recombinant human caspase-3
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol.[9]
-
Caspase-3 Substrate: Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin)
-
Synthesized inhibitor: Ac-DEVD-Qnl-CHO
-
Positive Control Inhibitor: Ac-DEVD-CHO
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)
Assay Workflow
Sources
- 1. citeab.com [citeab.com]
- 2. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Peptides targeting caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Inhibition of human caspases by peptide-based and macromolecular inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Functionalization of the Quinoline Ring in Boc-3-(2-quinolyl)-DL-alanine
Introduction: The Quinoline Moiety as a Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of therapeutic agents. Its prevalence in numerous natural products and synthetic drugs underscores its status as a "privileged scaffold" in medicinal chemistry.[1][2] Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[2][3] The functionalization of the quinoline ring allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile.[1][2]
This guide focuses on Boc-3-(2-quinolyl)-DL-alanine, a synthetic amino acid that incorporates this vital heterocyclic motif. The presence of the quinoline moiety offers a versatile handle for chemical modification, enabling the creation of diverse libraries of compounds for drug discovery and development.[4] This document provides a comprehensive overview of the key strategies for the functionalization of the quinoline ring within this specific molecular context, offering detailed protocols and expert insights for researchers in the field.
Understanding the Reactivity of the Quinoline Ring
The reactivity of the quinoline ring is a nuanced interplay of the electronic properties of its constituent benzene and pyridine rings. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic aromatic substitution (EAS) and activates it for nucleophilic aromatic substitution (SNAar), particularly at the C2 and C4 positions.[5] Conversely, the benzene ring (carbocyclic ring) is more electron-rich and is the preferred site for electrophilic attack.
For this compound, the alanine side chain is at the C2 position. This substituent will exert both electronic and steric effects on the reactivity of the quinoline nucleus. Electronically, the alkyl group of the alanine side chain is weakly activating.[6] Sterically, its bulk will hinder reactions at the adjacent C3 position.
Strategic Approaches to Functionalization
The following sections detail the primary methodologies for modifying the quinoline ring of this compound, complete with step-by-step protocols and the rationale behind experimental choices.
Electrophilic Aromatic Substitution (EAS): Targeting the Benzene Ring
EAS reactions on the quinoline ring preferentially occur on the more electron-rich benzene portion, primarily at the C5 and C8 positions.[7] This is due to the deactivating effect of the nitrogen atom on the pyridine ring.[8][5]
The introduction of a nitro group onto the quinoline scaffold serves as a versatile entry point for further chemical transformations, such as reduction to an amino group.[9]
Protocol: Nitration of this compound
Caution: Nitrating agents are highly corrosive and reactions can be exothermic. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated fume hood. The Boc protecting group is acid-labile and may be cleaved under harsh nitrating conditions.[10][11] Therefore, milder conditions are recommended.
-
Reagents and Materials:
-
This compound
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Round-bottom flask with a stirrer bar
-
Dropping funnel
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of concentrated sulfuric acid, cooled in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the product by column chromatography on silica gel.
-
Causality Behind the Protocol:
-
The use of a mixture of fuming nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the moderate reactivity of the quinoline ring.[12]
-
Low temperatures are crucial to control the exothermic reaction and to minimize the potential cleavage of the acid-sensitive Boc protecting group.[10][11]
Halogenated quinolines are valuable intermediates for transition-metal-catalyzed cross-coupling reactions.[13]
Protocol: Metal-Free Bromination of this compound
This protocol is adapted from a metal-free method for the regioselective halogenation of 8-substituted quinolines.[13][14]
-
Reagents and Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Round-bottom flask with a stirrer bar
-
-
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Causality Behind the Protocol:
-
NBS is a mild and selective brominating agent, which is often preferable for substrates with sensitive functional groups.
-
Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
Nucleophilic Aromatic Substitution (SNAar): Modifying the Pyridine Ring
SNAar on the quinoline nucleus is favored at the electron-deficient C2 and C4 positions, especially when a good leaving group (e.g., a halogen) is present.[15][16] For this compound, direct SNAar on the unsubstituted ring is not feasible. This strategy is applicable if the quinoline ring is pre-functionalized with a leaving group at an activated position.
General Workflow for SNAar on a Halo-Substituted Quinoline Derivative
Caption: General workflow for nucleophilic aromatic substitution.
Transition-Metal Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds.[17] For this, the quinoline ring must first be halogenated.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between a halide and an organoboron compound, catalyzed by a palladium complex.[18][19][20] The Boc protecting group is generally stable under the basic conditions typically employed in Suzuki couplings, especially when milder bases like carbonates are used.[12][13][16][21]
Protocol: Suzuki-Miyaura Coupling of a Bromo-Substituted this compound
-
Reagents and Materials:
-
Bromo-substituted this compound
-
Arylboronic acid
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Potassium carbonate (K₂CO₃)
-
Toluene and water (solvent mixture)
-
Round-bottom flask with a condenser and stirrer bar
-
-
Procedure:
-
To a round-bottom flask, add the bromo-quinoline derivative, arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add Pd(PPh₃)₄ (5 mol%).
-
De-gas the flask by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add de-gassed toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography.
-
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.
Protocol: Sonogashira Coupling of a Bromo-Substituted this compound
-
Reagents and Materials:
-
Bromo-substituted this compound
-
Terminal alkyne
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
Copper(I) iodide (CuI) (Co-catalyst)
-
Triethylamine (TEA) (Base and solvent)
-
Schlenk flask with a stirrer bar
-
-
Procedure:
-
To a Schlenk flask, add the bromo-quinoline derivative, PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous triethylamine, followed by the terminal alkyne (1.5 equivalents).
-
Stir the reaction at room temperature or gentle heat (e.g., 40-50 °C) for 4-8 hours, monitoring by TLC.
-
Once complete, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution, followed by brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and sustainable strategy in organic synthesis, avoiding the need for pre-functionalized starting materials.[1] For quinolines, C-H activation can be directed to various positions depending on the catalyst and directing group.[15]
Conceptual Workflow for C-H Functionalization
Caption: Conceptual workflow of direct C-H functionalization.
Given the steric bulk of the Boc-alanine side chain at C2, C-H functionalization at the C8 position is a promising strategy, as the nitrogen atom can act as a directing group.[15]
Protocol: Palladium-Catalyzed C8-Arylation of this compound
-
Reagents and Materials:
-
This compound
-
Aryl iodide
-
Pd(OAc)₂ (Palladium catalyst)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous DMF
-
Schlenk tube with a stirrer bar
-
-
Procedure:
-
In a Schlenk tube, combine this compound, aryl iodide (1.5 equivalents), Pd(OAc)₂ (10 mol%), K₂CO₃ (2.0 equivalents), and pivalic acid (30 mol%).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF.
-
Heat the mixture at 120 °C for 24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry, concentrate, and purify by column chromatography.
-
Causality Behind the Protocol:
-
Palladium catalysts are highly effective for C-H activation reactions.
-
Pivalic acid acts as a proton shuttle, facilitating the C-H activation step.
-
The high temperature is necessary to overcome the activation energy for the C-H bond cleavage.
Data Summary and Comparison
| Functionalization Strategy | Target Position(s) | Key Reagents | Typical Conditions | Boc Group Stability | Key Considerations |
| Nitration (EAS) | C5, C8 | HNO₃/H₂SO₄ | 0-10 °C | Potentially labile | Requires strongly acidic and cold conditions. |
| Halogenation (EAS) | C5, C8 | NBS, TCCA | Room Temperature | Generally stable | Metal-free options are available. |
| Suzuki Coupling | Pre-halogenated C5/C8 | Arylboronic acid, Pd catalyst, Base | 80-100 °C | Stable with mild bases | Requires pre-functionalization. |
| Sonogashira Coupling | Pre-halogenated C5/C8 | Terminal alkyne, Pd/Cu catalysts, Base | 25-50 °C | Stable | Requires pre-functionalization; moisture-sensitive. |
| C-H Arylation | C8 (directed) | Aryl halide, Pd catalyst, Base | 100-140 °C | Generally stable | Atom-economical; may require higher catalyst loading. |
Conclusion
The functionalization of the quinoline ring in this compound provides a rich platform for the generation of novel molecular entities with significant potential in drug discovery. The choice of synthetic strategy—be it electrophilic substitution on the carbocyclic ring, transition-metal-catalyzed cross-coupling, or direct C-H activation—will depend on the desired final structure and the specific functional groups to be introduced. Careful consideration of reaction conditions, particularly with respect to the stability of the Boc protecting group, is paramount for successful synthesis. The protocols and insights provided herein are intended to serve as a valuable resource for researchers navigating the exciting landscape of quinoline chemistry.
References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Discovery of divergent C−H functionalization of quinolines. ResearchGate. [Link]
-
Transition metal-free one-pot double C–H functionalization of quinolines with disubstituted electron-deficient acetylenes. Chemical Communications (RSC Publishing). [Link]
-
Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. Science. [Link]
-
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. [Link]
-
What are the effects of different substituents on the reactivity of quinoline?. Biosynce Blog. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing). [Link]
-
Preparation and Properties of Quinoline. [Link]
-
Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. PubMed Central. [Link]
-
14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. [Link]
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]
-
Adding Boc Group Mechanism. YouTube. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]
-
QUINOLINE. ResearchGate. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
a-review-on-transition-metal-mediated-synthesis-of-quinolines. Bohrium. [Link]
-
Palladium–catalyzed sonogashira synthesis of mono- and bisalkynylated derivatives of quinoline-5,8-dione and their antimicrobial activity. Blazingprojects. [Link]
-
Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. Reddit. [Link]
-
Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione.. [Link]
-
NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron. [Link]
-
15.3.5 Synthesis of Quinoline Derivatives by Modification of a Methyl Substituent at the C2 or C8 Position. ResearchGate. [Link]
-
Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]
-
Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PubMed Central. [Link]
-
A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. ResearchGate. [Link]
-
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PubMed Central. [Link]
-
(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of. ResearchGate. [Link]
Sources
- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. biosynce.com [biosynce.com]
- 9. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. Transition metal-free one-pot double C–H functionalization of quinolines with disubstituted electron-deficient acetylenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Boc-3-(2-quinolyl)-DL-alanine
Welcome to the technical support guide for the synthesis of Boc-3-(2-quinolyl)-DL-alanine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related unnatural amino acids. Low yields in multi-step organic syntheses can be a significant bottleneck, and this guide provides a structured approach to identifying and resolving common issues based on established chemical principles and field-proven insights.
The synthesis of quinolyl-alanine derivatives, while conceptually straightforward, involves several critical steps where reaction efficiency can be compromised. This guide is structured around the most probable and reliable synthetic pathway: the alkylation of a malonate ester followed by hydrolysis, decarboxylation, and Boc-protection. We will dissect each stage of this process, presenting potential problems in a question-and-answer format, explaining the underlying chemistry, and offering validated protocols for remediation.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the most common synthetic route for this compound?
-
Why is the alkylation of diethyl acetamidomalonate a preferred method?
-
What are the most critical parameters affecting overall yield?
-
-
Troubleshooting Guide: A Step-by-Step Analysis
-
Stage 1: Alkylation of Diethyl Acetamidomalonate
-
Issue: Low or no conversion to the alkylated malonate.
-
Issue: Prominent side product formation.
-
-
Stage 2: Hydrolysis & Decarboxylation
-
Issue: Incomplete hydrolysis leading to a mixture of intermediates.
-
Issue: Product degradation or discoloration during acid reflux.
-
-
Stage 3: Boc-Protection
-
Issue: Low yield of the final Boc-protected amino acid.
-
Issue: Difficulty in isolating the final product.
-
-
-
Experimental Protocols
-
Protocol 1: Optimized Alkylation Reaction.
-
Protocol 2: Monitoring Hydrolysis via Thin-Layer Chromatography (TLC).
-
Protocol 3: Standard Boc-Protection of 3-(2-quinolyl)-DL-alanine.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most established and versatile method for synthesizing β-substituted alanine derivatives is the alkylation of diethyl acetamidomalonate, followed by acidic hydrolysis and decarboxylation.[1][2] The resulting free amino acid is then protected with a tert-butyloxycarbonyl (Boc) group. This pathway is highly adaptable for creating a wide variety of unnatural amino acids.
Q2: Why is the alkylation of diethyl acetamidomalonate a preferred method?
This method is favored for several reasons:
-
Robustness: The malonic ester synthesis is a classic, well-understood C-C bond-forming reaction.[1]
-
Accessibility of Starting Materials: Diethyl acetamidomalonate and the required base (e.g., sodium ethoxide) are commercially available and relatively inexpensive.
-
Versatility: The key electrophile, 2-(halomethyl)quinoline, can be readily synthesized from commercially available precursors, allowing for broad applicability.
Q3: What are the most critical parameters affecting overall yield?
The overall yield is a product of the efficiency of three distinct stages. The most critical parameters are:
-
Base and Solvent Choice in Alkylation: The complete formation of the malonate enolate without promoting side reactions is paramount.
-
Conditions for Hydrolysis: Ensuring complete hydrolysis and decarboxylation without degrading the quinoline moiety requires careful control of acid concentration and temperature.
-
pH Control during Boc-Protection: The reaction of di-tert-butyl dicarbonate (Boc-anhydride) with the amino group is highly pH-dependent.
Below is a workflow diagram illustrating the key synthetic stages.
Troubleshooting Guide: A Step-by-Step Analysis
Stage 1: Alkylation of Diethyl Acetamidomalonate
This stage involves the deprotonation of diethyl acetamidomalonate to form a nucleophilic enolate, which then displaces a halide from 2-(chloromethyl)quinoline in an SN2 reaction.[1]
Issue: Low or no conversion to the alkylated malonate.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Incomplete Enolate Formation | The pKa of the α-proton on diethyl acetamidomalonate is ~13. A base must be strong enough to fully deprotonate it. Sodium ethoxide (NaOEt) in ethanol is commonly used. If the ethanol is not anhydrous, water (pKa ~15.7) will consume the base, preventing enolate formation. | Use freshly prepared sodium ethoxide or commercially available solid NaOEt. Ensure absolute (anhydrous) ethanol is used as the solvent. Alternatively, a stronger base like sodium hydride (NaH) in an aprotic solvent (e.g., DMF, THF) can be more effective and avoids solvent-related protonation issues.[2] |
| Inactive Electrophile | 2-(Chloromethyl)quinoline can be unstable, especially if impure. It can degrade upon storage or undergo self-polymerization. | Use freshly prepared or purified 2-(chloromethyl)quinoline. Confirm its identity and purity via 1H NMR before use. If synthesis is required, ensure complete removal of any reagents used in its preparation (e.g., thionyl chloride). |
| Incorrect Reaction Temperature | While heating is often required to drive SN2 reactions, excessively high temperatures can lead to the degradation of starting materials or the product. | Start the reaction at room temperature after adding the electrophile and gently reflux if the reaction is sluggish (monitor by TLC). A typical reflux temperature in ethanol is around 78°C. |
Issue: Prominent side product formation.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Elimination (E2) Reaction | If the enolate acts as a base rather than a nucleophile, it can abstract a proton from the β-carbon of the electrophile, leading to an elimination product (2-vinylquinoline). This is more likely with sterically hindered bases or at high temperatures. | Use sodium ethoxide, which is not exceptionally bulky. Avoid excessively high temperatures. Adding the electrophile slowly to the pre-formed enolate solution at a controlled temperature can favor the SN2 pathway. |
| Dialkylation | Although less common with the acetamido-protected malonate, it's possible for a second alkylation to occur if the product itself can be deprotonated. This is highly unlikely under standard conditions due to the loss of the acidic α-proton post-alkylation. | This is generally not an issue in this specific synthesis. If observed, it points to a fundamental misunderstanding of the reaction progress and may indicate an incorrect structural assignment of products. |
| Intramolecular Cyclization | As seen in related syntheses, side products can arise from intramolecular cyclization, especially if the quinoline ring has other reactive substituents.[2] | For the synthesis of the 2-quinolyl isomer, this is less of a concern than for the 3-quinolyl isomer. However, maintaining a controlled temperature and using a less polar solvent like THF instead of DMF can sometimes mitigate such side reactions. |
Stage 2: Hydrolysis & Decarboxylation
This step uses strong acid and heat to simultaneously hydrolyze two ester groups and one amide group, followed by the decarboxylation of the resulting unstable malonic acid intermediate to yield the final amino acid.[1]
Issue: Incomplete hydrolysis leading to a mixture of intermediates.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Insufficient Acid or Time | The hydrolysis of both the esters and the N-acetyl group requires harsh conditions. Inadequate acid concentration or reflux time will result in partially hydrolyzed products (e.g., the diacid still containing the acetyl group, or the mono-acid). | Use a significant excess of concentrated acid (e.g., 6M HCl or a 1:1 mixture of concentrated HCl and water). Ensure vigorous reflux for a sufficient period (typically 4-8 hours). Monitor the reaction's completion via TLC (see Protocol 2) or by taking aliquots for 1H NMR analysis. |
| Precipitation of Intermediate | The hydrochloride salt of the amino acid or an intermediate may precipitate from the reaction mixture, effectively halting the reaction for that portion of the material. | Ensure sufficient volume of aqueous acid is used to maintain solubility even as the hydrochloride salt forms. If precipitation is observed, adding more solvent may be necessary. |
Issue: Product degradation or discoloration during acid reflux.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Quinoline Ring Sensitivity | The quinoline ring system is generally stable, but prolonged exposure to harsh acidic conditions at high temperatures can lead to gradual decomposition or the formation of colored impurities. | Avoid excessive reflux times. Once TLC analysis confirms the disappearance of the starting material, proceed with the workup. If significant discoloration occurs, the final amino acid can be purified by recrystallization or by passing it through a small plug of activated carbon during workup. |
Stage 3: Boc-Protection
This is a standard procedure to protect the amino group, making the amino acid suitable for peptide synthesis. It involves the reaction of the amino acid with Boc-anhydride under basic conditions.
Issue: Low yield of the final Boc-protected amino acid.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Incorrect pH | The free amine (-NH2) is the nucleophile that attacks the Boc-anhydride. In acidic conditions, the amine is protonated (-NH3+) and non-nucleophilic. In strongly basic conditions (pH > 11), the Boc-anhydride can be hydrolyzed. The optimal pH is typically between 9 and 10. | Dissolve the amino acid hydrochloride salt in water and carefully add a base (e.g., 1M NaOH, Na2CO3) while monitoring with a pH meter or pH paper. Maintain the pH in the 9-10 range throughout the addition of Boc-anhydride. A common solvent system is a mixture of dioxane or THF with aqueous base. |
| Poor Solubility of Amino Acid | The free 3-(2-quinolyl)-DL-alanine may have limited solubility in the reaction medium, reducing the rate of reaction. | Use a co-solvent system like 1,4-dioxane/water or THF/water to improve solubility. Gentle warming may also help, but the temperature should be kept below 40-50°C to avoid degradation of the Boc-anhydride. |
| Hydrolysis of Boc-Anhydride | Adding the Boc-anhydride too quickly to a highly aqueous, basic solution can lead to its rapid hydrolysis before it has a chance to react with the amine. | Add the Boc-anhydride (dissolved in the organic co-solvent) dropwise to the aqueous solution of the amino acid at the correct pH. Maintain vigorous stirring throughout the addition. |
Issue: Difficulty in isolating the final product.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Formation of Emulsions | During the acidic workup to remove excess base and byproducts, emulsions can form during the extraction with an organic solvent (e.g., ethyl acetate), making phase separation difficult. | After acidifying the reaction mixture post-reaction, extract with a suitable solvent. If an emulsion forms, adding brine (saturated NaCl solution) can help break it. Alternatively, filtering the emulsion through a pad of Celite® can be effective. |
| Product is Water-Soluble as a Salt | The final product is an acid and will be soluble in the aqueous phase as its carboxylate salt at basic or neutral pH. It only becomes extractable into an organic solvent at acidic pH. | After the reaction is complete, ensure the aqueous phase is acidified to pH 2-3 with a suitable acid (e.g., 1M HCl, KHSO4 solution) before attempting to extract the product with a solvent like ethyl acetate. |
The following decision tree provides a visual guide for troubleshooting the critical alkylation step.
Experimental Protocols
Protocol 1: Optimized Alkylation Reaction (using NaH in DMF)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous DMF (10 mL per 10 mmol of diethyl acetamidomalonate).
-
Base Addition: Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in portions.
-
Enolate Formation: Add diethyl acetamidomalonate (1.0 equivalent) dropwise via syringe. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Dissolve 2-(chloromethyl)quinoline (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the enolate mixture.
-
Reaction: Heat the reaction mixture to 50-60°C and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude alkylated product.
Protocol 2: Monitoring Hydrolysis via Thin-Layer Chromatography (TLC)
-
System: Use silica gel TLC plates. A suitable mobile phase is Dichloromethane:Methanol (e.g., 9:1 v/v) with a few drops of acetic acid.
-
Spotting: On a single TLC plate, spot the starting alkylated malonate (SM), the reaction mixture (RM), and a co-spot (SM+RM).
-
Visualization: Visualize the plate under UV light (254 nm). The quinoline moiety is highly UV-active. Additionally, stain with ninhydrin. The final amino acid product will stain positive (typically yellow or purple) with ninhydrin after heating, while the N-acetylated starting material will not.
-
Interpretation: The reaction is complete when the starting material spot has completely disappeared from the RM lane, and a new, more polar spot (which is ninhydrin-positive) appears at a lower Rf.
Protocol 3: Standard Boc-Protection of 3-(2-quinolyl)-DL-alanine
-
Dissolution: Dissolve 3-(2-quinolyl)-DL-alanine hydrochloride (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
pH Adjustment: Cool the solution in an ice bath and adjust the pH to 9.5-10.0 by the dropwise addition of 1M NaOH solution, monitoring with a pH meter.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents) in 1,4-dioxane. Add this solution dropwise to the vigorously stirred amino acid solution, maintaining the pH between 9.5 and 10.0 by concurrently adding 1M NaOH as needed.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with diethyl ether or hexanes to remove unreacted Boc2O.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl or solid citric acid.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the final product.
References
-
Bergman, J., & Venemalm, L. (1992). AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE. SOUTHERN JOURNAL OF SCIENCES, 4(1), 1-7. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Sources
Technical Support Center: Coupling of Boc-3-(2-quinolyl)-DL-alanine
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with Boc-3-(2-quinolyl)-DL-alanine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the unique challenges presented by this sterically hindered, heteroaromatic amino acid. Our goal is to equip you with the scientific rationale and practical protocols needed to mitigate common side reactions and optimize your peptide synthesis outcomes.
Introduction: The Unique Challenges of this compound
This compound is a valuable building block in medicinal chemistry, prized for the unique structural and potential biological properties imparted by its quinoline moiety.[1] However, its successful incorporation into a peptide sequence is often non-trivial. The bulky, aromatic, and hydrophobic nature of the quinolyl side chain introduces several challenges not typically encountered with simpler amino acids.[2][3]
The primary hurdles include:
-
Steric Hindrance: The sheer size of the quinolyl group can physically impede the approach of the reacting amino group, leading to sluggish and incomplete coupling reactions.[4]
-
Racemization: The electron-withdrawing nature of the aromatic quinoline system can increase the acidity of the α-proton, making the activated amino acid more susceptible to epimerization, a critical issue when starting with a single enantiomer.[5][6]
-
Peptide Aggregation: The hydrophobicity of the side chain can promote the formation of secondary structures and aggregation of the growing peptide chain on the solid support, further reducing the accessibility of the N-terminus for coupling.[2]
This guide is structured to directly address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What is the likely cause and how can I resolve it?
A1: Root Cause Analysis & Solution Workflow
An incomplete coupling is the most common issue encountered with this amino acid and is primarily due to the steric hindrance from the quinolyl side chain.[3][4] Standard coupling conditions are often insufficient to drive the reaction to completion. The following troubleshooting workflow will help you systematically address this problem.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Detailed Recommendations:
-
Upgrade Your Coupling Reagent: Carbodiimides like DIC, even with additives, are often too slow for sterically demanding couplings.[4] Switch to a more potent in situ activating reagent. Uronium/aminium or phosphonium salt-based reagents are significantly more effective.[7]
Reagent Class Examples Advantages for Hindered Couplings Potential Side Reactions Uronium/Aminium HATU, HCTU, TBTU High efficiency, fast reaction times. HATU is particularly effective due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[7][8] Guanidinylation of the N-terminus if used in excess without pre-activation.[9] Phosphonium PyBOP, PyAOP Highly efficient, useful when guanidinylation is a concern. Byproducts are generally non-reactive.[5] Byproducts can sometimes be difficult to wash away completely. Carbodiimide DIC/DCC + Additive Cost-effective, standard reagents. Lower reactivity for hindered couplings; higher risk of racemization without proper additives.[8] -
Optimize Reaction Conditions:
-
Extend Coupling Time: A standard 1-hour coupling may be insufficient. Extend the reaction time to 2-4 hours, or even overnight for particularly difficult sequences.[4]
-
Increase Temperature: Gently heating the reaction vessel to 35-50°C can help overcome the activation energy barrier. However, this must be done cautiously as excessive heat increases the risk of racemization.[10]
-
Use Microwave-Assisted SPPS (MA-SPPS): Microwave energy can dramatically accelerate sluggish couplings, often driving them to completion in minutes.[4]
-
Improve Solvation: If peptide aggregation is suspected, switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[4]
-
-
Perform a Double Coupling: A straightforward and effective strategy is to simply repeat the coupling step. After the initial coupling time, drain the reaction vessel, wash the resin with DMF, and add a fresh solution of activated this compound.[4]
-
Cap Unreacted Chains: If a small fraction of N-terminal amines remains unreacted after optimization, it is crucial to "cap" them to prevent the formation of deletion sequences. This is achieved by treating the resin with a highly reactive acylating agent, such as acetic anhydride with a base like DIPEA, to permanently block the unreacted amines.[10]
Q2: I am concerned about racemization of the quinolyl-alanine residue during coupling. What is the mechanism, and how can I prevent it?
A2: Understanding and Preventing Racemization
Racemization (or epimerization if the peptide chain is already chiral) is a significant risk during peptide bond formation, leading to diastereomeric impurities that are often difficult to separate from the desired product.[6]
Mechanism of Racemization:
The primary pathway for racemization during carboxyl group activation is through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base. Reprotonation can then occur from either face of the planar ring, scrambling the original stereochemistry.[6]
Caption: Racemization via oxazolone intermediate formation.
Prevention Strategies:
-
Use Racemization-Suppressing Additives: This is the most critical step. Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are essential.[5] They function by rapidly converting the initial highly reactive activated species (e.g., O-acylisourea from carbodiimides) into their respective active esters. These esters are stable enough to minimize oxazolone formation but reactive enough to couple efficiently with the amine.[5][6] HOAt and Oxyma are generally considered more effective than HOBt.[5]
-
Choose the Right Base: The strength and concentration of the base used are critical.
-
Avoid Strong, Bulky Bases in Excess: While N,N-Diisopropylethylamine (DIPEA) is common, it is a relatively strong, non-nucleophilic base that can promote proton abstraction.
-
Use a Weaker Base: Consider using a weaker base like N-Methylmorpholine (NMM) or, for very sensitive couplings, 2,4,6-Collidine.[5]
-
Stoichiometry: Use the minimum amount of base necessary for the reaction. For uronium/aminium salt couplings, typically 2 equivalents of base are used: one to neutralize the incoming amino acid salt and one for the coupling reaction itself.
-
-
Minimize Activation Time: Do not allow the activated amino acid to sit in solution for extended periods before adding it to the resin. A "pre-activation" time of 1-5 minutes is usually sufficient.[9] This reduces the time the highly reactive intermediate is exposed to the basic environment, thereby lowering the risk of racemization.
Q3: The quinoline nitrogen is basic. Could it interfere with the coupling reaction?
A3: Assessing the Role of the Quinoline Nitrogen
The nitrogen atom in the quinoline ring is weakly basic (pKa of quinolinium ion is ~4.9). While it is not nucleophilic enough to compete with the N-terminal amine in the coupling reaction, it can still play a role:
-
Protonation: During the acidic Boc-deprotection step (using TFA), the quinoline nitrogen will be protonated. It is essential to ensure complete neutralization with a base (e.g., DIPEA) before the subsequent coupling step. Incomplete neutralization can lead to a protonated, unreactive N-terminus on the growing peptide chain.
-
Interaction with Reagents: While unlikely to cause major side reactions, the lone pair on the nitrogen could potentially form transient, non-productive complexes with Lewis acidic species or the coupling reagents themselves. This could slightly reduce the reaction rate.
-
No Side-Chain Protection Needed: The basicity of the quinoline nitrogen is generally not high enough to warrant a specific protecting group on the side chain for standard Boc-SPPS protocols. The ring itself is stable to the common reagents used in peptide synthesis.[11]
Q4: How should I analyze the final peptide to check for side products from the quinolyl-alanine coupling?
A4: Analytical Quality Control
Thorough analysis of the crude and purified peptide is essential to confirm the success of the synthesis and identify any byproducts.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of your peptide.
-
Racemization/Epimerization: If racemization has occurred, you may see a shoulder on the main peak or a completely separate, closely eluting peak representing the diastereomer.
-
Deletion Sequences: Incomplete coupling at the quinolyl-alanine step will result in a "deletion peptide" (missing the quinolyl-alanine residue), which will have a significantly different retention time (usually eluting earlier).
-
-
Mass Spectrometry (MS): MS is crucial for confirming the identity of the main product and any impurities.
-
Confirm Desired Mass: The primary peak in your HPLC chromatogram should correspond to the calculated molecular weight of your target peptide.
-
Identify Side Products:
-
Deletion Peptide: Mass will be lower by the mass of the quinolyl-alanine residue.
-
Capped Peptide: If capping was performed after an incomplete coupling, you will see a mass corresponding to the target peptide minus the quinolyl-alanine residue, plus an acetyl group (+42 Da).
-
Guanidinylation: If this side reaction occurred, the peptide mass would increase by the mass of the guanidinium moiety derived from the coupling reagent (e.g., +137.1 Da for HBTU-derived modification).[9]
-
-
Experimental Protocols
Protocol 1: Optimized Coupling for this compound
This protocol is recommended for achieving high coupling efficiency while minimizing side reactions.
-
Resin Preparation: After successful deprotection of the N-terminal Boc group (confirmed by a positive Kaiser test), wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove residual TFA and salts. Neutralize the resin with a 10% DIPEA solution in DMF (2 x 2 min) and wash again with DMF (5 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in NMP.
-
Pre-activation: Add DIPEA (6 equivalents) to the activation solution and vortex for 1-2 minutes. The solution should remain clear.
-
Coupling: Immediately add the activated amino acid solution to the drained, neutralized peptide-resin.
-
Reaction: Agitate the reaction vessel for a minimum of 2 hours at room temperature.
-
Monitoring: Remove a small sample of beads, wash them thoroughly, and perform a Kaiser test.
-
Completion/Recoupling: If the Kaiser test is negative (yellow beads), the coupling is complete. Proceed with washing (DMF 3x, DCM 3x, DMF 3x). If the test is positive (blue/purple beads), drain the vessel, wash with DMF, and perform a second coupling (repeat steps 2-6).
References
-
Aapptec. (n.d.). Coupling Reagents. Aapptec.com. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec.com. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com. [Link]
-
Hussaini Syed, M. et al. (2014). How do you couple the quinoline functional group to the c terminal of a peptide? ResearchGate. [Link]
-
Hughes, R. A., & Moody, C. J. (2007). From amino acids to heteroaromatics--thiopeptide antibiotics, nature's heterocyclic peptides. Angewandte Chemie International Edition in English, 46(42), 7930–7954. [Link]
-
Gagnon, D. et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(1), 225-237. [Link]
-
Muzaffar-ur-Rehman, M. et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Edwards, W. B. et al. (2006). RNA binding and thiolytic stability of a quinoline-containing helix-threading peptide. Nucleic Acids Research, 34(4), 1193-1202. [Link]
-
Almac Group. (n.d.). 5 Dimensional Structural Characterization of Synthetic Peptides. Almacgroup.com. [Link]
-
Katritzky, A. R. et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. RNA binding and thiolytic stability of a quinoline-containing helix-threading peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Boc-3-(2-quinolyl)-DL-alanine Derivatives
Welcome to the technical support center for the purification of Boc-3-(2-quinolyl)-DL-alanine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying these unique molecules. The combination of a bulky, lipophilic Boc group, a polar quinoline moiety, and a chiral amino acid core presents a distinct set of challenges that require carefully considered strategies. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired product purity.
Frequently Asked Questions (FAQs)
Q1: What makes this compound derivatives so challenging to purify?
A1: The difficulty arises from the hybrid nature of the molecule. You are dealing with several competing chemical properties:
-
Polarity Conflict: The bulky, nonpolar tert-butyloxycarbonyl (Boc) group makes the molecule soluble in organic solvents, while the nitrogenous quinoline ring and the carboxylic acid introduce significant polarity and hydrogen bonding capabilities.[1] This amphipathic character can lead to streaking on silica gel columns and poor solubility in single-solvent systems.
-
Aromatic Interactions: The planar quinoline ring can engage in π-π stacking interactions with itself or other aromatic impurities, leading to aggregation and difficult separations.
-
Chirality: The "DL" designation indicates you are working with a racemic mixture. If your synthesis involves other chiral centers, you will form diastereomers, which have different physical properties but can still be very difficult to separate by standard chromatography.[2]
-
Tendency to Form Oils: Like many Boc-protected amino acids, these derivatives often isolate as viscous oils or amorphous solids rather than crystalline materials, which complicates purification by recrystallization.[3]
Q2: My reaction is complete, but the crude product is a thick, intractable oil. How can I solidify it?
A2: This is a very common issue.[3] An oily product is often a sign of residual solvents or low-molecular-weight impurities. Here are several strategies to induce solidification:
-
High-Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under high vacuum for an extended period (several hours to overnight), sometimes with gentle heating (e.g., 30-40 °C) if the compound is stable.
-
Trituration: This is the most effective method. Add a non-polar solvent in which your product is poorly soluble (but impurities might be soluble), such as hexane, diethyl ether, or pentane. Stir or sonicate the mixture vigorously. The product may precipitate as a powder or solid.
-
Seed Crystal Introduction: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.[4]
-
Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Let it stand, and crystals may form over time.
Q3: How can I separate the D and L enantiomers of my final product?
A3: Separating enantiomers requires a chiral environment. Standard techniques like silica gel chromatography will not work. The primary methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and analytical method. You will need a chiral stationary phase (CSP). Columns based on polysaccharide derivatives (e.g., Chiralpak®) or macrocyclic antibiotics (e.g., Astec CHIROBIOTIC®) are excellent starting points for amino acid derivatives.[5]
-
Diastereomeric Salt Formation: If your derivative has a free carboxylic acid, you can react it with a chiral base (e.g., (R)-(+)-α-methylbenzylamine) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. Afterward, the acid is liberated to yield the pure enantiomer.
-
Enzymatic Resolution: In some cases, enzymes can selectively act on one enantiomer. For example, an enzyme might hydrolyze an ester derivative of the L-enantiomer while leaving the D-enantiomer untouched, allowing for their separation.[6]
Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-solution format.
Problem 1: My compound streaks badly on a silica gel TLC plate and column.
-
Probable Cause: The quinoline nitrogen is basic, and the carboxylic acid is acidic. These functional groups can interact strongly and inconsistently with the acidic silica gel surface, causing band broadening and streaking.
-
Solution 1: Modify the Mobile Phase.
-
For acidic compounds (free COOH): Add a small amount of a polar, acidic modifier to the eluent. Acetic acid (0.5-1%) or formic acid can protonate the quinoline nitrogen and saturate the silica surface, leading to sharper bands.
-
For basic compounds (e.g., if the acid is esterified): Add a small amount of a basic modifier like triethylamine (0.5-1%) or pyridine. This will deprotonate the acidic silanol groups on the silica surface and prevent strong adsorption of the basic quinoline moiety.
-
-
Solution 2: Use a Different Stationary Phase.
-
Alumina (Neutral or Basic): If your compound is sensitive to acid, alumina can be a better choice than silica.
-
Reversed-Phase (C18): For highly polar derivatives, reversed-phase chromatography using water/acetonitrile or water/methanol gradients may provide superior separation.[7]
-
Problem 2: I can't remove unreacted starting materials or coupling reagents (e.g., HOBt, DCU).
-
Probable Cause: These impurities have polarities that are often close to the product, making chromatographic separation difficult. Dicyclohexylurea (DCU), a byproduct of DCC coupling, is notoriously difficult to remove due to its poor solubility in most organic solvents except for the reaction mixture itself.
-
Solution 1: Aqueous Workup. A well-designed liquid-liquid extraction is your first line of defense.
-
Wash the organic layer (e.g., ethyl acetate or DCM) with 1M HCl to remove basic impurities (like unreacted amines or DMAP).
-
Wash with saturated NaHCO₃ solution to remove acidic impurities (like HOBt or unreacted carboxylic acids).
-
Wash with brine to remove residual water and some water-soluble impurities.
-
-
Solution 2: DCU Removal.
-
After the reaction, cool the mixture (e.g., to 0 °C) and filter off the precipitated DCU before the aqueous workup.
-
If DCU remains, it can sometimes be precipitated from the crude product by dissolving it in a minimal amount of DCM and adding a large volume of diethyl ether or hexane.
-
-
Solution 3: Specialized Chromatography. If impurities persist, column chromatography is necessary. Refer to the solvent systems in Table 1 for optimized separation.
Problem 3: My diastereomers co-elute during flash chromatography.
-
Probable Cause: Diastereomers can have very similar polarities, resulting in poor resolution (ΔRf < 0.1) on silica gel.
-
Solution 1: Optimize Chromatographic Conditions.
-
Use a less polar eluent system. This will increase the retention time of all compounds and may improve separation.
-
Try a different solvent system. Switching from ethyl acetate/hexane to dichloromethane/methanol can alter the selectivity and may resolve the spots.
-
Use a high-performance flash chromatography system with high-quality, small-particle-size silica for better resolution.
-
-
Solution 2: Preparative HPLC. If flash chromatography fails, preparative normal-phase or reversed-phase HPLC is the next logical step. The higher efficiency of HPLC columns can often resolve compounds that are inseparable by flash chromatography.
-
Solution 3: Recrystallization. If the crude mixture is solid, fractional recrystallization can be attempted. The two diastereomers will have different crystal packing energies and solubilities, which can be exploited for separation.
Problem 4: I suspect racemization has occurred. How can I confirm this?
-
Probable Cause: The α-proton of the amino acid is susceptible to deprotonation and racemization, especially under harsh basic or acidic conditions or during the carboxyl activation step in peptide synthesis.[8][9]
-
Solution: Chiral HPLC Analysis.
-
Analyze your purified, single diastereomer (or what you believe to be a single enantiomer) on a suitable chiral HPLC column.[5]
-
The presence of a second peak corresponding to the other enantiomer/diastereomer is definitive proof of racemization. The integration of the peaks will give you the enantiomeric or diastereomeric excess (ee or de). Racemization can occur at rates of 0.4% or less per synthesis cycle under optimized conditions.[8]
-
Data & Protocols
Data Presentation: Recommended Purification Parameters
Table 1: Starting Solvent Systems for Flash Column Chromatography
| Compound Characteristics | Stationary Phase | Recommended Eluent System (Gradient) | Modifier |
|---|---|---|---|
| Moderately polar ester derivative | Silica Gel | 20% → 80% Ethyl Acetate in Hexane | None |
| Free carboxylic acid derivative | Silica Gel | 1% → 10% Methanol in Dichloromethane | 0.5% Acetic Acid |
| Highly polar/zwitterionic | C18 Silica | 10% → 90% Acetonitrile in Water | 0.1% Formic Acid or TFA |
Table 2: Solvents for Recrystallization and Trituration
| Technique | Good Solvent (for dissolving) | Poor Solvent (for precipitating) |
|---|---|---|
| Recrystallization | Ethyl Acetate, Dichloromethane, Acetone | Hexane, Heptane, Diethyl Ether |
| Trituration | (none) | Hexane, Pentane, Diethyl Ether |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane. Adsorb this mixture onto a small amount of silica gel (~2-3 times the mass of the crude product) and dry it to a fine, free-flowing powder.
-
Column Packing: Wet-pack a glass column with the chosen eluent system (e.g., 20% Ethyl Acetate/Hexane).
-
Loading: Carefully add the dried silica-adsorbed sample to the top of the packed column.
-
Elution: Run the column using a gradient of increasing polarity, collecting fractions. Monitor the elution by TLC.
-
Analysis: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Trituration of an Oily Product
-
Place the crude oil in a round-bottom flask or beaker with a stir bar.
-
Add a sufficient volume of a non-polar solvent (e.g., hexane) to fully immerse the oil (typically 10-20 volumes).
-
Stir the mixture vigorously at room temperature for 1-2 hours. If a solid begins to form, you can gently scrape the sides of the flask to encourage precipitation.
-
Filter the resulting solid using a Büchner funnel.
-
Wash the solid with a small amount of cold hexane.
-
Dry the purified solid under high vacuum.
Visualizations
General Purification Workflow
This diagram outlines the decision-making process for purifying a crude this compound derivative after the initial reaction workup.
Caption: Decision workflow for purification.
Logic for Diastereomer Separation
This diagram illustrates the logical approach to separating a mixture of diastereomers.
Caption: Strategy for diastereomer resolution.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Retrieved from [Link]
- Google Patents. (n.d.). US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
-
Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. Scholars Research Library. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
ResearchGate. (n.d.). Derivatives for separation of amino acid enantiomers. Retrieved from [Link]
-
PubMed. (n.d.). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Retrieved from [Link]
-
MDPI. (2018). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
-
Chiroptical. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Optimizing Boc Deprotection of Quinolyl Alanines
Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that the removal of the tert-butyloxycarbonyl (Boc) protecting group, while routine, can present significant challenges, especially with complex substrates like quinolyl alanines. The quinoline moiety introduces unique electronic and steric factors that require careful consideration of reaction conditions to achieve high yields and purity.
This guide is structured to provide direct answers to common problems and fundamental questions encountered in the lab. We will delve into the causality behind protocol choices, ensuring you can not only solve immediate issues but also rationally design future experiments.
Frequently Asked Questions (FAQs)
Here we address high-level strategic questions regarding the deprotection of Boc-quinolyl alanines.
Q1: Why can Boc deprotection of quinolyl alanines be more challenging than for simple aliphatic or aromatic amino acids?
The primary challenge stems from the basic nitrogen atom within the quinoline ring. This nitrogen can be protonated by the acid used for deprotection (e.g., TFA or HCl). This non-productive protonation can reduce the effective acidity of the reaction medium, slowing down the desired cleavage of the Boc group. Consequently, conditions that are effective for other amino acids may lead to incomplete reactions with quinolyl alanines.[1] Furthermore, the electron-deficient nature of the quinoline ring system can influence the stability of intermediates, although it generally reduces the risk of side reactions like tert-butylation on the ring itself.
Q2: What is the general mechanism for acid-catalyzed Boc deprotection?
The reaction proceeds via an acid-catalyzed cleavage.[2][3] The key steps are:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid.[4][5]
-
Carbocation Formation: This protonation weakens the C-O bond, leading to its cleavage and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][5][6]
-
Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[4][5]
-
Salt Formation: The newly formed amine is immediately protonated by the excess acid in the medium, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride).[3][4]
This process generates gaseous byproducts (isobutylene from the cation and CO2), so reactions should never be run in a sealed container.[4]
Q3: Which acid should I choose as a starting point: TFA or HCl in dioxane?
Both are excellent and widely used reagents, but they have different practical implications.[7][8]
-
Trifluoroacetic Acid (TFA): Typically used in dichloromethane (DCM), often as a 20-50% v/v solution.[5][9] It is highly effective but can be difficult to remove completely, sometimes requiring co-evaporation with a solvent like toluene.[1][10] Residual TFA can complicate subsequent reactions.
-
HCl in Dioxane (e.g., 4M): This is also a very effective reagent.[11][12] The resulting hydrochloride salt is often a crystalline solid that can be easily isolated by filtration or precipitation with a non-polar solvent like diethyl ether.[10] For quinolyl alanines, HCl in dioxane can sometimes offer more consistent results and easier product isolation.[13]
For a new quinolyl alanine substrate, 4M HCl in dioxane is often a superior starting point due to the ease of product isolation and removal of excess reagent.
Q4: How do I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and convenient method.[1][10] The deprotected amine product will be significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with ninhydrin is essential, as it produces a distinct color (usually yellow to purple) with the newly formed primary or secondary amine, providing a definitive confirmation of deprotection.[1]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction is very slow or incomplete, even after several hours.
-
Probable Cause 1: Insufficient Acid. The basic nitrogen on the quinoline ring consumes some of the acid, reducing its effective concentration for Boc cleavage. Standard catalytic amounts of acid are often insufficient.
-
Solution 1: Ensure you are using a stoichiometric excess of acid. For TFA, a common starting point is a 25-50% solution in DCM.[9][14] For HCl/dioxane, using the reagent as the solvent or in large excess is standard practice.[13]
-
Probable Cause 2: Reagent Quality. Both TFA and solutions of HCl in dioxane can degrade over time, primarily by absorbing atmospheric moisture, which reduces their acidity.[1]
-
Solution 2: Use fresh, high-quality reagents. If you suspect your 4M HCl in dioxane is old, purchase a new bottle, as its concentration can decrease over time.
-
Probable Cause 3: Sub-optimal Temperature. While most Boc deprotections proceed readily at room temperature, the reduced reactivity of some quinolyl alanine substrates may require gentle heating.[1][7]
-
Solution 3: If the reaction is sluggish at room temperature, consider gently warming it to 30-40°C. Monitor carefully by TLC to ensure no degradation occurs. Thermal deprotection at higher temperatures is also a known method but should be approached with caution as it can cause degradation if the substrate is not thermally stable.[15][16]
Problem 2: I'm observing side products in my crude NMR/LC-MS.
-
Probable Cause: Tert-butylation. The tert-butyl cation generated during the reaction is a reactive electrophile.[2][6] While the quinoline ring itself is relatively electron-deficient, other nucleophilic sites in your molecule (e.g., indole rings if present, or sulfur-containing groups) are highly susceptible to alkylation by this cation.[6][17]
-
Solution: Use Scavengers. A scavenger is a compound added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[6][17] The choice of scavenger depends on the functional groups you need to protect.
-
Triisopropylsilane (TIS): A highly effective and common scavenger.[17]
-
Thioanisole: Particularly useful for protecting methionine and tryptophan residues.[6]
-
Water: Can act as a scavenger by trapping the cation to form tert-butanol.[17] A small amount (e.g., 2.5-5%) is often included in cleavage cocktails.[18]
-
Table 1: Comparison of Standard Deprotection Conditions
| Parameter | Method A: TFA/DCM | Method B: 4M HCl/Dioxane |
| Reagents | 20-50% TFA in anhydrous DCM | 4M HCl in 1,4-Dioxane |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Typical Time | 1 - 4 hours[10][14] | 30 minutes - 2 hours[10][11] |
| Pros | High solubility for many substrates. | Often yields a crystalline HCl salt.[10] Easy removal of excess reagent. Good selectivity against t-butyl esters.[11][12] |
| Cons | TFA can be difficult to remove completely.[1] The trifluoroacetate salt may be an oil. | Dioxane is a peroxide-former and has health concerns. May be slower for some substrates. |
| Workup | Concentrate under reduced pressure; co-evaporate with toluene (x3).[9][10] | Concentrate under reduced pressure or precipitate product by adding diethyl ether.[10] |
Experimental Protocols
Protocol 1: General Boc Deprotection using 4M HCl in Dioxane
-
Preparation: Dissolve the Boc-quinolyl alanine (1.0 eq) in 4M HCl in 1,4-dioxane (e.g., 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.[10]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction every 30 minutes by TLC. Spot the starting material, a co-spot, and the reaction mixture. Elute with an appropriate solvent system (e.g., 10% Methanol in DCM). Visualize with UV light and then stain with ninhydrin. The reaction is complete when the starting material spot has disappeared and a new, lower-Rf, ninhydrin-positive spot is observed.
-
Work-up (Option A - Direct Concentration): Once complete, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
Work-up (Option B - Precipitation): Add cold diethyl ether to the reaction mixture until a precipitate forms. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the quinolyl alanine hydrochloride salt.[10]
Protocol 2: Deprotection using TFA with a Scavenger
-
Preparation: Dissolve the Boc-quinolyl alanine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1-0.2 M). Add a scavenger, such as triisopropylsilane (TIS) (1-2 eq). Cool the solution to 0°C in an ice bath.
-
Reaction: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[5] Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress as described in Protocol 1.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add toluene and concentrate again (repeat 3 times) to azeotropically remove residual TFA.[10] The resulting residue is the trifluoroacetate salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[1]
References
- Benchchem. Troubleshooting Guide for Boc Deprotection: A Technical Support Center.
- Benchchem.
- Fisher Scientific. Amine Protection / Deprotection.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
-
Reddit. Alternative Methods for Boc Deprotection. [Link]
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
- ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides.
- Benchchem. Troubleshooting Boc Deprotection: A Technical Support Guide.
- Benchchem.
- Common Organic Chemistry. Boc Deprotection - TFA.
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- The Royal Society of Chemistry.
- Benchchem. Side reactions of Boc deprotection with scavengers.
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
-
PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]
- Benchchem. Application Notes and Protocols for the Deprotection of BOC-L-Alanine Benzyl Ester using Trifluoroacetic Acid.
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
- Common Organic Chemistry. Boc Deprotection - HCl.
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
- The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
-
ResearchGate. How to confirm BOC deprotection by TFA ?. [Link]
-
Semantic Scholar. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
pubs.rsc.org. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
National Institutes of Health. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]
-
Reddit. BOC deprotection under basic conditions in anion-exchange HPLC?. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
ResearchGate. The deprotection of the N-Ts and N-Boc group. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Troubleshooting Poor Solubility of Boc-3-(2-quinolyl)-DL-alanine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Boc-3-(2-quinolyl)-DL-alanine. This document addresses one of the most common experimental challenges encountered with this compound: its poor solubility in standard reaction media. As a molecule possessing a complex scaffold—combining a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group, a large aromatic quinoline moiety, and a polar amino acid backbone—achieving complete dissolution can be a significant hurdle.[1][2]
This guide provides a series of structured troubleshooting steps and in-depth explanations to help you overcome this challenge, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is the underlying cause of this compound's poor solubility?
Answer: The solubility behavior of this compound is dictated by its hybrid structure, which features both highly polar and non-polar regions.
-
Hydrophobic Character: The large, rigid quinoline ring system and the bulky Boc group are non-polar and hydrophobic.[1][2] These groups favor interactions with non-polar or moderately polar aprotic solvents.
-
Polar/Zwitterionic Character: The core DL-alanine structure contains a carboxylic acid group (-COOH) and a protected amine. The carboxylic acid is a strong hydrogen bond donor and acceptor.[3] In the solid state, strong intermolecular hydrogen bonds and potential π-stacking between the quinoline rings can lead to a stable crystal lattice that is difficult for solvents to break apart.
-
Molecular Size: Larger molecules generally present more of a challenge for solvent molecules to surround and solvate, which can lead to decreased solubility.[4]
This combination of competing functionalities means that no single "perfect" solvent exists. Instead, a successful approach often involves finding a solvent system that can effectively disrupt intermolecular forces and solvate all parts of the molecule.
FAQ 2: I am starting a new reaction. Which solvents should I try first?
Answer: For peptide coupling and other common reactions involving Boc-protected amino acids, polar aprotic solvents are the standard starting point. These solvents have a high dielectric constant and polarity, which helps to dissolve polar compounds, but they do not participate in hydrogen bonding as a donor.
Below is a table of recommended starting solvents. Begin with the "Primary Recommendations" before moving to the "Secondary Options" if solubility remains an issue.
| Solvent Recommendation | Solvent Name | Type | Rationale & Key Considerations |
| Primary | Dimethylformamide (DMF) | Polar Aprotic | The most common solvent for solid-phase and solution-phase peptide synthesis. Excellent at dissolving a wide range of protected amino acids. However, it is facing increasing regulatory restrictions.[5][6] |
| Primary | N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Similar properties to DMF, often used as a direct replacement. Good resin-swelling properties in SPPS. Also under regulatory scrutiny.[6][7] |
| Primary | Dimethyl sulfoxide (DMSO) | Polar Aprotic | A very strong solvent capable of dissolving many poorly soluble compounds. Can be difficult to remove under vacuum due to its high boiling point. |
| Secondary | Dichloromethane (DCM) | Non-polar Aprotic | Often used in combination with more polar solvents. Good for dissolving the Boc group but poor at solvating the polar amino acid backbone.[6] |
| Secondary | Tetrahydrofuran (THF) | Polar Aprotic | A moderately polar ether. Can be a useful co-solvent but may not be strong enough on its own. |
| Secondary | 2-Methyltetrahydrofuran (2-MeTHF) | Polar Aprotic | A "greener" alternative to DMF and DCM with good solubilizing power for many reagents used in peptide synthesis.[8][9] |
Initial Protocol:
-
Weigh your this compound into a clean, dry reaction vessel.
-
Add the chosen solvent (e.g., DMF) to achieve the desired initial concentration (e.g., 0.1–0.2 M).
-
Stir vigorously at room temperature for 10-15 minutes.
-
Observe the solution. If the solid has not dissolved, proceed to the troubleshooting steps in FAQ 3 and 4.
Troubleshooting Workflow: A Systematic Approach
If your initial solvent choice is unsuccessful, follow this systematic workflow to find a solution. The diagram below outlines the decision-making process, which is detailed in the subsequent FAQs.
Caption: A systematic workflow for troubleshooting solubility issues.
FAQ 3: The compound is insoluble in a single solvent. How can co-solvents help?
Answer: A co-solvent system uses a mixture of two or more miscible solvents to create a medium with tailored polarity.[10][11][12] This is highly effective for molecules like this compound, which have distinct polar and non-polar domains. By blending solvents, you can create an environment that satisfies the solubility requirements of the entire molecule.
Common Co-Solvent Strategies:
| Primary Solvent | Recommended Co-Solvent | Ratio (v/v) | Rationale |
| DMF | Dichloromethane (DCM) | Start at 9:1, adjust to 1:1 | Balances the polarity of DMF with the ability of DCM to solvate hydrophobic regions. A very common mixture in peptide synthesis. |
| DMSO | Acetonitrile (MeCN) | Start at 9:1, adjust | Reduces the overall viscosity and boiling point of the mixture while maintaining high dissolving power. |
| NMP | Tetrahydrofuran (THF) | Start at 4:1, adjust | Creates a moderately polar environment suitable for a wide range of coupling reagents. |
Experimental Protocol for Co-Solvent Screening:
-
Suspend the solid in a minimal amount of the primary, more polar solvent (e.g., DMF).
-
While stirring vigorously, add the co-solvent (e.g., DCM) dropwise or in small aliquots.
-
Observe for dissolution after each addition. Allow 5-10 minutes for equilibration.
-
Continue adding the co-solvent up to a 1:1 ratio. If the compound dissolves, note the effective ratio for future experiments.
FAQ 4: Can I use physical methods like heating or sonication?
Answer: Yes, physical methods are excellent non-invasive tools for enhancing solubility. They work by providing the energy needed to overcome the intermolecular forces holding the solid together.[4]
Method 1: Gentle Heating For most organic solids, solubility increases with temperature.[4][13][14][15] This is because the added thermal energy increases the kinetic energy of both solvent and solute molecules, facilitating the breakup of the crystal lattice.[4]
Protocol:
-
Suspend the compound in your chosen solvent or co-solvent system.
-
Warm the mixture gently in a water bath to 40-50°C while stirring.
-
Do not exceed 50°C, as higher temperatures, especially under prolonged or acidic conditions, can risk partial deprotection of the Boc group.[16]
-
Once dissolved, allow the solution to cool to the desired reaction temperature. Be vigilant for any precipitation as it cools. If it remains in solution, you have created a metastable supersaturated solution, which is often sufficient for a reaction to proceed.
Method 2: Sonication Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[17][18] This process generates intense localized energy, which acts as a powerful mechanical force to break apart solute agglomerates and enhance solvent penetration.[19][20][21]
Protocol:
-
Place the sealed reaction vessel containing the suspension into a bath sonicator.
-
Ensure the water level in the bath is sufficient to cover the solvent level inside your vessel.
-
Sonicate for 15-30 minute intervals at room temperature.
-
Check for dissolution. If necessary, sonication can be combined with gentle warming.
Caption: Physical methods to enhance solubility.
FAQ 5: I'm performing a coupling reaction. Can I use a base to help dissolve the compound?
Answer: Absolutely. This is a highly effective chemical strategy, particularly for peptide coupling reactions. The carboxylic acid moiety is the primary site of intermolecular hydrogen bonding. By adding a non-nucleophilic organic base, you can deprotonate the carboxylic acid to form a carboxylate salt. This salt is typically much more soluble in polar aprotic solvents like DMF or NMP than the neutral acid.
Recommended Base: Diisopropylethylamine (DIEA or Hünig's base) is ideal because it is a strong, non-nucleophilic base that will not cause unwanted side reactions.
Protocol for In-Situ Solubilization:
-
Suspend this compound in your reaction solvent (e.g., DMF).
-
Add 1.0-1.1 equivalents of DIEA to the suspension.
-
Stir at room temperature. You should observe a significant increase in solubility, often leading to a clear solution within minutes.
-
Once the amino acid derivative is dissolved, you can proceed with the addition of your coupling reagent (e.g., HBTU, HATU) and the amine component for the amide bond formation. The pre-dissolved state ensures that the activation and coupling steps proceed efficiently in the solution phase.
FAQ 6: What if my compound remains a fine suspension even after trying all these methods?
Answer: In some challenging cases, achieving a perfectly clear solution may not be possible. If you are left with a fine, milky suspension, you may still be able to proceed with the reaction, albeit with caution. This is known as a heterogeneous reaction.
Key Considerations for Heterogeneous Reactions:
-
Reaction Rate: The reaction will be limited by the rate at which the solid dissolves into the solution to react. Expect significantly longer reaction times.
-
Le Chatelier's Principle: As the dissolved portion of the compound reacts and is consumed, the equilibrium will shift to dissolve more of the solid material. Vigorous stirring is critical to maximize the surface area and facilitate this process.
-
Monitoring: Reaction monitoring is essential. Do not rely on time alone. Periodically (e.g., every 1-2 hours), pause stirring, allow the solid to settle, and take a small aliquot of the supernatant (the liquid phase) for analysis by LC-MS or TLC to assess the progress of the reaction.
-
Reagent Stoichiometry: You may need to use a slight excess of the coupling agents to ensure the reaction goes to completion, as some reagent may decompose over the extended reaction time.
References
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Chemistry LibreTexts. 13.4: Effects of Temperature and Pressure on Solubility. [Link]
-
Wikipedia. Quinoline. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS Publications. Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. [Link]
-
Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Biotage. Green solvents for solid phase peptide synthesis. [Link]
-
Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. [Link]
-
Iraqi Journal of Science. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]
-
ACS Publications. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
-
Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. [Link]
-
PubMed. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. [Link]
-
ResearchGate. Quinoline derivatives (organic compounds) and their properties. [Link]
-
ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]
-
Wordpress. Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]
-
Wikipedia. Cosolvent. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ACS Publications. Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. [Link]
-
Connected Papers. Sonication: Significance and symbolism. [Link]
-
National Library of Medicine. Biochemistry, Dissolution and Solubility. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
-
DeepDyve. Cosolvent. [Link]
-
Royal Society of Chemistry. Sonochemistry - beyond synthesis. [Link]
-
GYROS PROTEIN TECHNOLOGIES. Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]
-
National Library of Medicine. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Green Synthesis of Quinoline and Its Derivatives. [Link]
-
YouTube. Lab tip: use a bath sonicator to help dissolve solids. [Link]
-
Research Outreach. All's swell: Greener replacements for hazardous solvents in peptide synthesis. [Link]
-
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
ResearchGate. Reaction pathway for BOC amine formation under mild reaction conditions. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 401813-49-8 | Benchchem [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 7. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. wisdomlib.org [wisdomlib.org]
- 18. Sonochemistry - beyond synthesis | Feature | RSC Education [edu.rsc.org]
- 19. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 20. hielscher.com [hielscher.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Topic: Incomplete Coupling of Boc-3-(2-quinolyl)-DL-alanine
Welcome to the technical support center for advanced solid-phase peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the incorporation of sterically demanding unnatural amino acids. Here, we specifically address the issue of incomplete coupling of This compound , providing in-depth troubleshooting strategies and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: I'm observing a positive Kaiser test (or other ninhydrin-based test) after coupling this compound. What is the primary cause of this incomplete reaction?
A1: The most common reason for incomplete coupling of this compound is significant steric hindrance . The bulky, rigid quinolyl group attached to the β-carbon of the alanine backbone physically obstructs the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain on the solid support.[1] This steric clash slows down the reaction kinetics considerably, often preventing the coupling from reaching completion under standard SPPS conditions.
Another potential, though less frequent, contributor can be the electronic nature of the quinoline ring. The nitrogen atom in the aromatic system can, in some contexts, interact with reagents, but steric hindrance remains the dominant challenge for this particular building block.[2]
Q2: How can I confirm that the incomplete coupling is specific to the this compound residue?
A2: A systematic diagnosis is crucial. You can confirm the problem is localized to this residue by:
-
Resin Bead Analysis: Perform a Kaiser test on a small sample of resin beads immediately after the coupling step. A persistent blue or purple color on the beads indicates the presence of unreacted primary amines.[1]
-
Comparative Synthesis: If you are synthesizing multiple peptides, check if the issue arises only in sequences containing this specific amino acid.
-
Test Cleavage and Mass Spectrometry: Cleave a small amount of peptide from the resin and analyze the crude product by mass spectrometry (MS). The presence of a significant peak corresponding to the mass of the peptide sequence without the quinolyl-alanine residue (a "deletion sequence") is definitive evidence of failed coupling at that step.
Troubleshooting Guide: Strategies to Overcome Incomplete Coupling
If you have confirmed that the coupling of this compound is incomplete, proceed through the following strategies, starting with the simplest and escalating as needed.
Strategy 1: The "Double Coupling" Protocol
This is the most straightforward initial approach to enhance coupling efficiency for difficult residues.[3][4]
Scientific Rationale: By repeating the coupling step, you provide a second opportunity for the reaction to proceed to completion. The first coupling pass will acylate the most accessible sites, and the second pass, with fresh reagents, can drive the reaction forward for the remaining sterically hindered amines.
Step-by-Step Protocol:
-
After the initial coupling of this compound (e.g., for 1-2 hours), drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
Prepare a fresh solution of this compound, your activating agent (e.g., HBTU/HATU), and a tertiary base (e.g., DIPEA) in DMF at the same concentration used for the first coupling.
-
Add this fresh coupling cocktail to the resin and allow it to react for an additional 1-2 hours.
-
Wash the resin with DMF as per your standard protocol before proceeding to the next deprotection step.
Strategy 2: Enhanced Activation with Potent Coupling Reagents
Standard coupling reagents like DIC/HOBt may not be sufficiently reactive to overcome the steric barrier. Switching to a more potent activating agent is a highly effective strategy.[5][6]
Scientific Rationale: Urionium/aminium or phosphonium salt-based coupling reagents, such as HATU, HBTU, or PyBOP, form highly reactive activated esters (e.g., OAt or OBt esters) at a faster rate. This high reactivity can overcome the kinetic barrier imposed by steric hindrance, leading to higher coupling yields in a shorter time.[5][7]
Recommended Reagents for Hindered Couplings:
| Reagent Name | Full Name | Key Advantage |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, particularly effective for hindered couplings; forms a highly reactive OAt-ester. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A robust and widely used reagent, more effective than carbodiimides for difficult sequences. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based reagent known for its high efficiency and reduced risk of certain side reactions. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A newer generation uronium salt with reactivity comparable to HATU, but with non-explosive and less allergenic byproducts.[5] |
Experimental Protocol (Example with HATU):
-
In a separate vessel, pre-activate the this compound (3-5 equivalents relative to resin loading).
-
Dissolve the amino acid in DMF. Add HATU (0.95 eq. relative to the amino acid) and DIPEA (2 eq. relative to the amino acid).
-
Allow the pre-activation to proceed for 2-5 minutes.
-
Add the activated mixture to the deprotected peptide-resin.
-
Let the coupling reaction proceed for 2-4 hours. Monitor completion with a Kaiser test.
Strategy 3: Optimizing Reaction Conditions
Altering the physical parameters of the coupling reaction can significantly improve outcomes.
Scientific Rationale: Increasing the concentration of reactants enhances the probability of molecular collisions, which can help overcome unfavorable reaction kinetics.[3][8] Elevating the temperature provides the necessary activation energy to surmount the steric barrier. Microwave-assisted synthesis is a particularly effective method for driving difficult couplings to completion by utilizing rapid, controlled heating.[9]
Workflow for Optimizing Conditions:
Caption: Troubleshooting workflow for incomplete coupling.
Recommendations:
-
Increase Concentration: Instead of the standard 0.2 M, try increasing the concentration of the amino acid and coupling reagents to 0.4 or 0.5 M in DMF.[3]
-
Elevate Temperature: Perform the coupling at an elevated temperature, such as 40-50°C, for 2-3 hours. Ensure your resin and protecting groups are stable at this temperature.
-
Microwave SPPS: If available, use a microwave peptide synthesizer. A typical method would be coupling at 75°C for 5-10 minutes. This is often the most effective solution for severely hindered residues.[9]
Summary of Recommended Strategies
| Strategy | When to Use | Key Parameters | Expected Outcome |
| Double Coupling | First-line approach after initial failure with standard protocol. | Repeat coupling step with fresh reagents for 1-2 hours. | Significant improvement in coupling efficiency. |
| Potent Reagents | If double coupling is insufficient or for known difficult sequences. | Use HATU, HBTU, or COMU with 3-5 eq. of amino acid. | Faster and more complete reaction compared to standard reagents. |
| Optimized Conditions | For the most challenging cases where other methods fail. | Increase reagent concentration to >0.4M; couple at 40-50°C or use microwave (75°C, 5-10 min). | Drives reaction to completion by overcoming kinetic and energy barriers. |
References
-
Semantic Scholar. (n.d.). An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrogates. Retrieved from [Link]
-
American Chemical Society. (n.d.). Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules. Retrieved from [Link]
-
ACS Publications. (n.d.). Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules. Retrieved from [Link]
-
Scienmag. (2025, September 17). Creating Atropisomeric Macrocyclic Peptides with Quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of unnatural quinoline amino acids 2a and 2b. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C-H Bond Activation. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2014, June 18). Solid Phase Synthesis of Short Peptide-Based Multimetal Tags for Biomolecule Labeling. Retrieved from [Link]
-
ResearchGate. (n.d.). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 401813-49-8 | Benchchem [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
How to improve the yield of Boc-3-(2-quinolyl)-DL-alanine incorporation
Technical Support Center: Boc-3-(2-quinolyl)-DL-alanine Incorporation
A Senior Application Scientist's Guide to Overcoming Challenging Couplings
Welcome to the technical support guide for the successful incorporation of this compound. This unnatural amino acid, with its bulky, aromatic quinolyl side chain, presents a significant steric challenge in standard peptide synthesis protocols. Low coupling yields, incomplete reactions, and the formation of deletion sequences are common hurdles faced by researchers.
This guide is designed to provide you with a systematic approach to troubleshooting and optimizing your synthesis. We will delve into the underlying causes of these difficulties and provide field-proven protocols and strategies to ensure high-yield incorporation of this valuable building block.
Part 1: Troubleshooting Guide for Low Incorporation Yield
Low coupling efficiency is the most frequently encountered issue. The following table outlines a logical, step-by-step approach to diagnose and resolve the problem.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low to No Coupling (Confirmed by a positive Kaiser test) | 1. Insufficient Activation Energy: Standard coupling reagents (e.g., HBTU, DIC/HOBt) may not be potent enough to overcome the severe steric hindrance of the quinolyl group. | Upgrade to a High-Efficiency Coupling Reagent. Uronium/aminium salts containing the HOAt or Oxyma Pure leaving groups are superior for sterically demanding couplings.[1] HATU is often the gold standard, as the resulting OAt-ester is highly reactive.[1] COMU , an Oxyma-based reagent, offers comparable efficiency to HATU with improved safety and solubility profiles.[2][3][4] See Protocol 1 for implementation. |
| 2. Suboptimal Reaction Conditions: The solvent may not adequately solvate the peptide-resin, or the reaction time may be insufficient for the slow coupling kinetics. | Optimize Solvent and Extend Reaction Time. Switch from standard DMF to a more effective solvent like NMP (N-Methyl-2-pyrrolidone) or a DCM/DMF mixture to disrupt potential peptide aggregation.[5] For difficult couplings, extending the reaction time to 2-4 hours or even overnight at room temperature is often necessary. | |
| Incomplete Coupling (Faint blue in Kaiser test after initial coupling) | 3. Steric Hindrance & Slow Kinetics: A single coupling cycle may not be sufficient to drive the reaction to completion due to the bulky nature of the amino acid. | Perform a Double Coupling. If a monitoring test indicates incomplete reaction after the first coupling, a second coupling step should be performed.[5] This involves draining the reaction vessel and repeating the coupling procedure with a fresh solution of the amino acid, coupling reagent, and base. See Protocol 2 for implementation. |
| 4. On-Resin Aggregation: The growing peptide chain may fold back on itself, physically blocking the N-terminal amine from reacting. | Consider Microwave-Assisted SPPS. Microwave energy can disrupt secondary structures and accelerate reaction kinetics, proving especially effective for difficult sequences.[2] COMU is particularly well-suited for microwave-accelerated protocols.[2] | |
| Persistent Incomplete Coupling (Positive Kaiser test after double coupling) | 5. Irreversible Chain Termination: A small fraction of peptide chains may have unreacted N-terminal amines that are inaccessible. | Cap the Unreacted Amines. To prevent the formation of deletion peptides in subsequent steps, any remaining unreacted amines should be permanently blocked (capped).[5][6] This is typically done using a highly reactive agent like acetic anhydride. Capping ensures a cleaner final product, simplifying purification. See Protocol 3 for implementation. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing low coupling yields when incorporating this compound.
Caption: Structures of the target amino acid and recommended reagents.
References
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Side reactions in peptide synthesis. Request PDF. [Link]
- Google Patents. (2003). Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
-
El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
Vojkovsky, T. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution. Organic Letters, 16(22), 5842-5845. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Sci-Hub. [Link]
-
Royal Society of Chemistry. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2010). COMU: A third generation of uronium-type coupling reagents | Request PDF. [Link]
-
ACS Publications. (2020). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis and Incorporation of Unnatural Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with unnatural amino acids (Uaas). The introduction of non-canonical amino acids into peptides and proteins opens up a vast landscape for novel therapeutics, materials, and biological probes.[1][2] However, the unique chemical properties of these building blocks can present significant challenges during synthesis and incorporation.
This guide is designed to be a practical resource, providing in-depth, experience-driven solutions to common problems. It moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of unnatural amino acids.
Q1: My peptide containing a hydrophobic unnatural amino acid won't dissolve. What's the best approach?
A1: This is a frequent challenge as many Uaas, such as those with bulky aromatic or aliphatic side chains, significantly decrease peptide solubility in aqueous solutions.[3] A systematic approach is recommended:
-
Start Small: Always test solubility with a small portion of your lyophilized peptide.
-
pH Adjustment: Before resorting to organic solvents, try adjusting the pH. If your peptide has a net charge at a pH away from its isoelectric point (pI), solubility should increase.
-
Organic Co-solvents: If pH adjustment is insufficient, introduce organic co-solvents. A common starting point is to dissolve the peptide in a minimal amount of dimethyl sulfoxide (DMSO) and then slowly add your aqueous buffer while vortexing.[3] Other useful solvents include N,N-dimethylformamide (DMF) and isopropanol.
-
Denaturants: For highly aggregated peptides, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used as a last resort, but be mindful of their compatibility with downstream applications.[3]
Q2: How can I confirm that my unnatural amino acid has been successfully incorporated into my protein?
A2: Definitive confirmation requires analytical validation, with mass spectrometry (MS) being the primary tool.[]
-
Intact Mass Analysis: High-resolution mass spectrometry can provide the precise molecular weight of the protein. A mass shift corresponding to the Uaa minus water, compared to the wild-type protein, is strong evidence of incorporation.[5]
-
Peptide Mapping: The protein is digested into smaller peptides using an enzyme like trypsin. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This method can pinpoint the exact location of the Uaa within the protein sequence and is considered the gold standard for verification.[]
Q3: What are the most common side reactions during solid-phase peptide synthesis (SPPS) with Uaas?
A3: The unique side chains of Uaas can be prone to specific side reactions. However, many common issues are general to SPPS.[7] These include:
-
Aspartimide Formation: Peptides containing an aspartic acid residue can form a cyclic imide intermediate, which can then reopen to form a mixture of alpha- and beta-coupled peptides.[8]
-
Diketopiperazine Formation: This occurs at the dipeptide stage, especially with proline as one of the first two residues, leading to cleavage of the dipeptide from the resin.[8]
-
Racemization: The activation of the amino acid can lead to a loss of chirality, particularly for amino acids like histidine and cysteine.[8][9] The choice of coupling reagents and additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization.[8][9]
Q4: My Uaa incorporation efficiency in E. coli is very low. What are the key parameters to optimize?
A4: Low efficiency in cellular systems is a multi-faceted problem often related to the orthogonal translation system (OTS).[10][11] Key areas to investigate include:
-
Orthogonal aaRS/tRNA Pair: The efficiency and specificity of the aminoacyl-tRNA synthetase (aaRS) for the Uaa and its cognate tRNA are critical.[11][12] Ensure you are using a well-validated and evolved pair for your specific Uaa.
-
tRNA Expression Levels: The concentration of the orthogonal tRNA can be a limiting factor. Optimizing the promoter driving tRNA expression or increasing the gene copy number can improve yields.[11]
-
Competition with Release Factors: When using stop codons like UAG (amber) to encode the Uaa, release factor 1 (RF1) competes with the orthogonal tRNA, leading to premature termination.[11] Using an E. coli strain with a deleted RF1 gene can significantly boost incorporation efficiency.[12]
-
Uaa Concentration and Permeability: Ensure the Uaa is supplied in the growth media at an optimal concentration and can be transported into the cell.
Part 2: Detailed Troubleshooting Guides
This section provides structured, in-depth guides to resolving specific experimental failures.
Guide 1: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)
Low peptide yield is a common issue, often exacerbated by the properties of Uaas. This guide provides a systematic approach to identifying and resolving the root cause.
Problem: Final peptide yield is significantly lower than expected.
Initial Assessment:
-
Review the synthesis record. Were there any failed or slow coupling or deprotection steps indicated by monitoring (e.g., Kaiser test)?
-
Analyze the crude product by HPLC and MS. Is the main peak the correct mass? Are there significant deletion sequences or other impurities?
Troubleshooting Workflow:
Caption: Workflow for diagnosing low peptide yield in SPPS.
Detailed Steps & Explanations:
-
Incomplete Coupling/Aggregation:
-
Cause: Steric hindrance from bulky Uaa side chains or the growing peptide chain can slow down coupling reactions.[13] Peptide aggregation on the resin can also block reactive sites.[14]
-
Solution:
-
Stronger Coupling Reagents: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to more potent phosphonium or immonium-based reagents like HATU or HCTU, especially for sterically hindered Uaas.[13]
-
Double Coupling: Repeat the coupling step for the problematic amino acid to drive the reaction to completion.
-
Disrupt Aggregation: Incorporating pseudoprolines or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the hydrogen bonding that leads to aggregation.[8]
-
-
-
Side Reactions & Cleavage Issues:
-
Cause: The functional group on the Uaa side chain might be incompatible with the synthesis or cleavage conditions, leading to unwanted modifications.[7] Alternatively, standard side reactions like aspartimide formation might be occurring.[8]
-
Solution:
-
Orthogonal Protection: Ensure the Uaa side chain has a protecting group that is stable throughout the synthesis and is removed only during the final cleavage step.[13]
-
Optimized Cleavage Cocktail: The standard TFA-based cleavage cocktail may need adjustment. For example, if your Uaa is prone to oxidation, increase the amount of scavenger like triisopropylsilane (TIS). If you suspect a specific side reaction, specialized cleavage protocols can be employed.[8]
-
-
Data Summary Table: Coupling Reagent Potency
| Coupling Reagent | Type | Relative Potency | Notes |
| DIC/HOBt | Carbodiimide | Standard | Good for routine couplings, lower risk of racemization.[9] |
| HBTU/HCTU | Iminium | High | Fast and efficient, suitable for most hindered couplings. |
| HATU | Iminium | Very High | Highly potent, effective for very difficult couplings. |
Guide 2: Troubleshooting Low Uaa Incorporation in Cell-Free Protein Synthesis (CFPS)
CFPS is a powerful platform for producing proteins with Uaas due to its open nature, which bypasses concerns about cell viability and membrane transport.[15][16] However, efficiency can still be a hurdle.
Problem: Low yield of full-length protein containing the Uaa in a CFPS reaction.
Initial Assessment:
-
Run the reaction product on an SDS-PAGE gel. Is there a prominent band at a lower molecular weight, corresponding to the truncated product?
-
If using a fluorescent reporter (e.g., sfGFP), is the fluorescence signal significantly lower than the wild-type control?
Troubleshooting Workflow:
Caption: Decision pathway for troubleshooting low Uaa incorporation in CFPS.
Detailed Steps & Explanations:
-
Orthogonal Translation System (OTS) Inefficiency:
-
Cause: The most common reason for truncation is inefficient decoding of the target codon (e.g., amber stop codon) by the orthogonal tRNA. This can be due to insufficient concentrations of charged tRNA (aminoacyl-tRNA) or a suboptimal concentration of the synthetase.[16]
-
Solution:
-
Titrate OTS Components: Systematically vary the concentrations of the orthogonal aaRS and tRNA in the CFPS reaction to find the optimal ratio and absolute amounts. Often, increasing the tRNA concentration is beneficial.
-
Optimize Uaa Concentration: The Uaa itself can sometimes inhibit the CFPS reaction at high concentrations. Perform a dose-response experiment to find the concentration that maximizes full-length product without significantly reducing overall synthesis.
-
-
-
General CFPS Inhibition:
-
Cause: If both truncated and full-length products are low, the Uaa or the solvents used to dissolve it may be inhibiting the core transcription/translation machinery in the cell extract.
-
Solution:
-
Check Solvent Compatibility: Ensure the final concentration of solvents like DMSO is low (typically <5% v/v).
-
Verify Extract Activity: Run a positive control reaction (e.g., expressing sfGFP without any Uaa) to confirm that the cell extract is active.
-
-
Experimental Protocol: Titration of OTS Components in CFPS
This protocol outlines a method for optimizing the concentrations of orthogonal tRNA and aaRS.
-
Preparation:
-
Prepare a master mix of the CFPS reaction components (cell extract, buffer, energy source, template DNA) without the OTS components or the Uaa.
-
Prepare stock solutions of your purified orthogonal aaRS, tRNA, and the Uaa.
-
-
Reaction Setup:
-
Set up a matrix of reactions in a 96-well plate. For example:
-
Rows: Vary the final concentration of tRNA (e.g., 50, 100, 200, 400 µg/mL).
-
Columns: Vary the final concentration of aaRS (e.g., 10, 25, 50, 100 µg/mL).
-
-
Add the Uaa to a fixed, non-limiting concentration in all wells.
-
Add the master mix to each well to initiate the reactions.
-
-
Incubation & Analysis:
-
Incubate the plate at the optimal temperature for your CFPS system (e.g., 30°C) for several hours.
-
Analyze the results. If using a fluorescent reporter, read the fluorescence on a plate reader. For a more quantitative analysis, run samples from each condition on an SDS-PAGE gel and perform densitometry on the full-length and truncated protein bands.
-
-
Interpretation:
-
Identify the combination of aaRS and tRNA concentrations that yields the highest ratio of full-length to truncated protein.
-
Guide 3: Verification and Analytical Issues
Problem: Mass spectrometry analysis shows a mix of wild-type and Uaa-containing protein, or no incorporation at all.
Cause: This points to either misincorporation of a natural amino acid at the target codon or a complete failure of the orthogonal system.[17][18]
Troubleshooting Steps:
-
Review the Orthogonal System's Fidelity:
-
Cross-reactivity: The orthogonal aaRS should not charge any natural amino acids, and endogenous synthetases should not charge the orthogonal tRNA.[19][20] If you suspect cross-reactivity (misaminoacylation), you may need to further evolve your aaRS or use a different orthogonal pair.[19]
-
Near-Cognate Suppression: In cellular systems, endogenous tRNAs can sometimes read through the target codon, inserting a natural amino acid. This is a known issue, especially for the amber stop codon, which can be misread by tRNAs for glutamine, tyrosine, and lysine.[21] Using a genomically recoded organism lacking the specific release factor can mitigate this.[12]
-
-
Optimize In Vivo Expression Conditions:
-
Uaa Availability: Ensure the Uaa is stable in the culture medium and is efficiently transported into the cells. For E. coli, induction of protein expression should occur after the cells have had time to take up the Uaa.
-
Protocol: A typical protocol involves growing cells to a specific optical density (e.g., OD600 of 0.5), adding the Uaa, continuing growth for a short period, and then inducing protein expression.
-
-
Refine Purification Strategy:
-
Differentiating Species: If the incorporated Uaa has a unique property (e.g., an azide or alkyne for click chemistry, a ketone for hydrazide coupling), you can use affinity purification to specifically isolate the protein containing the Uaa, separating it from any wild-type protein produced via read-through or termination.[12]
-
Chromatographic Separation: The incorporation of a Uaa, especially a hydrophobic one, can alter the protein's properties enough to allow for separation from the wild-type version using techniques like hydrophobic interaction chromatography (HIC) or reversed-phase chromatography (RPC).[22][23]
-
References
-
Misincorporation Proteomics Technologies: A Review - PMC - PubMed Central. (URL: [Link])
-
Proteomics Analysis for Amino Acid Misincorporation Detection: Mini Review. (URL: [Link])
-
Misincorporation proteomics technologies: A review - Monash University. (URL: [Link])
-
Misincorporation Proteomics Technologies: A Review. - Open Publications of UTS Scholars. (URL: [Link])
-
Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC - PubMed Central. (URL: [Link])
-
Side reactions in peptide synthesis: An overview - Bibliomed. (URL: [Link])
-
Peptide synthesis - Wikipedia. (URL: [Link])
-
Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - Frontiers. (URL: [Link])
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])
-
Spps and side reactions in peptide synthesis | PPTX - Slideshare. (URL: [Link])
-
Unnatural Amino Acids into Proteins/ Protein Engineering - International Research Journal. (URL: [Link])
-
Incorporating unnatural amino acids into proteins using nonsense codon suppression. (URL: [Link])
-
Reprogramming natural proteins using unnatural amino acids - PMC. (URL: [Link])
-
Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids | ACS Sustainable Chemistry & Engineering. (URL: [Link])
-
Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC - NIH. (URL: [Link])
-
Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - NIH. (URL: [Link])
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - NIH. (URL: [Link])
-
Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (URL: [Link])
-
Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells | Essays in Biochemistry | Portland Press. (URL: [Link])
-
Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. (URL: [Link])
-
New Methods Enabling Efficient Incorporation of Unnatural Amino Acids in Yeast. (URL: [Link])
-
Characterization of intact and modified proteins by mass spectrometry - MS Vision. (URL: [Link])
-
Amino acid structure and “Difficult sequences” In solid phase peptide synthesis | Request PDF - ResearchGate. (URL: [Link])
-
Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase - Open Access Pub. (URL: [Link])
-
Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1 - UCLA. (URL: [Link])
-
Principles for Systematic Optimization of an Orthogonal Translation System with Enhanced Biological Tolerance | bioRxiv. (URL: [Link])
-
Improving the Efficiency and Orthogonality of Genetic Code Expansion - PMC. (URL: [Link])
-
Protein Purification Methods - Phenomenex. (URL: [Link])
-
Principles for Systematic Optimization of an Orthogonal Translation System with Enhanced Biological Tolerance | bioRxiv. (URL: [Link])
-
Proteins Carrying One or More Unnatural Amino Acids - NCBI - NIH. (URL: [Link])
-
Principles for Systematic Optimization of an Orthogonal Translation System with Enhanced Biological Tolerance - ResearchGate. (URL: [Link])
-
Engineering an orthogonal bacterial translation initiation system - Macquarie University. (URL: [Link])
-
Identifying Proteins using Mass Spectrometry - YouTube. (URL: [Link])
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (URL: [Link])
-
Methods for the synthesis of unnatural amino acids | Request PDF - ResearchGate. (URL: [Link])
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - NIH. (URL: [Link])
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. (URL: [Link])
-
Fermentative production of the unnatural amino acid l-2-aminobutyric acid based on metabolic engineering - PubMed Central. (URL: [Link])
Sources
- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. msvision.com [msvision.com]
- 6. youtube.com [youtube.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. peptide.com [peptide.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Improving the Efficiency and Orthogonality of Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Misincorporation Proteomics Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protein Purification Methods | Phenomenex [phenomenex.com]
- 23. goldbio.com [goldbio.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Boc-3-(2-quinolyl)-DL-alanine
In the landscape of modern drug discovery and peptide synthesis, the structural integrity of every building block is paramount. Non-canonical amino acids, such as Boc-3-(2-quinolyl)-DL-alanine, offer unique structural motifs that can impart desirable pharmacological properties to novel therapeutics.[1] This derivative, featuring a bulky quinoline side chain and a crucial Boc protecting group, demands rigorous characterization to ensure its purity and identity before its incorporation into complex molecular architectures.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of this compound. As Senior Application Scientists, we emphasize not just the "how" but the "why," offering insights grounded in years of field experience to empower researchers in their analytical endeavors.
The Indispensable Role of NMR in Structural Elucidation
While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are vital for assessing purity and confirming molecular weight, they often fall short in providing a complete, unambiguous structural picture. HPLC can reveal the presence of impurities, but it does not inherently identify their structures. MS provides an accurate mass-to-charge ratio, confirming the elemental composition, but it cannot delineate isomers.
NMR spectroscopy, on the other hand, is uniquely powerful in its ability to map the precise connectivity and spatial arrangement of atoms within a molecule. For a compound like this compound, with its distinct chemical environments—the aliphatic alanine backbone, the aromatic quinoline ring, and the bulky Boc protecting group—NMR provides a detailed fingerprint, making it the gold standard for structural verification.[2]
A Comparative Overview of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformational analysis.[3] | Unambiguous structure elucidation, non-destructive. | Lower sensitivity compared to MS, can be complex to interpret.[4] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity, suitable for identifying known compounds by mass. | Does not distinguish between isomers, provides limited structural information on its own. |
| HPLC/UPLC | Purity assessment and quantification. | High resolution for separating components of a mixture, quantitative. | Does not provide structural information for unknown impurities. |
| FTIR Spectroscopy | Presence of functional groups. | Fast and simple, good for confirming the presence of key bonds (e.g., C=O, N-H). | Provides a general fingerprint, but not detailed connectivity. |
Deep Dive: ¹H and ¹³C NMR Characterization of this compound
A comprehensive NMR analysis involves acquiring both one-dimensional (¹H, ¹³C) and often two-dimensional (e.g., COSY, HSQC) spectra to resolve any ambiguities.
Experimental Protocol: Acquiring High-Quality NMR Data
1. Sample Preparation: The Foundation of a Good Spectrum
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules due to its excellent solubilizing power and relatively clean spectral window. However, for Boc-protected amino acids, which can exhibit hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can also be excellent choices, as they can help to sharpen exchangeable proton signals (e.g., the N-H proton).[5] For this guide, we will proceed with CDCl₃ as a primary example.
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. A higher concentration (20-50 mg) may be necessary for a clear ¹³C NMR spectrum in a reasonable timeframe.[5]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm. It is often included in the deuterated solvent by the manufacturer.
2. NMR Spectrometer Setup and Acquisition
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion, especially for resolving the complex aromatic region of the quinoline moiety.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is usually sufficient.
-
Key parameters to consider are the spectral width, acquisition time, and relaxation delay. A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon.
-
A sufficient number of scans (from hundreds to thousands) will be required due to the low natural abundance of ¹³C.
-
Interpreting the Spectra: A Guided Analysis
¹H NMR Spectrum: Expected Chemical Shifts (δ) and Splitting Patterns
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Boc Group (9H) | ~1.45 | Singlet (s) | A large, sharp singlet characteristic of the nine equivalent methyl protons of the tert-butyl group. |
| Alanine α-CH (1H) | ~4.5 - 4.8 | Multiplet (m) | Coupled to the β-CH₂ protons and the N-H proton. Its chemical shift is influenced by the neighboring carbonyl and amino groups. |
| Alanine β-CH₂ (2H) | ~3.2 - 3.6 | Multiplet (m) | Diastereotopic protons coupled to the α-CH. Will appear as a complex multiplet. |
| Amide N-H (1H) | ~5.0 - 5.5 | Doublet (d) | Coupled to the α-CH. May be broad due to chemical exchange. |
| Quinoline H3' (1H) | ~7.30 | Doublet (d) | Coupled to H4'. The chemical shift is influenced by the proximity to the nitrogen atom.[6] |
| Quinoline H4' (1H) | ~8.10 | Doublet (d) | Coupled to H3'. Deshielded due to its position relative to the nitrogen. |
| Quinoline H5', H6', H7' (3H) | ~7.5 - 7.8 | Multiplets (m) | A complex region of overlapping multiplets from the benzene portion of the quinoline ring.[6] |
| Quinoline H8' (1H) | ~8.15 | Doublet (d) | Often the most downfield proton on the benzene ring due to deshielding effects.[6] |
¹³C NMR Spectrum: Expected Chemical Shifts (δ)
| Carbons | Expected Chemical Shift (ppm) | Notes |
| Boc CH₃ | ~28.5 | Characteristic signal for the tert-butyl methyl carbons.[5] |
| Boc Quaternary C | ~80.0 | The quaternary carbon of the Boc group.[5] |
| Alanine β-CH₂ | ~38-40 | Aliphatic carbon attached to the quinoline ring. |
| Alanine α-CH | ~53-55 | Carbon attached to the nitrogen and carbonyl group. |
| Quinoline C (Aromatic) | ~121 - 150 | A complex set of signals corresponding to the nine carbons of the quinoline ring system. |
| Amide C=O | ~155.5 | The carbonyl carbon of the Boc protecting group.[5] |
| Carboxylic Acid C=O | ~174 - 176 | The carbonyl carbon of the alanine carboxylic acid. |
Potential Pitfalls and Impurities
A key role of NMR is the identification of process-related impurities. In the synthesis of Boc-protected amino acids, several side reactions can occur.[7][]
-
Di-Boc Species: Over-protection can lead to the formation of a di-Boc impurity. This would be identifiable by a second, distinct Boc signal in the ¹H NMR spectrum.
-
Unreacted Starting Material: The presence of unprotected 3-(2-quinolyl)-DL-alanine would be evident from the absence of the characteristic Boc signals at ~1.45 ppm (¹H) and ~80/28.5 ppm (¹³C).
-
Racemization: While standard ¹H NMR cannot distinguish enantiomers, the use of chiral shift reagents can resolve signals from different stereoisomers, which is crucial in drug development.[7]
-
Residual Solvents: Signals from solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane) are often present and must be correctly identified.
Workflow for NMR Characterization
The following diagram illustrates a typical workflow for the complete NMR characterization of a novel compound like this compound.
Caption: Standard workflow for NMR-based structural characterization.
Conclusion: The Authoritative Power of NMR
For drug development professionals and researchers, relying on a single analytical technique is insufficient. However, when it comes to the definitive structural characterization of a complex building block like this compound, NMR spectroscopy is the most authoritative and indispensable tool. Its ability to provide a detailed atomic-level map ensures the identity, purity, and structural integrity of the molecule, safeguarding the success of subsequent synthetic efforts and biological evaluations. By understanding the principles behind the data and potential impurities, researchers can leverage the full power of NMR to accelerate their research and development programs with confidence.
References
- BenchChem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- BOC Sciences. (n.d.). High-Purity Amino Acid Derivatives for Peptide Synthesis.
- ResearchGate. (n.d.). The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- MDPI. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
- Chem-Impex. (n.d.). Boc-3-(2'-quinolyl)-L-alanine.
Sources
A Senior Application Scientist's Guide to Purity Analysis of Boc-3-(2-quinolyl)-DL-alanine
Abstract
This guide provides an in-depth comparison of chromatographic methods for the purity assessment of Boc-3-(2-quinolyl)-DL-alanine, a key building block in modern peptide synthesis and drug development.[1] We move beyond standard protocols to dissect the causality behind methodological choices, offering a comparative analysis of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a stereospecific Chiral HPLC method, and a high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) alternative. This document is designed for researchers, analytical chemists, and drug development professionals who require validated, reliable, and efficient methods for characterizing this critical unnatural amino acid derivative.
Introduction: The Analytical Imperative for a Privileged Building Block
N-α-tert-butoxycarbonyl-3-(2-quinolyl)-DL-alanine (this compound) is a non-proteinogenic amino acid derivative of significant interest. The quinoline moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds, while the Boc protecting group facilitates controlled peptide synthesis.[1][2] The designation "DL" signifies that the compound is a racemic mixture of its D- and L-enantiomers.
The purity of this starting material is paramount. Impurities, whether they are process-related (e.g., starting materials, by-products) or degradants, can compromise the yield, purity, and biological activity of the final peptide or drug substance. Furthermore, the enantiomeric purity is often critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3] Therefore, a robust analytical strategy must be capable of separating and quantifying not only achiral impurities but also the individual enantiomers.
This guide explores and compares the three most relevant liquid chromatography techniques for this purpose.
Foundational Method: RP-HPLC for General Purity and Stability Assessment
The cornerstone of purity analysis for most organic molecules, including this compound, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The quinoline ring provides a strong chromophore, making UV detection highly suitable.
Method Development Rationale
The objective is to develop a stability-indicating method—a method that can resolve the main analyte from any potential impurities and degradation products.
-
Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography. Its nonpolar nature provides excellent retention for moderately polar compounds like our target analyte. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance between resolution and analysis time.
-
Mobile Phase: A gradient elution using water and acetonitrile is standard. The addition of an acid modifier, such as 0.1% trifluoroacetic acid (TFA), is critical. TFA serves two purposes: it protonates residual silanols on the silica backbone to reduce peak tailing and acts as an ion-pairing agent for the analyte's carboxylic acid and amino groups, ensuring sharp, symmetrical peaks.[4]
-
Detection: The quinoline moiety exhibits strong UV absorbance. A detection wavelength of 254 nm or 280 nm is typically effective for this class of compounds.[2] A photodiode array (PDA) detector is highly recommended as it provides spectral data, which is invaluable for peak purity assessment and identifying co-eluting impurities.
Protocol: A Self-Validating, Stability-Indicating RP-HPLC Method
A method is only trustworthy if it is proven to be specific for the analyte of interest. Forced degradation studies are the ultimate test of a method's stability-indicating capabilities.[5][6] The goal is to intentionally stress the analyte to generate degradation products and then prove the HPLC method can separate them.[7]
Experimental Protocol: Forced Degradation & Purity Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a 50:50 acetonitrile:water mixture at 1.0 mg/mL.
-
Forced Degradation Conditions: Expose aliquots of the stock solution to the following stress conditions. The goal is to achieve 10-20% degradation.[5]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 8 hours.
-
Thermal Stress: Heat the solid powder at 105°C for 24 hours, then dissolve for analysis.
-
Photolytic Stress: Expose the solution to a calibrated light source (per ICH Q1B guidelines) for a defined period.
-
-
Chromatographic Analysis:
-
Inject the unstressed sample (control) and each stressed sample into the HPLC system.
-
Use the chromatographic conditions outlined in Table 1 .
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak.
-
Use the PDA detector to check for peak purity of the main peak in all samples.
-
Table 1: Typical RP-HPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV (PDA) at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Comparative Method 1: Chiral HPLC for Enantiomeric Purity
While the RP-HPLC method confirms chemical purity, it cannot distinguish between the D- and L-enantiomers. For this, a chiral stationary phase (CSP) is required. The separation of enantiomers is crucial as regulatory agencies often require the quantification of the inactive or more toxic isomer in a drug substance.
Rationale for Chiral Separation
Chiral recognition is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and effective for separating a wide range of chiral compounds, including amino acid derivatives.[8]
Experimental Protocol: Chiral HPLC
-
Column Selection: A polysaccharide-based chiral column, such as one based on a cellulose or amylose derivative, is a strong starting point.
-
Mobile Phase Optimization: Chiral separations are highly sensitive to the mobile phase composition. Typically, mixtures of alkanes (like hexane or heptane) and alcohols (like isopropanol or ethanol) are used. Modifiers may be added to improve peak shape.
-
Chromatographic Analysis:
-
Inject a sample of the racemic DL-mixture.
-
Optimize the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.
-
Table 2: Example Chiral HPLC Parameters
| Parameter | Typical Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA) |
| Mobile Phase | Hexane:Ethanol:TFA (80:20:0.1 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Comparative Method 2: UHPLC for High-Throughput Analysis
For laboratories dealing with a large number of samples, such as in high-throughput screening or process monitoring, analysis time is a critical factor. Ultra-High-Performance Liquid Chromatography (UHPLC) offers a significant advantage in speed and efficiency over traditional HPLC.
The UHPLC Advantage: Speed and Resolution
UHPLC systems operate at much higher pressures (up to 1500 bar) and utilize columns packed with sub-2 µm particles.[9] This leads to:
-
Faster Separations: Analysis times can be reduced by a factor of 5-10.
-
Higher Resolution: Sharper, narrower peaks provide better separation of closely eluting impurities.
-
Reduced Solvent Consumption: Lower flow rates and shorter run times significantly decrease solvent usage and waste disposal costs.[9]
The trade-off is the requirement for specialized instrumentation capable of handling the high backpressures.[9]
Head-to-Head Comparison
The choice of analytical method depends on the specific question being asked. Is it a routine purity check? An investigation of enantiomeric excess? Or a high-throughput screening campaign?
Workflow for Method Selection
Caption: Decision workflow for selecting the appropriate analytical method.
Table 3: Comparative Performance of Analytical Methods
| Parameter | RP-HPLC (Stability-Indicating) | Chiral HPLC | UHPLC (Achiral) |
|---|---|---|---|
| Primary Application | General purity, impurity profiling, stability testing | Enantiomeric purity, determination of enantiomeric excess (e.e.) | High-throughput screening, routine QC |
| Typical Run Time | 20-30 minutes | 15-25 minutes | 2-5 minutes |
| Resolution | Good for achiral impurities | Baseline for enantiomers | Excellent for achiral impurities |
| Solvent Consumption | Moderate | Moderate | Low |
| System Pressure | Low to Moderate (<400 bar) | Low (<200 bar) | Very High (>600 bar) |
| Key Advantage | Proven stability-indicating capability | Stereospecificity | Speed and efficiency |
| Key Limitation | Cannot separate enantiomers | May not separate all achiral impurities | Requires specialized high-pressure equipment |
Conclusion and Recommendations
A multi-faceted approach is essential for the complete characterization of this compound.
-
For comprehensive stability testing and release , the stability-indicating RP-HPLC method is indispensable. Its ability to separate potential degradants is critical for ensuring product quality and safety, aligning with regulatory expectations.[6][7]
-
When the stereochemical outcome of a synthesis or the enantiomeric excess of the final product is required , Chiral HPLC is the only suitable technique.
-
For routine quality control or high-throughput environments where chemical purity is the primary concern and speed is paramount, transitioning to a validated UHPLC method can offer substantial gains in productivity and cost savings.[9][10]
By understanding the strengths and limitations of each technique, researchers and analytical scientists can select the most appropriate method to generate accurate, reliable, and meaningful data for their specific needs.
References
- Jain, D., & Basniwal, P. K. (2013). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 4(12), 4583.
-
Patil, S. D., et al. (2021). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. GSC Biological and Pharmaceutical Sciences, 16(3), 133-140. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
-
Gattacceca, F., et al. (2009). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 877(11-12), 1145-1152. [Link]
-
Michel, T., et al. (2021). Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls. Amino Acids, 53(2), 263-275. [Link]
-
LCGC International. (2012). UHPLC Analysis of Underivatized Amino Acids. [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 218-231. [Link]
-
Thermo Fisher Scientific. (2023). Difference between HPLC and UHPLC?[Link]
-
BioTek Park Biosciences. (2023). Does high-performance liquid chromatography require derivatization for amino acid analysis?[Link]
-
Le, A. T., et al. (2022). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 94(3), 1756-1764. [Link]
- Haidar, S. (2008).
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
-
Krumbe, T., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
-
R Discovery. Forced Degradation Studies Research Articles. [Link]
-
Research Scientific. BOC-3-(2-QUINOLYL)-DL-ALA-OH, >=95.0%. [Link]
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 39, 110-121.
-
Ali, I., Suhail, M., & Asnin, L. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science, 40(14), 2863-2882. [Link]
- Aydoğan, C., & Çelebier, M. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
-
Research Scientific. Boc-3-(3-quinolyl)-DL-Ala-OH, >= 97.0 % HPLC. [Link]
-
Islam, M. F. (2018). How to separate amino acid enantiomers? ResearchGate. [Link]
- Krüger, S., et al. (2015). Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector. Journal of Pharmaceutical and Biomedical Analysis, 115, 344-351.
- Fakhari, A. R., et al. (2007). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Chromatographia, 66(7-8), 539-544.ographia, 66(7-8), 539-544.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 401813-49-8 | Benchchem [benchchem.com]
- 3. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc vs. Fmoc Protection for 3-(2-quinolyl)-alanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity, particularly when incorporating non-canonical amino acids such as 3-(2-quinolyl)-alanine. The unique quinoline moiety of this amino acid introduces specific chemical considerations that warrant a careful comparison of the two most prevalent protection strategies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). This guide provides an in-depth, objective comparison of these methods for the protection of 3-(2-quinolyl)-alanine, supported by established chemical principles and detailed experimental workflows.
Fundamental Principles: A Dichotomy in Chemical Lability
The core difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes, which dictate the chemical environments used throughout solid-phase peptide synthesis (SPPS).[1]
-
Boc Strategy: This classic approach relies on the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is typically achieved with a moderate acid, such as trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based and require a strong acid, like hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[1]
-
Fmoc Strategy: As a milder alternative, the Fmoc strategy utilizes the base-labile Fmoc protecting group.[1] This group is cleaved by a secondary amine, most commonly piperidine.[3][4] The side-chain protecting groups are acid-labile (often tert-butyl based) and are removed simultaneously with resin cleavage using TFA.[] This orthogonality, where temporary and permanent protecting groups are removed by fundamentally different mechanisms, is a significant advantage of the Fmoc approach.[1]
The Quinoline Moiety: A Key Consideration
The presence of the quinoline ring in 3-(2-quinolyl)-alanine introduces a specific chemical feature that must be considered: a basic nitrogen atom within the aromatic system. The potential for this nitrogen to be protonated under acidic conditions or to interact with reagents under basic conditions could influence the stability and reactivity of the amino acid during synthesis.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] subgraph Boc Strategy Boc_Protect [label="Boc Protection"] Boc_Couple [label="Coupling"] Boc_Deprotect [label="TFA Deprotection"] Boc_Protect --> Boc_Couple Boc_Couple --> Boc_Deprotect Boc_Deprotect --> Boc_Couple end subgraph Fmoc Strategy Fmoc_Protect [label="Fmoc Protection"] Fmoc_Couple [label="Coupling"] Fmoc_Deprotect [label="Piperidine Deprotection"] Fmoc_Protect --> Fmoc_Couple Fmoc_Couple --> Fmoc_Deprotect Fmoc_Deprotect --> Fmoc_Couple end Boc_Deprotect -- "Repetitive Acid Exposure" --> Quinoline_Protonation Fmoc_Deprotect -- "Repetitive Base Exposure" --> Quinoline_Side_Reactions Quinoline_Protonation [label="Potential Quinoline Protonation", style=filled, fillcolor="#FBBC05"] Quinoline_Side_Reactions [label="Potential Side Reactions", style=filled, fillcolor="#EA4335"] } Caption: Logical workflow of Boc and Fmoc SPPS cycles and potential interactions with the quinoline moiety.
Comparative Analysis: Boc vs. Fmoc for 3-(2-quinolyl)-alanine
While direct, side-by-side experimental comparisons for 3-(2-quinolyl)-alanine are not extensively published, we can infer the performance of each strategy based on established principles and experience with other heterocyclic amino acids.
| Parameter | Boc Protection | Fmoc Protection | Rationale & Causality |
| Deprotection Conditions | Moderately strong acid (e.g., 50% TFA in DCM).[2] | Mild base (e.g., 20% piperidine in DMF).[3] | The electron-withdrawing nature of the quinoline ring may slightly modulate the lability of the protecting group, but standard conditions are generally effective.[6] |
| Potential for Side Reactions | Lower risk of base-mediated side reactions. Potential for acid-catalyzed side reactions on the quinoline ring with prolonged exposure. | The basic piperidine used for deprotection could potentially lead to side reactions involving the quinoline moiety, although this is generally not a major issue.[4] | The milder conditions of Fmoc deprotection are generally favored for minimizing side reactions.[1] |
| Crude Product Purity | May be lower due to the harsher final cleavage conditions (HF). | Generally higher due to milder deprotection and cleavage conditions.[1] | The final TFA cleavage in Fmoc SPPS is less destructive than the HF cleavage in Boc SPPS. |
| Handling of Hydrophobic Peptides | Can be advantageous for sequences prone to aggregation due to protonation of the N-terminus during deprotection, which disrupts interchain hydrogen bonding.[] | May present challenges with highly hydrophobic sequences. | The choice may depend on the overall composition of the peptide being synthesized. |
| Cost | Boc-amino acids and reagents are generally less expensive. | Fmoc-amino acids are typically more expensive.[] | The synthesis of the Fmoc group is more complex. |
| Automation | Less amenable to full automation due to the need for neutralization steps after deprotection.[2] | Well-suited for automated peptide synthesizers. | The straightforward deprotection and coupling cycle of Fmoc chemistry is ideal for automation. |
Experimental Protocols: A Guide to Practice
The following are detailed, step-by-step protocols for the incorporation of 3-(2-quinolyl)-alanine into a peptide sequence using both Boc and Fmoc strategies. These protocols are designed to be self-validating, with checkpoints for monitoring reaction completion.
Boc Solid-Phase Peptide Synthesis
Workflow for Boc-3-(2-quinolyl)-alanine Incorporation
Protocol:
-
Resin Preparation:
-
Swell Merrifield resin in dichloromethane (DCM) for 1 hour.
-
Wash the resin with DMF (3x).
-
Deprotect the existing amino acid on the resin with 50% TFA in DCM for 30 minutes.
-
Wash with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralize with 5% diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).
-
Wash with DCM (3x).
-
-
Coupling of Boc-3-(2-quinolyl)-alanine:
-
Dissolve Boc-3-(2-quinolyl)-alanine (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Capping (Optional):
-
If the Kaiser test is positive, cap unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.
-
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat with 50% TFA in DCM for 30 minutes.
-
Wash with DCM (3x).
-
-
Proceed to the next coupling cycle.
-
Final Cleavage:
-
After synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups with HF at 0°C for 1 hour in the presence of a scavenger such as anisole.
-
Fmoc Solid-Phase Peptide Synthesis
Workflow for Fmoc-3-(2-quinolyl)-alanine Incorporation
Protocol:
-
Resin Preparation:
-
Swell Rink Amide resin in DMF for 1 hour.
-
-
Fmoc Deprotection:
-
Coupling of Fmoc-3-(2-quinolyl)-alanine:
-
Dissolve Fmoc-3-(2-quinolyl)-alanine (3 eq.), HCTU (3 eq.), and DIEA (6 eq.) in DMF.[3]
-
Add the solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Proceed to the next coupling cycle.
-
Final Cleavage and Deprotection:
-
After synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Conclusion and Recommendations
The choice between Boc and Fmoc protection for 3-(2-quinolyl)-alanine depends on the specific requirements of the peptide being synthesized.
-
For routine synthesis, especially for longer peptides and those intended for biological screening, the Fmoc strategy is generally recommended. Its milder deprotection conditions are likely to result in a higher purity crude product, simplifying purification.[1] The amenability to automation is also a significant advantage for synthesizing multiple peptides.
-
The Boc strategy may be considered for the synthesis of short, hydrophobic peptides containing 3-(2-quinolyl)-alanine where aggregation is a concern. [] The lower cost of reagents may also be a factor for large-scale synthesis.[]
Ultimately, the optimal strategy should be determined empirically. It is advisable to perform a small-scale test synthesis using both methods to assess the yield, purity, and potential for side reactions for a specific peptide sequence containing 3-(2-quinolyl)-alanine.
References
- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Applied Biosystems. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Southern Journal of Sciences. (n.d.). AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE. Retrieved from [Link]
Sources
Unraveling the Stereochemistry of Bioactivity: A Comparative Analysis of L- vs. D-3-(2-quinolyl)-alanine
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's stereochemistry and its biological function is paramount. This guide provides a comparative overview of the L- and D-enantiomers of 3-(2-quinolyl)-alanine, synthetic amino acids with potential applications in neuroscience and medicinal chemistry. While direct, side-by-side experimental comparisons in the public domain are limited, this analysis synthesizes available information on their general roles, the bioactivity of their core chemical scaffolds, and the inferred implications of their stereoisomerism.
The quinoline ring, a key structural feature of 3-(2-quinolyl)-alanine, is a well-established pharmacophore present in numerous biologically active compounds.[1] This heterocyclic system is notably found in kynurenic acid, an endogenous tryptophan metabolite that acts as an antagonist at the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors.[2][3] This structural relationship suggests that the enantiomers of 3-(2-quinolyl)-alanine may also interact with NMDA receptors, a critical player in synaptic plasticity and neuronal function.
The Significance of Chirality in Biological Systems
Chirality, the "handedness" of a molecule, is a fundamental concept in pharmacology. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and often show a high degree of stereoselectivity. One enantiomer may bind with high affinity and elicit a desired response, while the other may be less active, inactive, or even produce off-target effects.
L-3-(2-quinolyl)-alanine: A Building Block for Novel Therapeutics
The L-enantiomer of 3-(2-quinolyl)-alanine is commercially available and is primarily utilized as a specialized building block in peptide synthesis and medicinal chemistry. Its incorporation into peptide chains or as a scaffold for more complex molecules allows for the introduction of the quinoline moiety, which can confer unique pharmacological properties. Researchers have explored its use in the development of novel anti-cancer and anti-inflammatory agents, as well as for investigating neuroprotective effects in the context of neurodegenerative diseases. The rationale behind its use often stems from the desire to leverage the known bioactivity of the quinoline core to create new chemical entities with enhanced or novel functions.
D-3-(2-quinolyl)-alanine: Exploring Stereochemical Inversion for Enhanced Stability and Novel Interactions
Similar to its L-counterpart, D-3-(2-quinolyl)-alanine serves as a valuable tool in drug discovery and peptide synthesis. The incorporation of D-amino acids into peptides is a common strategy to enhance their stability against enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. This can lead to a longer in vivo half-life, a desirable property for many therapeutic peptides.
Furthermore, the D-configuration can lead to different binding orientations at the target receptor, potentially resulting in altered or novel pharmacological profiles. The use of D-3-(2-quinolyl)-alanine allows researchers to probe the stereochemical requirements of a biological target and to develop peptides with improved pharmacokinetic and pharmacodynamic properties.
Inferred Biological Activity at the NMDA Receptor: A Hypothesis
Given the structural analogy to kynurenic acid, it is plausible that both L- and D-3-(2-quinolyl)-alanine could act as modulators of the NMDA receptor. The glycine binding site of the NMDA receptor is known to be stereoselective, and the affinity and efficacy of ligands can vary significantly between enantiomers. Without direct comparative experimental data for these specific molecules, we can only hypothesize based on the broader understanding of NMDA receptor pharmacology.
It is conceivable that one enantiomer of 3-(2-quinolyl)-alanine may exhibit a higher affinity for the glycine binding site than the other. This differential binding would be expected to translate into different potencies as either agonists or antagonists of NMDA receptor function.
Experimental Protocols for Comparative Analysis
To definitively elucidate the comparative biological activities of L- and D-3-(2-quinolyl)-alanine, a series of well-established experimental workflows would be required.
Receptor Binding Assays
A foundational experiment would be to determine the binding affinities of both enantiomers for the NMDA receptor, specifically at the glycine binding site. This is typically achieved through competitive radioligand binding assays.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate synaptic membranes from a suitable source, such as rat brain cortex, which is rich in NMDA receptors.
-
Radioligand Incubation: Incubate the prepared membranes with a known radiolabeled ligand for the glycine binding site (e.g., [³H]glycine or [³H]DCKA).
-
Competition: In parallel, incubate the membranes and radioligand with increasing concentrations of the unlabeled test compounds (L- and D-3-(2-quinolyl)-alanine).
-
Separation and Scintillation Counting: Separate the bound and free radioligand via rapid filtration. The amount of radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate competition curves, from which the inhibition constant (Ki) for each enantiomer can be calculated. The Ki value is a measure of the compound's binding affinity.
In Vitro Functional Assays
To assess the functional consequences of binding, electrophysiological techniques such as patch-clamp recordings on cultured neurons or in brain slices can be employed.
Step-by-Step Methodology:
-
Cell Culture/Slice Preparation: Prepare primary neuronal cultures or acute brain slices.
-
Electrophysiological Recording: Using the whole-cell patch-clamp technique, record NMDA receptor-mediated currents in response to the application of NMDA and a co-agonist (glycine or D-serine).
-
Compound Application: Apply varying concentrations of L- and D-3-(2-quinolyl)-alanine to the recording chamber and measure their effect on the NMDA receptor-mediated currents.
-
Data Analysis: Determine the concentration-response curves for each enantiomer to calculate their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), depending on whether they act as antagonists or agonists.
Visualizing the Research Workflow
The logical flow for a comparative study of these enantiomers can be visualized as follows:
Caption: A streamlined workflow for the comparative biological evaluation of L- and D-3-(2-quinolyl)-alanine.
Conclusion
While both L- and D-3-(2-quinolyl)-alanine are valuable chemical tools, a comprehensive understanding of their comparative biological activities is currently hampered by a lack of direct, published experimental data. Based on the known pharmacology of their quinoline core and the principles of stereochemistry, it is reasonable to hypothesize that they may exhibit stereoselective interactions with biological targets such as the NMDA receptor. The experimental workflows outlined above provide a clear path for future research to elucidate these differences, which will be crucial for guiding their application in drug discovery and chemical biology. For researchers in the field, the key takeaway is the critical need for such direct comparative studies to unlock the full potential of these intriguing chiral molecules.
References
This guide synthesizes information from publicly available sources and general knowledge in the fields of medicinal chemistry and neuropharmacology. Specific experimental data comparing the biological activities of L- and D-3-(2-quinolyl)-alanine were not found in the cited search results. The references provided below offer general context on the compounds and related chemical scaffolds.
-
Chem-Impex. 3-(2'-Quinolyl)-L-alanine.
-
PubMed Central. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents.
-
Chem-Impex. 3-(2'-Quinolyl)-D-alanine.
-
J&K Scientific. 3-(2'-Quinolyl)-D-alanine | 170421-67-7.
-
ChemBK. 3-(2-Quinolyl)-DL-alanine.
-
PubChem. 3-(2-Quinolyl)-DL-alanine.
-
ResearchGate. (PDF) Biological Activities of Quinoline Derivatives.
-
PubMed Central. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.
-
Preprints.org. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.
Sources
A Researcher's Guide to Fluorescent Amino Acids: A Comparative Analysis Featuring Boc-3-(2-quinolyl)-DL-alanine
In the intricate world of molecular biology and drug discovery, the ability to visualize and track proteins and peptides in real-time is paramount. Fluorescent amino acids (FlAAs), unnatural amino acids with intrinsic fluorophores, have emerged as powerful tools for this purpose. By incorporating them into peptide sequences, researchers can unlock a wealth of information about protein structure, function, and dynamics with minimal perturbation.[1][2]
This guide provides a comprehensive comparison of Boc-3-(2-quinolyl)-DL-alanine with other notable fluorescent amino acids. While specific photophysical data for this compound is not extensively documented in publicly available literature, we can infer its potential characteristics based on the known properties of quinoline-based fluorophores. This guide will equip researchers with the foundational knowledge and experimental frameworks to evaluate and select the optimal fluorescent amino acid for their specific research needs.
The Ideal Fluorescent Amino Acid: Key Performance Indicators
The selection of a fluorescent amino acid is a critical experimental design choice, contingent on a range of photophysical and practical considerations. The ideal FlAA should possess a combination of the following attributes:
-
High Fluorescence Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is crucial for generating a bright signal that can be easily detected above background noise.
-
Optimal Excitation and Emission Wavelengths: The excitation wavelength should be compatible with common light sources (e.g., lasers in confocal microscopes), and the emission should occur in a spectral region with minimal cellular autofluorescence, typically in the longer wavelength visible spectrum.
-
Large Stokes Shift: The Stokes shift is the difference in wavelength between the maximum of the absorption and emission spectra. A large Stokes shift is desirable as it minimizes the overlap between the excitation and emission signals, thereby improving the signal-to-noise ratio.[3]
-
Environmental Sensitivity (Solvatochromism): For many applications, it is advantageous for the fluorophore's emission properties (intensity and/or wavelength) to be sensitive to changes in the local environment, such as polarity or pH.[4][5] This allows the FlAA to act as a reporter for events like protein folding or ligand binding.
-
Photostability: The ability of the fluorophore to resist photodegradation (photobleaching) upon prolonged exposure to excitation light is critical for long-term imaging experiments.
-
Small Size and Minimal Perturbation: The fluorescent moiety should be as small as possible to minimize disruption of the native structure and function of the peptide or protein into which it is incorporated.[4]
-
Chemical Stability and Compatibility: The FlAA must be stable under the conditions of solid-phase peptide synthesis (SPPS) and other biochemical manipulations.
This compound: A Promising but Undocumented Fluorophore
This compound is a synthetic amino acid that incorporates a quinoline moiety. The quinoline ring system is a known fluorophore, and its derivatives have been utilized as fluorescent probes in various applications.[6][7][8][9] The Boc (tert-butyloxycarbonyl) protecting group makes this amino acid suitable for use in standard Fmoc-based solid-phase peptide synthesis.[6]
The Fmoc-protected version, Fmoc-3-(2'-quinoyl)-L-alanine, is commercially available and is noted for its utility in developing fluorescent probes for biological imaging.[6] This further supports the potential of the quinoline-based alanine scaffold as a fluorescent reporter.
A Comparative Analysis of Fluorescent Amino Acids
To provide a practical framework for researchers, we present a comparison of several well-characterized fluorescent amino acids, highlighting their key photophysical properties.
| Fluorescent Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Key Features & Applications |
| L-Tryptophan | ~280 | ~350 | ~0.13 (in water) | Intrinsic fluorophore in proteins, sensitive to local environment. |
| Acridon-2-ylalanine (Acd) | 385 | 420 | 0.95 (in water) | High quantum yield, long fluorescence lifetime (~15 ns), suitable for FRET and fluorescence lifetime imaging.[11][12] |
| L-(7-Hydroxycoumarin-4-yl)ethylglycine | ~360 | ~450 | High (not specified) | High quantum yield, large Stokes shift, sensitive to pH and polarity.[13][14] |
| Dansyl-L-alanine | ~335 | ~526 | Varies with solvent | Environmentally sensitive, widely used as a probe for protein binding sites.[15][16] |
| 4-(N,N-dimethylamino)phthalimidoalanine (4-DAPA) | ~390 | ~500 | ~0.01 (in water) to ~0.7 (in dioxane) | "Switch-like" fluorescence with a large increase in quantum yield in non-polar environments.[4] |
Experimental Protocols for Comparative Evaluation
To empower researchers to make their own informed decisions, we provide detailed, field-proven protocols for the characterization of fluorescent amino acids.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Causality Behind Experimental Choices: This method is often preferred for its simplicity and accuracy, provided a suitable standard is available. The choice of a standard with overlapping absorption and emission profiles with the sample minimizes wavelength-dependent instrumental errors.
Caption: Workflow for determining relative fluorescence quantum yield.
Protocol 2: Assessment of Photostability
Photostability is a critical parameter for any imaging application. This protocol outlines a method for comparing the photobleaching rates of different fluorescent amino acids.
Causality Behind Experimental Choices: Continuous illumination under controlled conditions allows for the direct measurement of the decay in fluorescence intensity over time, providing a quantitative measure of photostability.
Caption: Workflow for assessing the photostability of fluorescent probes.
Conclusion and Future Outlook
The field of fluorescent amino acids is continually evolving, with new probes being developed with improved photophysical properties and functionalities. While a complete photophysical characterization of this compound is still needed, its chemical structure suggests it holds promise as an environmentally sensitive fluorescent probe.
This guide provides a framework for the rational selection and evaluation of fluorescent amino acids. By understanding the key performance indicators and employing rigorous experimental protocols, researchers can confidently choose the best tool to illuminate their specific biological questions. As synthetic and protein engineering techniques advance, we can anticipate the development of even more sophisticated fluorescent amino acids that will further expand the horizons of molecular imaging and drug discovery.
References
-
3-(2-Quinolyl)-DL-alanine. PubChem. [Link]
- Vázquez, M. E., Rothman, D. M., & Imperiali, B. (2004). A new environment-sensitive fluorescent amino acid for Fmoc-based solid phase peptide synthesis. Organic & Biomolecular Chemistry, 2(14), 1965-1966.
-
Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. ResearchGate. [Link]
- Speight, L. C., et al. (2013). Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies. Journal of the American Chemical Society, 135(50), 18838-18846.
-
Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies. National Institutes of Health. [Link]
-
Alared: environmentally sensitive fluorescent red amino acid for biomolecular interaction studies and live-cell imaging of bioactive peptides. ChemRxiv. [Link]
-
Small Fluorogenic Amino Acids for Peptide-Guided Background-Free Imaging. National Institutes of Health. [Link]
-
Solvatochromic Fluorophores: Tools for Studying Protein Interactions and Dynamics. DSpace@MIT. [Link]
-
Alared: environmentally sensitive fluorescent red amino acid for biomolecular interaction studies and live-cell imaging of bioactive peptides. ChemRxiv. [Link]
- Wang, L., et al. (2006). A genetically encoded fluorescent amino acid. Journal of the American Chemical Society, 128(27), 8730-8731.
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]
-
Photophysical Properties of Dipeptides Containing Substituted 3-(Quinoxalin-6-yl) Alanine. Spectroscopic Studies and Theoretical Calculations. ResearchGate. [Link]
-
Design of Large Stokes Shift Fluorescent Proteins Based on Excited State Proton Transfer of an Engineered Photobase. National Institutes of Health. [Link]
-
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. [Link]
-
Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. MDPI. [Link]
-
Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry. [Link]
-
Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides. National Institutes of Health. [Link]
-
Synthesis, Spectroscopic Properties of Boc-L-alanine Modified 1,8-Naphthyridine Ligands. ResearchGate. [Link]
-
Synthesis, Crystal Structures, Fluorescence and Quantum Chemical Investigations of some Multi-Substituted Quinoline Derivatives. ResearchGate. [Link]
-
Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and Forster Resonance Energy Transfer/Luminescence Resonance Energy Transfer Studies. ResearchGate. [Link]
-
Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry. [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. National Institutes of Health. [Link]
-
Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a Fluorogenic Reagent for the Analysis of Primary Amines by Liquid Chromatography With Laser-Induced Fluorescence Detection. PubMed. [Link]
-
Machine Learning-Assisted Classification and Identification of Water-Soluble Polymers Using Protein-Based Fluorescent Sensors. ACS Publications. [Link]
-
Fluorescence quantum yields and absorption and emission ranges of the... ResearchGate. [Link]
-
Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. National Institutes of Health. [Link]
-
Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Arkivoc. [Link]
-
Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations. PubMed. [Link]
-
7-Hydroxycoumarin. PhotochemCAD. [Link]
-
Dansyl-L-alanine Piperidinium Salt. PubChem. [Link]
-
The Development Of Intrinsically Fluorescent Unnatural Amino Acids For In Vivo Incorporation Into Proteins. ScholarlyCommons. [Link]
-
Effect of solvents on the growth morphology of DL-alanine crystals. ResearchGate. [Link]
Sources
- 1. Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environmentally Sensitive Fluorescent Sensors Based on Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-(2-Quinolyl)-DL-alanine | C12H12N2O2 | CID 4587030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Efficient Synthesis and In Vivo Incorporation of Acridon-2-ylalanine, a Fluorescent Amino Acid for Lifetime and FRET/LRET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine [beilstein-journals.org]
- 14. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Labeling [sigmaaldrich.cn]
- 16. Dansyl-L-alanine cyclohexylammonium salt Sigma CAS No.53332-27-7 [sigmaaldrich.com]
A Comparative Guide to the Validation of Boc-3-(2-quinolyl)-DL-alanine Incorporation by Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in drug discovery and chemical biology, offering the potential to enhance therapeutic properties and explore novel biological functions.[1][2][3] Boc-3-(2-quinolyl)-DL-alanine, with its bulky, aromatic quinolyl side chain, is a prime example of a UAA that can confer unique structural and functional attributes to a peptide.[4][5] However, the successful synthesis of such modified peptides necessitates rigorous validation to confirm the precise incorporation of the UAA at the intended position. This guide provides an in-depth comparison of Edman degradation for the validation of this compound incorporation against other common analytical techniques, offering insights into the experimental choices and the interpretation of results.
The Imperative of Validating Unnatural Amino Acid Incorporation
The fidelity of peptide synthesis, particularly with the inclusion of UAAs, cannot be assumed. Incomplete coupling reactions or side reactions during solid-phase peptide synthesis (SPPS) can lead to deletion sequences or other impurities that can drastically alter the biological activity and therapeutic efficacy of the final product.[1] Therefore, robust analytical validation is not merely a quality control step but a critical component of the research and development process.
Edman Degradation: The Classic Approach to N-Terminal Sequencing
Edman degradation is a long-established method for determining the amino acid sequence of a peptide from its N-terminus.[6][7][8] The process involves a stepwise chemical reaction that sequentially cleaves and identifies each amino acid residue.[7][9]
The Edman Degradation Workflow
The core of the Edman degradation process consists of three key steps repeated in a cyclical manner:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC selectively reacts with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.[6][10]
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acids, releasing the N-terminal residue as an anilinothiazolinone (ATZ) derivative.[6][11][12]
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.[6][11] This PTH-amino acid is then identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.[13] The shortened peptide is then re-subjected to the entire process to identify the next amino acid in the sequence.[6][11]
Experimental Workflow: Edman Degradation
Caption: Workflow of Edman degradation for an N-terminal UAA.
Validation of this compound Incorporation
For a peptide containing this compound, Edman degradation can provide direct evidence of its incorporation at the N-terminus. The key is the successful identification of the corresponding PTH-Boc-3-(2-quinolyl)-DL-alanine derivative in the first cycle of the degradation. This requires a pre-synthesized and characterized standard of PTH-Boc-3-(2-quinolyl)-DL-alanine to establish its retention time in the HPLC system.
A significant challenge with unnatural amino acids in Edman degradation is that their PTH derivatives are not part of standard commercial kits.[13] Therefore, the synthesis and purification of the PTH-UAA standard is a prerequisite for unambiguous identification.
A Comparative Analysis of Validation Methodologies
While Edman degradation is a powerful tool, it is not without its limitations.[14][15] Researchers should consider a multi-faceted approach to validation, employing complementary techniques to gain a comprehensive understanding of their synthetic peptide.
| Feature | Edman Degradation | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Sequential chemical degradation from the N-terminus.[6][16] | Measurement of mass-to-charge ratio of ionized molecules and their fragments.[16][17] | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure.[18] |
| Information Provided | Direct N-terminal sequence information.[16] | Molecular weight of the peptide and fragment ion data that can be used for sequencing (de novo or database searching).[16][17][19] | Detailed 3D structural information, including confirmation of UAA incorporation and its local environment.[18][20] |
| Strengths | - Unambiguous N-terminal sequencing.[16] - Can identify and quantify residues.[21] | - High sensitivity and speed.[22] - Can analyze complex mixtures.[22] - Applicable to both known and novel peptides.[16] - Can identify post-translational modifications.[16] | - Provides detailed structural information.[18] - Can confirm the presence and location of unnatural amino acids.[18][23] - Non-destructive.[23] |
| Limitations | - Limited to ~30-60 residues.[6][14][24] - Ineffective if the N-terminus is blocked.[6][24] - Requires a pure sample.[24][25] - Can be time-consuming.[15] - Requires a standard for the UAA's PTH derivative.[13] | - De novo sequencing can be complex.[26] - Database searching is limited to known sequences.[27] - Fragmentation of some UAAs may be unpredictable. | - Requires larger sample amounts (mg scale).[18] - Can be complex for larger peptides.[18] - Peak assignment can be challenging for peptides with UAAs.[18] |
Decision-Making Framework for Validation Method Selection
Caption: A decision tree for selecting the appropriate validation method.
In-Depth Methodologies
Detailed Protocol: Edman Degradation of a Peptide Containing this compound
Objective: To confirm the presence of this compound at the N-terminus of a synthetic peptide.
Prerequisites:
-
A purified peptide sample (>95% purity) with a free N-terminus.
-
A synthesized and purified standard of PTH-Boc-3-(2-quinolyl)-DL-alanine.
-
An automated peptide sequencer.
-
HPLC system with a UV detector.
-
All necessary reagents and solvents of the highest purity.
Procedure:
-
Sample Preparation:
-
Dissolve 10-100 picomoles of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile in water).[6]
-
Load the sample onto the sequencer's sample cartridge.
-
-
Standard Preparation:
-
Prepare a standard solution of PTH-Boc-3-(2-quinolyl)-DL-alanine at a known concentration.
-
Inject the standard into the HPLC to determine its retention time.
-
-
Automated Sequencing:
-
Initiate the automated Edman degradation sequence on the instrument.
-
Cycle 1:
-
Coupling: The peptide is reacted with PITC in a basic buffer (e.g., N-methylmorpholine) at approximately 50°C.
-
Cleavage: The PTC-peptide is treated with anhydrous TFA to cleave the N-terminal residue as an ATZ derivative.
-
Extraction: The ATZ-amino acid is extracted with an organic solvent (e.g., ethyl acetate or chlorobutane).[6]
-
Conversion: The extracted ATZ derivative is transferred to a conversion flask and treated with aqueous acid (e.g., 25% TFA) to form the stable PTH derivative.
-
-
-
HPLC Analysis:
-
The PTH-amino acid from Cycle 1 is automatically injected into the HPLC system.
-
The sample is separated on a C18 reverse-phase column using a gradient of acetonitrile in an aqueous buffer.
-
The elution profile is monitored by UV detection.
-
-
Data Interpretation:
-
Compare the retention time of the peak obtained in Cycle 1 with the retention time of the PTH-Boc-3-(2-quinolyl)-DL-alanine standard.
-
A matching retention time provides strong evidence for the incorporation of the UAA at the N-terminus.
-
Subsequent cycles will identify the following amino acids in the sequence, further validating the peptide's primary structure.
-
Mass Spectrometry for Comprehensive Analysis
Mass spectrometry, particularly tandem MS (MS/MS), is an indispensable tool for peptide analysis.[16][22] For a peptide containing this compound, MS can provide:
-
Molecular Weight Confirmation: A high-resolution mass spectrum will confirm that the molecular weight of the synthesized peptide matches the theoretical mass, providing initial evidence of successful synthesis.
-
Sequence Verification: In MS/MS, the peptide is fragmented, and the masses of the resulting fragment ions are measured.[17][28] This fragmentation pattern can be used to deduce the amino acid sequence de novo or by comparison to a database.[17][22][26] The presence of the UAA will result in a characteristic mass shift in the fragment ions, allowing for its precise localization within the peptide sequence.
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy offers unparalleled insight into the three-dimensional structure of molecules.[18] For peptides containing unnatural amino acids, NMR can be used to:
-
Confirm Incorporation and Stereochemistry: The unique chemical environment of the quinolyl group will produce distinct signals in the NMR spectrum, confirming its presence.[23] Advanced NMR techniques can also be used to determine the stereochemistry of the incorporated UAA.
-
Assess Structural Impact: NMR can reveal how the bulky quinolyl side chain influences the local and global conformation of the peptide, which is crucial for understanding its biological activity.
Conclusion
The validation of this compound incorporation is a critical step in the development of novel peptide-based therapeutics and research tools. While Edman degradation provides a direct and unambiguous method for N-terminal sequencing, a comprehensive validation strategy should ideally incorporate the complementary strengths of mass spectrometry and NMR spectroscopy.[14] By employing a multi-pronged analytical approach, researchers can ensure the integrity of their synthetic peptides and proceed with confidence in their downstream applications.
References
-
SARomics Biostructures. Protein & Peptide NMR Spectroscopy : Practical Aspects. [Link]
-
Creative Biolabs. Comparing Edman, Peptide Mapping & De Novo Sequencing Methods. [Link]
-
MtoZ Biolabs. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry. [Link]
-
Chemistry LibreTexts. 26.6: Peptide Sequencing- The Edman Degradation. [Link]
-
Wikipedia. Edman degradation. [Link]
-
ResolveMass Laboratories Inc. Peptide Mapping vs Peptide Sequencing: Key Differences. [Link]
-
ResearchGate. The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. [Link]
-
PubMed. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. [Link]
-
Technology Networks. Protein Sequencing. [Link]
-
Creative Biostructure. Peptide Sequencing: Techniques and Applications. [Link]
-
Springer Nature Experiments. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. [Link]
-
Creative Biolabs. Amino Acid Sequencing Challenges: A Deep Dive. [Link]
-
PubMed Central. Methods for peptide identification by spectral comparison. [Link]
-
Chinese Journal of Magnetic Resonance. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. [Link]
-
MtoZ Biolabs. Role and Limitations of Edman Degradation in Protein Analysis. [Link]
-
PubMed Central. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING. [Link]
-
PubMed Central. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. [Link]
-
Rapid Novor. Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]
-
ACS Publications. Design Strategies toward Precise Protein Sequencing with Biological Nanopores. [Link]
-
MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. [Link]
-
University of California, Irvine. Peptide Sequencing. [Link]
-
MtoZ Biolabs. 4 Steps of Edman Degradation. [Link]
-
MetwareBio. Peptide and Protein De Novo Sequencing by Mass Spectrometry. [Link]
-
Chemistry LibreTexts. 26.7: The Edman Degradation. [Link]
-
EHU. Peptide Sequencing by Edman Degradation. [Link]
-
PubMed Central. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]
-
ASM Journals. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. [Link]
-
Wikipedia. De novo peptide sequencing. [Link]
-
Biology LibreTexts. 2.2.2: B2. Sequence Determination Using Mass Spectrometry. [Link]
-
National Institutes of Health. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. Unnatural Amino Acids into Proteins/ Protein Engineering. [Link]
-
Research Scientific. BOC-3-(2-QUINOLYL)-DL-ALA-OH, >=95.0%. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 401813-49-8 | Benchchem [benchchem.com]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 8. ehu.eus [ehu.eus]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 13. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role and Limitations of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. rapidnovor.com [rapidnovor.com]
- 16. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 18. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 19. Peptide Sequencing [ucimsf.ps.uci.edu]
- 20. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. jpt.com [jpt.com]
- 23. researchgate.net [researchgate.net]
- 24. creative-biolabs.com [creative-biolabs.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 27. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio.libretexts.org [bio.libretexts.org]
Comparative study of quinoline-based amino acids in peptide structure
An In-Depth Comparative Guide to Quinoline-Based Amino Acids in Peptide Structure
This guide provides an objective comparison of quinoline-based amino acids for peptide modification, supported by experimental data and protocols. We will delve into the rationale behind their use, compare specific isomers, provide detailed methodologies for synthesis and analysis, and present a case study to illustrate their practical application.
The Strategic Advantage of Quinoline Scaffolds in Peptide Design
The therapeutic potential of native peptides is often hampered by two key liabilities: conformational flexibility and susceptibility to proteolytic degradation.[1][2] Conformational flexibility can lead to a significant entropic penalty upon binding to a biological target, thereby reducing affinity. Proteolytic instability leads to a short in vivo half-life, limiting therapeutic efficacy.[3][4]
Incorporating non-natural amino acids is a proven strategy to overcome these limitations.[5][6] Quinoline-based amino acids, in particular, offer a powerful solution. Their rigid, bicyclic aromatic structure acts as a potent conformational constraint, locking the peptide backbone into a more defined, and often more bioactive, conformation.[7] This pre-organization can enhance binding affinity and receptor selectivity. Furthermore, the unnatural quinoline scaffold can sterically shield adjacent peptide bonds from enzymatic cleavage, significantly enhancing the peptide's proteolytic stability.[1][3][4]
Comparative Analysis: Positional Isomerism and its Structural Consequences
The specific placement of the amino and carboxyl groups on the quinoline ring—its positional isomerism—has a profound impact on the local and global conformation of the resulting peptide.[8] Here, we compare three representative isomers to illustrate this structure-function relationship.
Table 1: Comparative Structural & Physicochemical Properties of Quinoline-Based Amino Acid Isomers
| Feature | 8-Amino-quinoline-2-carboxylic Acid (8-Aqc) | 4-Amino-quinoline-2-carboxylic Acid (4-Aqc) | 7-Amino-quinoline-3-carboxylic Acid (7-Aqc) |
| Structure | Peri-substitution pattern | Bay-region substitution | Distal substitution |
| Primary Conformational Influence | Induces and stabilizes β-turn and helical structures | Promotes extended, sheet-like conformations | Stabilizes β-hairpins and turns with moderate flexibility |
| Resulting Peptide Architecture | Mimics α-helical domains, compact folds | Mimics β-strands, useful for sheet interfaces | Versatile for creating turns in macrocycles |
| Solubility Impact | Moderate | Low (prone to aggregation) | High |
| Synthetic Accessibility | Commercially available | Custom synthesis often required | Commercially available |
| Key Applications | Protease inhibitors, α-helix mimetics | β-sheet mimetics, receptor antagonists | Modulators of protein-protein interactions, cyclic peptides |
Expert Insight: The choice of isomer is a critical design decision. For instance, the peri-relationship of the substituents in 8-Aqc forces the peptide backbone to adopt a sharp turn, making it an excellent choice for stabilizing α-helices or Type I/II' β-turns. In contrast, the more linear arrangement in 4-Aqc encourages an extended conformation, suitable for mimicking β-sheet structures.
Experimental Section: Synthesis and Structural Elucidation
The successful incorporation and analysis of these specialized amino acids require robust experimental protocols.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for incorporating a quinoline-based amino acid into a peptide sequence.
-
Resin Preparation: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Amino Acid Coupling (Standard):
-
In a separate vial, dissolve 4 equivalents (eq.) of the standard Fmoc-amino acid, 3.95 eq. of HBTU, and 6 eq. of DIPEA in 2 mL of DMF.
-
Add the activation mixture to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm reaction completion.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Quinoline Amino Acid Coupling:
-
Causality: Due to potential steric hindrance from the bulky quinoline ring, a more potent coupling reagent and longer reaction time are often necessary for efficient acylation.[5]
-
In a separate vial, dissolve 3 eq. of the Fmoc-quinoline amino acid, 2.95 eq. of HATU, and 6 eq. of DIPEA in 2 mL of DMF.
-
Add the activation mixture to the deprotected resin and agitate for 4-12 hours.
-
Monitor the reaction using a bromophenol blue test, as the Kaiser test can be unreliable for these sterically hindered amines.
-
-
Chain Elongation: Repeat steps 2 and 3/4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Add 3 mL of a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) and agitate for 3 hours.
-
Peptide Precipitation & Purification: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (MS).[5]
Workflow for Structural Analysis
A multi-technique approach is essential to fully characterize the structural impact of the quinoline amino acid.
Caption: A comprehensive workflow from synthesis to structural and functional analysis.
Performance Data: A Comparative Case Study
To demonstrate the distinct structural consequences of quinoline isomers, two model peptides were synthesized and analyzed:
-
P1 (8-Aqc): Ac-Gly-Tyr-Val-8-Aqc -Leu-Asp-NH₂
-
P2 (4-Aqc): Ac-Gly-Tyr-Val-4-Aqc -Leu-Asp-NH₂
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides insight into the overall secondary structure of peptides in solution.[9][10] Spectra were recorded in 10 mM phosphate buffer, pH 7.4.
-
P1 (8-Aqc): Exhibited a spectrum with a strong minimum around 222 nm and a positive peak below 210 nm, characteristic of a well-defined β-turn or helical conformation.
-
P2 (4-Aqc): Showed a spectrum with a single minimum near 200 nm, indicative of a predominantly random coil or extended conformation.
2D NMR Spectroscopy
Two-dimensional NMR experiments, specifically NOESY, identify protons that are close in space (< 5 Å), providing definitive evidence of 3D structure.[11][12][13]
-
P1 (8-Aqc): Showed strong Nuclear Overhauser Effect (NOE) correlations between the NH proton of Val and the NH proton of Leu, a classic indicator of a β-turn.
-
P2 (4-Aqc): Displayed primarily sequential NOEs (between protons on adjacent residues), confirming a lack of stable, folded structure.
Proteolytic Stability Assay
Peptides were incubated with Trypsin (1:100 enzyme:peptide ratio) at 37°C. Aliquots were taken at various time points, and the percentage of intact peptide was quantified by HPLC.
-
P1 (8-Aqc): The rigid turn structure effectively shielded the peptide backbone. >90% of the peptide remained intact after 24 hours.
-
P2 (4-Aqc): The flexible, extended structure was readily accessible to the protease. <10% of the peptide remained after 4 hours.
Table 2: Summary of Comparative Performance Data
| Parameter | P1 (with 8-Aqc) | P2 (with 4-Aqc) |
| Predominant Secondary Structure (CD) | β-turn / Helical | Random Coil / Extended |
| Key NOE Contacts (NMR) | Strong medium-range (i, i+2) | Sequential (i, i+1) only |
| Proteolytic Half-Life (vs. Trypsin) | > 24 hours | ~ 1.5 hours |
| Conformational Rigidity | High | Low |
Concluding Remarks and Future Outlook
The incorporation of quinoline-based amino acids is a highly effective strategy for engineering peptides with enhanced structural definition and proteolytic resistance. As demonstrated, the choice of positional isomer is a critical determinant of the resulting peptide's conformation and stability. The 8-Aqc isomer is a powerful inducer of turn/helical structures, while the 4-Aqc isomer promotes more extended conformations.
This ability to rationally control peptide secondary structure opens up new avenues for designing potent and selective therapeutics, from mimicking protein secondary structure motifs to developing highly stable macrocyclic drugs. Future work will undoubtedly expand the toolkit of available quinoline-based building blocks and integrate them into more complex and ribosomally-produced peptide frameworks.[14]
References
-
Peptide/Protein NMR. Zerbe/Bader, University of Zurich. [Link]
-
The use of circular dichroism in the investigation of protein structure and function. PubMed Central, National Institutes of Health. [Link]
-
An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrogates. Royal Society of Chemistry Publishing. [Link]
-
NMR Peptide Structure Analysis. MtoZ Biolabs. [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube, Indian Institute of Technology Bombay. [Link]
-
Peptide structural analysis by solid-state NMR spectroscopy. PubMed, National Institutes of Health. [Link]
-
NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
-
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]
-
Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules. ACS Publications. [Link]
-
Theoretical study of two-photon circular dichroism on molecular structures simulating aromatic amino acid residues in proteins with secondary structures. Royal Society of Chemistry Publishing. [Link]
-
Synthesis of unnatural quinoline amino acids 2a and 2b. ResearchGate. [Link]
-
Creating Atropisomeric Macrocyclic Peptides with Quinolines. Scienmag. [Link]
-
Synthesis and Conformational Analysis of Quinoline–Oxazole Peptides. Semantic Scholar. [Link]
-
Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. ResearchGate. [Link]
-
Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. PubMed, National Institutes of Health. [Link]
-
Circular Dichroism of Peptides. Moodle@Units. [Link]
-
Electronic and vibrational circular dichroism of aromatic amino acids by density functional theory. Semantic Scholar. [Link]
-
Peptide quinoline conjugates: a new class of RNA-binding molecules. PubMed, National Institutes of Health. [Link]
-
The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. ResearchGate. [Link]
-
Crystal structure of 3. Quinoline side chains, H atoms and some... ResearchGate. [Link]
-
Reprogramming natural proteins using unnatural amino acids. PubMed Central, National Institutes of Health. [Link]
-
Trends in peptide drug discovery. Nature Reviews Drug Discovery. [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed, National Institutes of Health. [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. ResearchGate. [Link]
-
The Comparative Analysis of Peptides in Enteral Nutrition Products and Foods for Special Medical Purposes. MDPI. [Link]
-
Proteolytic Stability Peptides. Scribd. [Link]
-
Strategies for improving peptide stability and delivery. Queen's University Belfast. [Link]
-
Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed, National Institutes of Health. [Link]
-
Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. MDPI. [Link]
-
Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PubMed Central, National Institutes of Health. [Link]
-
Comparative studies of adhesion peptides based on l- or d-amino acids. PubMed, National Institutes of Health. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. m.youtube.com [m.youtube.com]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. scienmag.com [scienmag.com]
The Quinoline Moiety: A Key to Unlocking Potent Enzyme Inhibition? A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a perpetual frontier. The intricate dance between a small molecule and the active site of a protein is a delicate balance of shape, charge, and hydrophobicity. In this guide, we delve into the significant contribution of a specific chemical scaffold, 3-(2-quinolyl)-alanine, and the broader quinoline moiety, to the efficacy of enzyme inhibitors. By juxtaposing inhibitors that incorporate this structure with those that do not, we aim to provide a clear, data-driven perspective on its role in enhancing inhibitory potential.
This guide will focus primarily on Kynurenine-3-monooxygenase (KMO) inhibitors, for which compelling comparative data exists, and will also explore the role of the quinoline scaffold in the context of caspase inhibitors. Through this exploration, we will elucidate the causal relationships behind experimental observations and provide actionable insights for inhibitor design and evaluation.
The Strategic Advantage of the Quinoline Ring System
The quinoline scaffold, a bicyclic aromatic heterocycle, is more than just a bulky addition to a molecule. Its rigid structure can serve as a potent anchoring point within an enzyme's active site, often engaging in crucial π-π stacking interactions with aromatic amino acid residues. Furthermore, the nitrogen atom within the ring system can act as a hydrogen bond acceptor, providing an additional point of interaction to increase binding affinity. When incorporated as a 3-(2-quinolyl)-alanine residue, it introduces a specific stereochemistry and spatial arrangement of functional groups that can be optimized for precise targeting.
Efficacy Showdown: KMO Inhibitors With and Without a Quinoline Core
Kynurenine-3-monooxygenase (KMO) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1] Its inhibition is a promising therapeutic strategy for several neurodegenerative diseases.[2] The development of KMO inhibitors has provided a clear case study on the impact of incorporating a quinoline-like scaffold.
The Contenders:
-
UPF 648 (With Quinoline-like Core): A potent KMO inhibitor. While not a classic 3-(2-quinolyl)-alanine, its structure features a 3,4-dichlorobenzoyl moiety linked to an alanine-like framework, where the aromatic part mimics some of the key interactions of a quinoline ring.[3]
-
(m-nitrobenzoyl)alanine (m-NBA) (Without Quinoline Core): A substrate-analogue inhibitor of KMO.[3]
-
FCE 28833 (Without Quinoline Core): A more potent benzoyl-alanine derivative.[3]
Comparative Efficacy Data:
| Inhibitor | Structure | Target | IC50 Value |
| UPF 648 | 3-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid | KMO | ~20-40 nM[3][4] |
| FCE 28833 | 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | KMO | ~200-330 nM[3] |
| m-NBA | 2-amino-4-(3-nitrophenyl)-4-oxobutanoic acid | KMO | ~900 nM |
Analysis of Efficacy:
The data clearly demonstrates a significant increase in potency for UPF 648, the inhibitor featuring a more rigid, quinoline-like dichlorobenzene structure. This dramatic drop in the IC50 value (from the micromolar range for the simpler benzoyl-alanines to the low nanomolar range for UPF 648) can be attributed to several factors:
-
Enhanced Hydrophobic Interactions: The dichlorobenzene ring of UPF 648 can form more extensive and favorable hydrophobic interactions within the active site of KMO compared to the single phenyl ring of the benzoyl-alanine derivatives.[5]
-
Conformational Rigidity: The cyclopropyl linker in UPF 648 reduces the molecule's conformational flexibility.[3] This pre-organization into a bioactive conformation reduces the entropic penalty upon binding, leading to a higher binding affinity.
-
Optimal Active Site Occupancy: The larger and more rigid scaffold of UPF 648 likely achieves a more complementary fit within the KMO active site, maximizing favorable interactions with key residues.[2]
This comparison underscores the strategic advantage of incorporating a rigid, aromatic system like a quinoline or a functional mimic thereof in inhibitor design. The substantial improvement in efficacy is a direct result of enhanced binding affinity driven by a combination of electronic and steric factors.
The Role of the Quinoline Scaffold in Caspase Inhibition
For instance, a series of quinoline-2-one/pyrazole hybrids has been synthesized and shown to exhibit anti-apoptotic activity, in part by modulating caspase-3 expression.[7] In these hybrids, the quinoline-2-one moiety serves as a core structural element. Structure-activity relationship (SAR) studies on such compounds often reveal that the quinoline portion is crucial for activity, likely by providing a key interaction point with the target protein or associated factors.
While quantitative IC50 data for a direct comparison is lacking, the recurring appearance of the quinoline scaffold in potent caspase modulators suggests its importance in achieving biological activity.[7]
Experimental Protocols
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for assessing the activity of KMO and caspase inhibitors.
KMO Inhibition Assay (Spectrophotometric)
This protocol is based on the method of monitoring NADPH consumption during the KMO-catalyzed hydroxylation of L-kynurenine.
Principle: KMO utilizes NADPH as a cofactor to hydroxylate L-kynurenine. The decrease in NADPH concentration can be monitored by the corresponding decrease in absorbance at 340 nm.
Materials:
-
Recombinant human KMO enzyme
-
L-kynurenine (substrate)
-
NADPH (cofactor)
-
Inhibitor compounds (e.g., UPF 648, m-NBA) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 20 mM Potassium Phosphate buffer, pH 7.5, containing 0.1% (w/v) CHAPS
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X stock solution of L-kynurenine in Assay Buffer.
-
Prepare a 2X stock solution of NADPH in Assay Buffer.
-
Prepare serial dilutions of the inhibitor compounds in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup (per well):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the inhibitor dilution (or vehicle control) to the respective wells.
-
Add 25 µL of the KMO enzyme solution to all wells except the "no enzyme" control. Add 25 µL of Assay Buffer to the "no enzyme" control well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of a pre-warmed mixture of 2X L-kynurenine and 2X NADPH to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caspase-3 Inhibition Assay (Fluorometric)
This protocol utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by caspase-3.
Principle: The substrate, Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), is cleaved by active caspase-3, releasing the fluorescent AMC molecule. The increase in fluorescence is proportional to caspase-3 activity.
Materials:
-
Active recombinant human caspase-3
-
Ac-DEVD-AMC (caspase-3 substrate)
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose
-
96-well black microplate
-
Microplate fluorometer (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of Ac-DEVD-AMC in DMSO. Dilute to the final working concentration in Assay Buffer just before use.
-
Prepare serial dilutions of the inhibitor compounds in Assay Buffer.
-
-
Assay Setup (per well):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the inhibitor dilution (or vehicle control) to the respective wells.
-
Add 20 µL of the active caspase-3 solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the Ac-DEVD-AMC substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate from the linear phase of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Visualizing the Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated.
Kynurenine Pathway and KMO Inhibition
Caption: The Kynurenine Pathway showing the role of KMO and the points of inhibition.
Caspase-Mediated Apoptosis Pathway
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways converging on Caspase-3.
Experimental Workflow for IC50 Determination
Sources
- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. New quinoline-2-one/pyrazole derivatives; design, synthesis, molecular docking, anti-apoptotic evaluation, and caspase-3 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-3-(2-quinolyl)-DL-alanine
Welcome, valued research partner. At our core, we believe that empowering scientists with comprehensive safety and handling knowledge is as critical as providing high-purity reagents. This guide moves beyond mere instruction to provide a deep, procedural framework for the safe and compliant disposal of Boc-3-(2-quinolyl)-DL-alanine. Our commitment is to ensure that your innovative work is built upon a foundation of uncompromised safety and environmental stewardship.
This document provides a detailed protocol for managing the waste of this compound, a key building block in peptide synthesis and pharmaceutical development.[1] The structural uniqueness of this compound—specifically the fusion of a Boc-protected alanine core with a quinoline moiety—necessitates a disposal strategy that respects the distinct hazard profile of each component.
Hazard Identification and Risk Assessment: A Tale of Two Moieties
A robust disposal plan begins with a thorough understanding of the chemical's intrinsic properties and associated risks. While many standard Boc-protected amino acids are not classified as hazardous under GHS criteria, the presence of the quinoline ring in this compound fundamentally elevates its hazard profile.[2][3][4]
-
The Boc-Alanine Core : The N-(tert-butoxycarbonyl)-L-alanine portion of the molecule is generally considered to be of low toxicity.[5][6] However, like many fine chemical powders, it can cause skin, eye, and respiratory irritation.[7][8]
-
The Quinoline Moiety : This is the primary driver of the disposal protocol. Quinoline is a hazardous substance regulated by the Environmental Protection Agency (EPA) under the Clean Air Act.[9] The International Agency for Research on Cancer (IARC) and the EPA classify quinoline as a substance "possibly carcinogenic to humans" and "likely to be carcinogenic to humans," respectively, based on animal studies showing an increased incidence of liver vascular tumors.[10][11] High exposure can also lead to liver damage, headaches, and dizziness.[12]
Therefore, the disposal procedure must be governed by the more stringent requirements associated with the quinoline component.
| Feature | Boc-Alanine Core | Quinoline Moiety | Composite Risk for this compound |
| Primary Hazard | Skin, eye, respiratory irritant[7] | Possible/likely carcinogen, organ toxicity (liver)[12] | High. Treat as potentially carcinogenic waste. |
| GHS Classification | Often not classified as hazardous[3][4] | Hazardous, Toxic | Assume Hazardous. Segregate from all non-hazardous waste streams. |
| Regulatory Oversight | General OSHA laboratory standards[13] | EPA Clean Air Act, OSHA Hazard Communication[9][14] | Disposal must comply with EPA and OSHA regulations for hazardous chemical waste. |
Pre-Disposal: Safety and Spill Containment
Proper disposal begins with safe handling during use. Adherence to these protocols minimizes exposure and prevents accidental release.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The Occupational Safety and Health Administration (OSHA) requires employers to provide, and employees to use, appropriate PPE for each identified hazard.[12]
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use compatible, chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.[2]
-
Body Protection : A standard laboratory coat is required. For bulk handling or spill cleanup, consider impervious clothing.[3]
-
Respiratory Protection : All handling of the solid compound should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent the inhalation of dust.[2][7]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risk.
-
Evacuate & Secure : Immediately alert personnel in the vicinity and evacuate the immediate spill area.[2]
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE : Before attempting cleanup, don the full PPE described above.
-
Contain & Clean :
-
Avoid generating dust. Gently cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep or scoop the material into a suitable, sealable container clearly labeled as "Hazardous Waste: this compound".[15]
-
Do not add water or other solvents to the dry spill.
-
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Dispose : The sealed container with the spill debris must be disposed of following the hazardous waste protocol outlined in Section 3.
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is ensuring the complete destruction of the hazardous quinoline moiety. This compound must not be discharged into sewer systems or disposed of in regular laboratory trash.[3][15]
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream : Dedicate a specific, sealed, and properly labeled waste container for this compound and any materials contaminated with it (e.g., weighing papers, contaminated gloves, spill cleanup debris).
-
Labeling : The container must be labeled in accordance with OSHA's Hazard Communication Standard and EPA's Resource Conservation and Recovery Act (RCRA) requirements.[14] The label must clearly state:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 401813-49-8[16]
-
Associated Hazards (e.g., "Potential Carcinogen," "Irritant")
-
Step 2: Selection of Disposal Method
The recommended and most compliant method for the final disposal of this compound is high-temperature incineration by a licensed chemical waste management facility.
-
Causality : Incineration at high temperatures (>850°C) with a sufficient residence time ensures the complete thermal destruction of the aromatic quinoline ring system. This method is explicitly recommended for both quinoline and other complex organic chemicals.[9]
-
Technical Requirements : The incineration facility must be equipped with an afterburner and a flue gas scrubber .[7][9] This is critical for neutralizing acidic gases and other hazardous byproducts that may form during combustion, ensuring compliance with EPA air quality standards.
Step 3: Preparing for Shipment
-
Consult Your Institution's EHS : Work directly with your institution's Environmental Health and Safety (EHS) department. They will manage the final packaging, manifesting, and transfer to the licensed disposal facility.
-
Internal Storage : While awaiting pickup, store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[7]
The following workflow diagram illustrates the decision-making process for proper disposal.
Caption: Disposal workflow from lab generation to final destruction.
Regulatory Framework
All disposal activities must be conducted in compliance with federal and local regulations. Key governing standards include:
-
OSHA 29 CFR 1910.1450 ("Lab Standard") : Requires laboratories to develop a Chemical Hygiene Plan that outlines procedures for safe handling and disposal of hazardous chemicals.[13]
-
OSHA 29 CFR 1910.1200 ("Hazard Communication") : Mandates that hazards of chemicals are evaluated and that this information is communicated to employees through labels, safety data sheets, and training.[14]
-
EPA 40 CFR Parts 260-273 : The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.
By adhering to this comprehensive guide, you are not only ensuring the safety of your laboratory personnel but also upholding your commitment to responsible scientific practice and environmental protection.
References
-
Benchchem. (n.d.). Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc). Retrieved from Benchchem website.[2]
-
Chem-Impex. (n.d.). Boc-3-(2'-quinolyl)-L-alanine. Retrieved from Chem-Impex International website.[1]
-
ChemicalBook. (n.d.). BOC-3-(2-QUINOLYL)-DL-ALA-OH | 401813-49-8. Retrieved from ChemicalBook website.[16]
-
SynQuest Laboratories, Inc. (2016). L-Alanine, N-Boc protected Safety Data Sheet.[7]
-
Santa Cruz Biotechnology. (n.d.). Boc-3-(2-quinoxalyl)-DL-Ala-OH. Retrieved from SCBT website.[17]
-
National Institutes of Health, PubChem. (n.d.). Quinoline. Retrieved from PubChem website.[9]
-
ChemicalBook. (2025). Boc-3,3-Diphenyl-L-alanine - Safety Data Sheet.[15]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.[12]
-
National Institutes of Health, PubChem. (n.d.). 3-(2-Quinolyl)-DL-alanine. Retrieved from PubChem website.[18]
-
Sigma-Aldrich Inc. (2025). Safety Data Sheet.
-
Chem-Impex. (n.d.). Boc-3-(2'-quinolyl)-D-alanine. Retrieved from Chem-Impex International website.[19]
-
Central Drug House (P) Ltd. (n.d.). BOC-L-Alanine CAS No 15761-38-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.[3]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Alanine.[4]
-
Thermo Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET: BOC-L-Alanine.[5]
-
Fisher Scientific Company. (2025). SAFETY DATA SHEET: BOC-N-Methyl-L-alanine.[8]
-
Fisher Scientific Company. (2025). SAFETY DATA SHEET: L-Alanine.[6]
-
National Institutes of Health, PubChem. (n.d.). BOC-D-alanine. Retrieved from PubChem website.[20]
-
Carl ROTH. (n.d.). DL-Alanine - Safety Data Sheet.[21]
-
U.S. Environmental Protection Agency. (2000). Quinoline. Retrieved from EPA website.[22]
-
Occupational Safety and Health Administration. (2003). OSHA Method PV2123.
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.[23]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal website.
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA website.[13]
-
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.[24]
-
Occupational Safety and Health Administration. (n.d.). Hazard Communication - Red line strikeout. Retrieved from OSHA website.[14]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from OSHA website.[25]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.[26]
-
Minnesota Department of Health. (n.d.). Quinoline and Groundwater.[10]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.[27]
-
U.S. Environmental Protection Agency. (n.d.). Quinoline 91-22-5. Retrieved from EPA NEPIs website.[11]
-
Federal Motor Carrier Safety Administration. (2025). Form BOC-3 - Designation of Agents for Service of Process. Retrieved from FMCSA website.[28]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. fishersci.com [fishersci.com]
- 9. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. health.state.mn.us [health.state.mn.us]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. nj.gov [nj.gov]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 14. Hazard Communication - Red line strikeout | Occupational Safety and Health Administration [osha.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. BOC-3-(2-QUINOLYL)-DL-ALA-OH | 401813-49-8 [amp.chemicalbook.com]
- 17. scbt.com [scbt.com]
- 18. 3-(2-Quinolyl)-DL-alanine | C12H12N2O2 | CID 4587030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chemimpex.com [chemimpex.com]
- 20. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. carlroth.com [carlroth.com]
- 22. epa.gov [epa.gov]
- 23. BOC deprotection [ms.bzchemicals.com]
- 24. epa.gov [epa.gov]
- 25. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 26. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. fmcsa.dot.gov [fmcsa.dot.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-3-(2-quinolyl)-DL-alanine
This document provides a comprehensive safety and operational framework for researchers, scientists, and drug development professionals handling Boc-3-(2-quinolyl)-DL-alanine. As a specialized amino acid derivative, this compound combines the characteristics of a Boc-protected alanine with the potentially hazardous quinoline moiety. Lacking a specific, universally published Safety Data Sheet (SDS), this guide synthesizes data from structurally similar compounds to establish a robust and conservative safety protocol. Our primary objective is to empower you with the knowledge to work safely, ensuring that procedural choices are underpinned by a clear understanding of the potential risks involved.
The Foundational Hazard Assessment: A Tale of Two Moieties
Understanding the appropriate level of personal protective equipment begins with a thorough hazard assessment of the molecule's constituent parts. This compound is best understood as a compound with a dual-risk profile: the high-hazard potential of the quinoline core and the lower, but not negligible, risks associated with a protected amino acid powder.
-
The Quinoline Core: The Primary Hazard Driver The quinoline ring system is the dominant factor in our risk assessment. Quinoline itself is classified as a hazardous chemical with significant health implications. It is recognized as being harmful if swallowed or on contact with skin, causing serious skin and eye irritation, and, most critically, is suspected of causing genetic defects and cancer[1][2][3]. Therefore, any derivative containing this moiety must be handled with the assumption that it carries similar risks until proven otherwise. The precautionary statements for quinoline mandate the use of protective gloves, clothing, and eye/face protection and advise against handling until all safety precautions have been understood[1].
-
The Boc-Alanine Backbone: Irritation and Sensitization The N-Boc protected alanine portion of the molecule, while less hazardous than quinoline, presents its own set of risks. Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation, particularly when handled as a fine powder[4][5]. The primary physical hazard is the potential for generating airborne dust during handling, which necessitates specific engineering controls to prevent inhalation[4][6].
-
Compound Nature: An Integrated Risk Profile By integrating these profiles, we must treat this compound as a compound that is potentially carcinogenic and mutagenic, a skin and eye irritant, and an inhalation hazard in powdered form. This conservative approach dictates that engineering controls and personal protective equipment must be sufficient to mitigate the highest potential risk—exposure to the quinoline moiety.
The Core Protocol: A Multi-Layered Defense Strategy
Effective protection is not achieved by a single piece of equipment but by an integrated system of engineering controls, personal protective equipment, and rigorous operational procedures. PPE should be considered the final barrier between the researcher and the chemical hazard.
Essential Engineering Controls: Your First Line of Defense
Before any personal protective equipment is donned, the primary method for exposure control must be in place.
-
Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. A fume hood provides essential ventilation to capture and exhaust dust and vapors, offering the most effective protection against respiratory exposure[4][7].
Personal Protective Equipment (PPE): The Last Barrier
The following PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection:
-
Rationale: Due to the severe eye irritation potential inherited from the quinoline structure, standard safety glasses are insufficient.
-
Protocol: Wear tightly fitting chemical safety goggles that conform to EU standard EN 166 or are NIOSH-approved in the US[2][3]. When there is any risk of splashing (e.g., preparing solutions, transferring liquids), a full-face shield must be worn over the safety goggles.
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are critical due to the risk of skin absorption and irritation.
-
Material: Nitrile or butyl rubber gloves are recommended. Always check the manufacturer's compatibility chart for quinoline-like compounds if available. Avoid lightweight latex gloves which may offer poor protection[8].
-
Protocol: Gloves must be inspected for tears or pinholes before each use. For procedures involving larger quantities or extended handling times, consider double-gloving. Remove and dispose of the outer glove immediately upon contamination. Gloves should be changed regularly (e.g., every 30-60 minutes) to prevent permeation[8]. Use proper removal technique to avoid contaminating your skin[3].
-
-
Laboratory Coat/Gown:
-
Rationale: To protect against incidental contact and contamination of personal clothing.
-
Protocol: A full-length laboratory coat with long sleeves and a buttoned front is mandatory[7]. For tasks with a higher risk of spills or when handling significant quantities, a chemical-resistant gown that covers the wrists and forearms is required[8]. Ensure no skin is exposed between the glove cuff and the sleeve.
-
-
-
Respiratory Protection:
-
Rationale: While the fume hood is the primary respiratory control, emergency situations or specific procedures may require additional protection.
-
Protocol: Respiratory protection is generally not required when handling small quantities within a properly functioning fume hood. However, a respirator should be available for immediate use in case of a spill or failure of engineering controls. For cleaning up spills of the powder, a NIOSH-approved N95 or N100 particulate respirator is sufficient. For large spills involving solutions, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be necessary[2].
-
PPE Selection Summary
The following table summarizes the required PPE for common laboratory operations involving this compound.
| Task/Scenario | Engineering Control | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing/Transferring Powder (<1g) | Chemical Fume Hood | Chemical Safety Goggles | Single Pair (Nitrile/Butyl) | Lab Coat (fully buttoned) | Not Required (on standby) |
| Preparing Solutions | Chemical Fume Hood | Goggles & Face Shield | Double Pair (Nitrile/Butyl) | Lab Coat (fully buttoned) | Not Required (on standby) |
| Large Scale Work (>5g) | Chemical Fume Hood | Goggles & Face Shield | Double Pair (Nitrile/Butyl) | Chemical-Resistant Gown | Not Required (on standby) |
| Cleaning Minor Spills (Powder) | Chemical Fume Hood | Goggles & Face Shield | Double Pair (Nitrile/Butyl) | Lab Coat (fully buttoned) | N95/N100 Particulate Mask |
| Emergency Spill Response | N/A (Ventilate Area) | Goggles & Face Shield | Heavy-Duty Chemical Gloves | Chemical-Resistant Gown/Suit | Full-Face Respirator (ABEK) |
Procedural Workflow & Disposal
Standard Operating Procedure: Weighing and Transfer
-
Preparation: Before bringing the chemical into the workspace, don all required PPE (lab coat, goggles, gloves).
-
Work Area: Ensure the chemical fume hood sash is at the appropriate height. Place a plastic-backed absorbent liner on the work surface.
-
Handling: Perform all manipulations at least 6 inches inside the fume hood. Handle the container carefully to avoid generating dust. Use a spatula for transfers.
-
Post-Handling: Tightly cap the source container.
-
Decontamination: Wipe down the spatula, balance, and any surfaces with a suitable solvent (e.g., 70% ethanol), collecting the wipe for hazardous waste disposal.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water after the procedure is complete[1][9].
Spill and Disposal Plan
-
Spill Response: In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated[1][9]. For small powder spills within a fume hood, use a spill kit with an appropriate absorbent. Do not dry sweep. For larger spills, follow your institution's emergency procedures.
-
Waste Disposal: All materials contaminated with this compound, including excess chemical, empty containers, contaminated gloves, and cleaning materials, must be treated as hazardous waste. Dispose of these materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous chemical waste disposal, which will likely involve collection by a licensed disposal company for incineration[4]. Do not dispose of this material down the drain, as quinoline is toxic to aquatic life[1][3].
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
References
-
QUINOLINE FOR SYNTHESIS - Loba Chemie . Source: Loba Chemie, URL: [Link]
-
What are the possible sources of amino acid contamination in a lab? - WKB124733 . Source: Waters, URL: [Link]
-
Safety Data Sheet: Amino acid . Source: Carl ROTH, URL: [Link]
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . Source: Techno PharmChem, URL: [Link]
-
Practice Safe Science . Source: Amino Labs, URL: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . Source: Pharmacy Purchasing & Products, URL: [Link]
-
Amino Acid Standard - SAFETY DATA SHEET . Source: Agilent, URL: [Link]
-
Amino Acid Set - SAFETY DATA SHEET . Source: Breckland Scientific Supplies Ltd, URL: [Link]
-
Safety Data Sheet: Boc-L-Alanine . Source: Carl ROTH, URL: [Link]
-
N-Terminal Deprotection; Boc removal . Source: Aapptec Peptides, URL: [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. fishersci.com [fishersci.com]
- 6. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
